Technical Documentation Center

(5-Azaspiro[2.4]heptan-4-YL)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (5-Azaspiro[2.4]heptan-4-YL)methanol

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of (5-Azaspiro[2.4]heptan-4-yl)methanol: A Key Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the synthesis of (5-Azaspiro[2.4]heptan-4-yl)methanol,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis of (5-Azaspiro[2.4]heptan-4-yl)methanol, a valuable building block in medicinal chemistry. The unique three-dimensional architecture of the 5-azaspiro[2.4]heptane core imparts favorable physicochemical properties to drug candidates, such as increased solubility and metabolic stability. This document delves into the prevalent synthetic strategies, offering a detailed, step-by-step protocol for a preferred synthetic route, and discusses alternative approaches to this important molecular scaffold.

The Strategic Importance of the 5-Azaspiro[2.4]heptane Scaffold

The incorporation of spirocyclic systems into drug candidates is a rapidly growing strategy in medicinal chemistry. The 5-azaspiro[2.4]heptane framework, in particular, offers a rigid and three-dimensional topology that can effectively probe protein binding pockets. This can lead to enhanced potency and selectivity of drug candidates. Furthermore, the presence of the nitrogen atom provides a convenient handle for further functionalization, allowing for the fine-tuning of a molecule's properties. Notably, derivatives of 5-azaspiro[2.4]heptane have been identified as crucial intermediates in the synthesis of potent inhibitors of the Hepatitis C virus (HCV) NS5A protein.

Synthetic Strategies: A Comparative Analysis

Several synthetic routes to the 5-azaspiro[2.4]heptane core have been explored. The most prominent and efficient method involves the cyclopropanation of a 4-methyleneproline derivative. This approach offers good stereocontrol and is amenable to scale-up. An alternative strategy involves a 1,3-dipolar cycloaddition reaction.

Route 1: Cyclopropanation of a 4-Methyleneproline Derivative (Preferred Route)

This strategy commences with a readily available chiral starting material, such as (S)-4-hydroxyproline. The key steps involve the formation of a 4-methylene substituent followed by a diastereoselective cyclopropanation reaction. The resulting carboxylic acid is then reduced to the target primary alcohol.

Route 2: 1,3-Dipolar Cycloaddition

This approach utilizes the reaction of an azomethine ylide with a suitable dipolarophile, such as a cyclopropylideneacetate. While this method can be effective, it may present challenges in controlling regioselectivity and stereoselectivity.

Detailed Experimental Protocol: A Step-by-Step Guide

The following protocol details the synthesis of (5-Azaspiro[2.4]heptan-4-yl)methanol via the cyclopropanation of a 4-methyleneproline derivative. This multi-step synthesis involves protection, olefination, cyclopropanation, reduction, and deprotection.

Step 1: Synthesis of (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid

The synthesis begins with the readily available (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid. Oxidation of the secondary alcohol to a ketone is a crucial first step.

ReagentMolar Equiv.Molecular Weight ( g/mol )Amount
(2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid1.0231.2510.0 g
TEMPO0.05156.250.34 g
Sodium hypochlorite (10-15% solution)2.074.44As required
Isopropyl acetate-102.13100 mL
1M Potassium bisulfate solution-136.17As required

Procedure:

  • To a solution of (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (10.0 g) in isopropyl acetate (100 mL) at 0 °C, add TEMPO (0.34 g).

  • Slowly add the sodium hypochlorite solution, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Separate the organic layer. Extract the aqueous layer with isopropyl acetate.

  • Acidify the aqueous layer with 1M potassium bisulfate solution and extract with isopropyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the ketone.

Step 2: Synthesis of (S)-1-(tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid

A Wittig reaction is employed to introduce the exocyclic methylene group.

ReagentMolar Equiv.Molecular Weight ( g/mol )Amount
Methyltriphenylphosphonium bromide2.7357.2336.4 g
Potassium tert-butoxide2.75112.2113.2 g
(S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid1.0229.2410.0 g
Tetrahydrofuran (THF), anhydrous-72.11200 mL

Procedure:

  • To a suspension of methyltriphenylphosphonium bromide (36.4 g) in anhydrous THF (200 mL) at 0 °C, add potassium tert-butoxide (13.2 g) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Cool the resulting ylide solution back to 0 °C.

  • Add a solution of (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid (10.0 g) in THF, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Step 3: Synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid

The key cyclopropanation step is performed using a Simmons-Smith type reaction.

ReagentMolar Equiv.Molecular Weight ( g/mol )Amount
(S)-1-(tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid1.0227.255.0 g
Diethylzinc (1.0 M solution in hexanes)3.0123.4966.0 mL
Diiodomethane3.0267.8417.7 g
Dichloromethane (DCM), anhydrous-84.93100 mL

Procedure:

  • To a solution of (S)-1-(tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid (5.0 g) in anhydrous DCM (100 mL) at 0 °C, add diethylzinc solution (66.0 mL) dropwise.

  • Add diiodomethane (17.7 g) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Step 4: Synthesis of tert-butyl 4-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate

Reduction of the carboxylic acid to the primary alcohol is achieved using a strong reducing agent like Lithium Aluminium Hydride (LiAlH₄).

ReagentMolar Equiv.Molecular Weight ( g/mol )Amount
(S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid1.0241.282.0 g
Lithium Aluminium Hydride (LiAlH₄)2.037.950.63 g
Tetrahydrofuran (THF), anhydrous-72.1150 mL

Procedure:

  • To a suspension of LiAlH₄ (0.63 g) in anhydrous THF (50 mL) at 0 °C, add a solution of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid (2.0 g) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate to obtain the crude product, which can be purified by column chromatography.

Step 5: Synthesis of (5-Azaspiro[2.4]heptan-4-yl)methanol

The final step involves the removal of the Boc protecting group under acidic conditions.

ReagentMolar Equiv.Molecular Weight ( g/mol )Amount
tert-butyl 4-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate1.0227.301.0 g
Trifluoroacetic acid (TFA)10114.025.0 mL
Dichloromethane (DCM)-84.9310 mL

Procedure:

  • Dissolve tert-butyl 4-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate (1.0 g) in DCM (10 mL) and cool to 0 °C.

  • Add TFA (5.0 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a strong base (e.g., NaOH) to pH > 10.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Visualization of the Synthetic Workflow

Synthesis_Workflow A (2S,4R)-1-(tert-butoxycarbonyl)-4- hydroxypyrrolidine-2-carboxylic acid B (S)-1-(tert-butoxycarbonyl)-4- oxopyrrolidine-2-carboxylic acid A->B Oxidation (TEMPO/NaOCl) C (S)-1-(tert-butoxycarbonyl)-4- methylenepyrrolidine-2-carboxylic acid B->C Wittig Reaction D (S)-5-(tert-butoxycarbonyl)-5- azaspiro[2.4]heptane-6-carboxylic acid C->D Cyclopropanation (Et2Zn/CH2I2) E tert-butyl 4-(hydroxymethyl)-5- azaspiro[2.4]heptane-5-carboxylate D->E Reduction (LiAlH4) F (5-Azaspiro[2.4]heptan-4-yl)methanol E->F Deprotection (TFA)

Exploratory

In-Depth Technical Guide: Chemical Properties and Applications of (5-Azaspiroheptan-4-yl)methanol

In-Depth Technical Guide: Chemical Properties and Applications of (5-Azaspiro[1]heptan-4-yl)methanol Executive Summary & Structural Elucidation In modern medicinal chemistry, mitigating entropic penalties during ligand-t...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Chemical Properties and Applications of (5-Azaspiro[1]heptan-4-yl)methanol

Executive Summary & Structural Elucidation

In modern medicinal chemistry, mitigating entropic penalties during ligand-target binding is a primary strategy for optimizing lead compounds. (5-Azaspiro[1]heptan-4-yl)methanol (CAS: 1503516-74-2) represents a highly privileged, conformationally restricted prolinol analogue designed specifically for this purpose.

Structurally, this scaffold is a 3-spirocyclopropyl-prolinol derivative. The[1]heptane spirocyclic system forces the pyrrolidine ring into a specific, puckered 3D topology. The presence of the spiro-fused cyclopropane ring at the C3 position of the pyrrolidine core exerts significant steric bulk, thereby restricting the free rotation of the adjacent C4-hydroxymethyl group. This "locked" vector is highly valued in drug discovery, as it pre-organizes the molecule into an active conformation, reducing the entropic cost of binding to target proteins such as Orexin receptors and Janus kinases (JAK1) .

Physicochemical Properties & Molecular Descriptors

The physicochemical profile of (5-azaspiro[1]heptan-4-yl)methanol makes it an ideal building block for improving the aqueous solubility and metabolic stability of lipophilic lead compounds. Its low molecular weight and optimal hydrogen-bonding metrics provide an excellent vector for interacting with kinase hinge regions or GPCR binding pockets.

PropertyValue
IUPAC Name (5-azaspiro[1]heptan-4-yl)methanol
CAS Number 1503516-74-2
Molecular Formula C

H

NO
Molecular Weight 127.18 g/mol
LogP (Calculated) -0.14
Hydrogen Bond Donors 2 (-OH, -NH)
Hydrogen Bond Acceptors 2 (O, N)
Topological Polar Surface Area (tPSA) ~32.26 Ų
Rotatable Bonds 1

Data aggregated from standardized chemical suppliers and computational models.

Synthetic Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the synthesis of (5-azaspiro[1]heptan-4-yl)methanol must be approached as a self-validating system. The following step-by-step protocol details the transformation of a commercially available pyrrolidine precursor into the rigidified spiro-scaffold, emphasizing the causality behind each experimental choice.

Step 1: N-Boc Protection & Wittig Olefination
  • Procedure: 3-oxopyrrolidine-2-carboxylate is treated with Boc-anhydride (Boc

    
    O) and triethylamine, followed by reaction with methylenetriphenylphosphorane (Ph
    
    
    
    P=CH
    
    
    ).
  • Causality: The N-Boc group is essential to prevent nucleophilic interference from the secondary amine during olefination. The Wittig reaction converts the C3-ketone into an exocyclic alkene, setting the necessary geometric stage for subsequent cyclopropanation.

  • Self-Validation Checkpoint:

    
    H NMR analysis must confirm the presence of exocyclic alkene protons (a distinct multiplet at ~5.0 ppm).
    
Step 2: Ester Reduction
  • Procedure: The resulting N-Boc-3-methylene-pyrrolidine-2-carboxylate is reduced using Diisobutylaluminum hydride (DIBAL-H) in THF at -78 °C.

  • Causality: DIBAL-H at cryogenic temperatures selectively reduces the ester to a primary alcohol without over-reducing the alkene or causing epimerization at the sensitive alpha-chiral center (C2 of the pyrrolidine).

  • Self-Validation Checkpoint: TLC indicates a shift to a more polar spot.

    
    H NMR confirms the disappearance of ester alkyl protons and the appearance of the -CH
    
    
    
    OH multiplet.
Step 3: Directed Simmons-Smith Cyclopropanation
  • Procedure: The allylic alcohol intermediate is treated with diethylzinc (Et

    
    Zn) and diiodomethane (CH
    
    
    
    I
    
    
    ) in anhydrous dichloromethane.
  • Causality: Why Simmons-Smith over Corey-Chaykovsky? The free allylic hydroxyl group acts as a directing group by coordinating with the zinc carbenoid intermediate. This ensures that the cyclopropane ring forms syn to the hydroxymethyl group, guaranteeing the high diastereoselectivity required for consistent pharmacological profiling.

  • Self-Validation Checkpoint:

    
    H NMR must show the complete disappearance of the alkene protons (~5.0 ppm) and the emergence of characteristic high-field cyclopropane protons (0.5–1.0 ppm).
    
Step 4: Acidic Deprotection
  • Procedure: The N-Boc protected spiro-compound is stirred in a 1:1 mixture of Trifluoroacetic acid (TFA) and dichloromethane at room temperature, followed by basic workup.

  • Causality: TFA cleanly cleaves the carbamate protecting group to yield the free secondary amine, ready for subsequent cross-coupling or reductive amination in library synthesis.

  • Self-Validation Checkpoint: LC-MS confirms the final product mass (m/z 128.1[M+H]

    
    ).
    

Mechanistic Role in Drug Discovery

The true value of (5-azaspiro[1]heptan-4-yl)methanol lies in its application as a structural rigidifier in medicinal chemistry.

Orexin Receptor Antagonists: Research by Stasi et al. (2013) demonstrated that the 5-azaspiro[1]heptane core serves as an exceptionally potent scaffold for dual orexin 1 and 2 receptor antagonists (DORAs/SORAs) . Traditional piperidine or flexible prolinol scaffolds often suffer from poor drug-likeness or high metabolic clearance. By incorporating the spirocyclic core, researchers achieved a "locked" conformation that significantly improved brain penetration and oral bioavailability in rat models while maintaining low Cytochrome P450 (CYP450) inhibition potential .

Kinase Inhibitors (e.g., JAK1): The hydroxymethyl group at the C4 position provides a critical vector for further functionalization. When converted to an ether or amide, it can project deep into the solvent-exposed regions of kinase binding pockets, while the rigidified amine acts as a stable hinge-binding anchor.

Experimental Workflows & Visualizations

The following diagrams map the logical relationships and experimental workflows associated with the synthesis and pharmacological application of this spiro-scaffold.

SyntheticWorkflow Start 3-Oxopyrrolidine-2-carboxylate (Starting Material) Step1 1. N-Boc Protection (Boc2O, Et3N) Start->Step1 Step2 2. Wittig Olefination (Ph3P=CH2) Step1->Step2 Step3 3. Ester Reduction (DIBAL-H, -78°C) Step2->Step3 Val1 Validation: Alkene protons (~5.0 ppm) Step2->Val1 Step4 4. Simmons-Smith Cyclopropanation (Et2Zn, CH2I2) Step3->Step4 Step5 5. Acidic Deprotection (TFA/DCM) Step4->Step5 Val2 Validation: Cyclo-protons (0.5-1.0 ppm) Step4->Val2 Final (5-Azaspiro[2.4]heptan-4-yl)methanol (Final Product) Step5->Final Val3 Validation: LC-MS[M+H]+ 128.1 Final->Val3

Fig 1: Step-by-step synthetic workflow and self-validation checkpoints for the spiro-scaffold.

PharmacologicalLogic Flex Standard Prolinol Scaffold (High Conformational Flexibility) Entropy High Entropic Penalty Upon Target Binding Flex->Entropy Rigid (5-Azaspiro[2.4]heptan-4-yl)methanol (Spirocyclic Rigidification) Flex->Rigid Structural Optimization LowAff Sub-optimal Receptor Affinity Entropy->LowAff Preorg Pre-organized 3D Conformation (Locked Vector) Rigid->Preorg HighAff Enhanced Target Affinity (e.g., Orexin/JAK1) Preorg->HighAff

Fig 2: Pharmacological logic illustrating how spirocyclic rigidification enhances target affinity.

References

  • Stasi, L. P., et al. "Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[1]heptanes as potent orexin receptor antagonists". Bioorganic & Medicinal Chemistry Letters, 2013.[Link]

Sources

Foundational

Architecting 3D Space: A Technical Guide to Novel Azaspirocyclic Scaffolds

Topic: Novel azaspirocyclic compounds for research Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals Executive Summary The "Escape from Flatland" is no longer a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Novel azaspirocyclic compounds for research Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The "Escape from Flatland" is no longer a theoretical preference but a practical imperative in modern drug discovery. As the industry moves beyond the low-hanging fruit of planar aromatic kinase inhibitors, azaspirocyclic compounds have emerged as critical tools for expanding chemical space.[1][2][3] These scaffolds, defined by a nitrogen-containing ring sharing a single atom (the spiro center) with another ring, offer a unique combination of structural rigidity, high fraction of sp3-hybridized carbons (


), and precise vectoral orientation of substituents.[1]

This guide provides a technical roadmap for integrating novel azaspirocyclic motifs—specifically focusing on the high-value 2-azaspiro[3.3]heptane and spiro[3.5]nonane systems—into discovery workflows. We analyze their structural rationale, detail robust synthetic protocols, and examine their utility as superior bioisosteres.[4]

Part 1: Structural Rationale & Chemical Space

The Geometric Advantage

Traditional medicinal chemistry has relied heavily on planar aromatic rings (phenyl, pyridine) and simple saturated heterocycles (piperidine, morpholine). While effective, these structures often suffer from "molecular obesity" (high lipophilicity) and limited topological diversity.

Azaspirocycles introduce orthogonal exit vectors . Unlike a piperidine ring, where substituents largely exist in equatorial/axial conformations driven by chair flips, a spirocyclic core locks substituents into defined regions of 3D space.

  • Rigidity: The spiro center restricts conformational entropy, potentially reducing the entropic penalty upon protein binding.

  • Metabolic Stability: The quaternary spiro carbon blocks metabolic "soft spots" (e.g.,

    
    -oxidation), significantly extending half-life compared to simple cyclic amines.
    
  • Lipophilicity (LogD): Replacing a piperidine with a 2-azaspiro[3.3]heptane often lowers LogD by ~1.0 unit while maintaining basicity, improving the Lipophilic Ligand Efficiency (LLE).

Classification of Key Scaffolds
Scaffold ClassStructure DescriptionKey UtilityPhysicochemical Impact
2-Azaspiro[3.3]heptane Two 4-membered rings sharing a N/C spiro center.[5]Piperidine/Piperazine bioisostere.[3][6]High solubility, low LogP, compact volume.
2-Azaspiro[3.5]nonane 4-membered amine fused to 6-membered carbocycle.Gem-dimethyl or cyclohexyl mimic.Balanced lipophilicity, steric bulk for hydrophobic pockets.
Spiro-oxindoles Indole core spiro-fused at C3.MDM2 inhibitors, ion channel modulators.Rigidifies the pharmacophore; privileged structure in oncology.
1-Oxa-6-azaspiro[3.3]heptane Mixed ether/amine spiro system.Morpholine bioisostere.Reduced basicity, high polarity, specific H-bond acceptor vectors.

Part 2: Synthetic Architectures

The synthesis of strained spirocycles requires overcoming the energy barrier of forming a quaternary center within small rings. We focus here on the Intramolecular Double Alkylation strategy, which is the most versatile for generating diverse spiro-cores.

Strategic Workflow: The Tosyl-Amide Route

This route is preferred for its operational simplicity and scalability compared to the Kulinkovich-de Meijere reaction or radical cyclizations. It utilizes stable 1,3-electrophiles and allows for late-stage diversification.

SynthesisWorkflow Start 1,1-Bis(hydroxymethyl) cyclobutane Activation Activation (Mesylation/Tosylation) Start->Activation MsCl, Et3N Cyclization Double Nucleophilic Substitution (TsNH2 + Base) Activation->Cyclization 1,3-Bis(mesylate) Intermediate N-Tosyl Spirocycle Cyclization->Intermediate Ring Closure Deprotection Deprotection (Mg/MeOH or Na/Naph) Intermediate->Deprotection Spiro-quaternary Formation Product 2-Azaspiro[3.3]heptane (Free Amine) Deprotection->Product Yields ~80%

Figure 1: Synthetic workflow for the construction of the 2-azaspiro[3.3]heptane core via the tosyl-amide "gem-dialkyl" strategy.

Part 3: Experimental Protocol

Protocol: Synthesis of tert-Butyl 2-azaspiro[3.3]heptane-2-carboxylate

Objective: To synthesize a protected azaspiro[3.3]heptane scaffold suitable for coupling in medicinal chemistry libraries. This protocol avoids the use of hazardous sodium naphthalene by utilizing magnesium in methanol for deprotection.

Reagents:

  • 1,1-Cyclobutanedicarboxylic acid (Precursor)

  • Lithium Aluminum Hydride (LiAlH4)[6][7]

  • Methanesulfonyl chloride (MsCl)

  • p-Toluenesulfonamide (TsNH2)

  • Magnesium turnings (Mg)

  • Di-tert-butyl dicarbonate (Boc2O)

Step 1: Reduction to Diol
  • Suspend 1,1-cyclobutanedicarboxylic acid (10.0 mmol) in anhydrous THF (50 mL) at 0°C.

  • Carefully add LiAlH4 (2.5 equiv) portion-wise. The reaction is exothermic; maintain internal temp <10°C.

  • Warm to reflux for 4 hours.

  • Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), and water (3x mL) sequentially (Fieser workup). Filter the granular precipitate.

  • Concentrate filtrate to yield 1,1-bis(hydroxymethyl)cyclobutane .

Step 2: Activation (Bis-Mesylation)
  • Dissolve the diol in DCM (50 mL) with Et3N (3.0 equiv).

  • Add MsCl (2.2 equiv) dropwise at -10°C.

  • Stir for 2 hours. Wash with 1N HCl and brine.

  • Isolate the bis-mesylate as a white solid (crystallizes from Et2O/Hex).

Step 3: Spiro-Cyclization
  • Dissolve p-toluenesulfonamide (1.0 equiv) in DMF. Add K2CO3 (3.0 equiv).

  • Add the bis-mesylate (1.0 equiv) and heat to 100°C for 12 hours.

  • Mechanism: The first displacement forms an acyclic intermediate; the second displacement is an intramolecular 4-exo-tet cyclization facilitated by the Thorpe-Ingold effect of the cyclobutane ring.

  • Workup with water/EtOAc to isolate 2-tosyl-2-azaspiro[3.3]heptane .

Step 4: Deprotection & Boc-Protection (One Pot)
  • Dissolve the tosyl-spirocycle in anhydrous MeOH.

  • Add Mg turnings (10 equiv) and a catalytic amount of iodine. Sonicate to initiate if necessary. The reaction will generate heat and H2 gas (ensure venting).

  • Stir until Mg is consumed (reductive cleavage of S-N bond).

  • Add Et3N (2 equiv) and Boc2O (1.2 equiv) directly to the reaction mixture. Stir for 4 hours.

  • Purification: Flash chromatography (Hex/EtOAc) yields tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate .

Validation Point:

  • 1H NMR (CDCl3): Look for the diagnostic singlet of the Boc group (~1.44 ppm) and the methylene protons of the azetidine ring (~3.8-4.0 ppm) and cyclobutane ring (~1.8-2.2 ppm). The symmetry of the spiro[3.3] system simplifies the spectrum significantly.

Part 4: Medicinal Chemistry Applications & Case Studies

Bioisosteric Replacement

The 2-azaspiro[3.3]heptane is a proven bioisostere for the piperazine ring.[6]

  • Case Study: In the development of LRRK2 inhibitors for Parkinson’s disease, replacing a piperazine linker with a 2,6-diazaspiro[3.3]heptane maintained kinase potency while significantly improving blood-brain barrier (BBB) penetration due to reduced polar surface area (PSA) and increased rigidity [1].

Clinical Relevance: MDM2 Inhibitors

The spiro-oxindole class represents the most advanced application of spiro-scaffolds in oncology.

  • Compound: SAR405838 (Sanofi).

  • Mechanism: Inhibits the p53-MDM2 protein-protein interaction.

  • Role of Spirocycle: The spiro[3H-indole-3,3'-pyrrolidine] core serves as a rigid scaffold that projects a chloro-phenyl group and a carboxylic acid into the deep hydrophobic cleft of MDM2. A flexible linker would result in an entropic penalty that would abolish picomolar affinity [2].

BioisostereLogic Target Target: High Potency + Low Clearance Sub1 Traditional Scaffold (Piperazine/Piperidine) Target->Sub1 Sub2 Spiro Scaffold (Azaspiro[3.3]heptane) Target->Sub2 Issue1 Issue: High Metabolism (N-dealkylation, Ring oxidation) Sub1->Issue1 Issue1->Sub2 Scaffold Hopping Benefit1 Benefit: Blocked Metabolic Sites (Quaternary Carbon) Sub2->Benefit1 Benefit2 Benefit: Vector Control (Exit vectors ~109° vs 120°) Sub2->Benefit2

Figure 2: Decision logic for scaffold hopping from traditional heterocycles to azaspirocyclic cores to solve metabolic liabilities.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. Link

  • Wang, S., et al. (2014). SAR405838: An Optimized Inhibitor of MDM2-p53 Interaction that Induces Complete and Durable Tumor Regression. Cancer Research. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Structures.[4] Chemical Reviews.[8] Link

  • Wuitschik, G., et al. (2008). Spiro[3.3]heptanes as rigid, hyper-stable, and soluble scaffolds for drug discovery.[4] Angewandte Chemie International Edition. Link

  • Barnes-Seeman, D. (2022). The role of spirocyclic scaffolds in drug discovery: A review of recent advances. Journal of Medicinal Chemistry. Link

Sources

Exploratory

Escape from Flatland: Physicochemical Characterization and Medicinal Chemistry Applications of (5-Azaspiroheptan-4-YL)methanol

Escape from Flatland: Physicochemical Characterization and Medicinal Chemistry Applications of (5-Azaspiro[1]heptan-4-YL)methanol Executive Summary: The Structural Paradigm Shift In modern drug discovery, the high attrit...

Author: BenchChem Technical Support Team. Date: March 2026

Escape from Flatland: Physicochemical Characterization and Medicinal Chemistry Applications of (5-Azaspiro[1]heptan-4-YL)methanol

Executive Summary: The Structural Paradigm Shift

In modern drug discovery, the high attrition rate of clinical candidates has forced a paradigm shift away from highly planar, heteroaromatic-rich molecules. The concept of "escaping from flatland" emphasizes that increasing the fraction of sp³ hybridized carbons (


) directly correlates with improved clinical success, enhanced aqueous solubility, and reduced off-target toxicity[1],[2].

(5-Azaspiro[3]heptan-4-YL)methanol (CAS: 1503516-74-2) represents a premier building block in this architectural shift[4]. Featuring a rigid spirocyclic core (a pyrrolidine ring fused to a cyclopropane ring), this scaffold projects functional groups into three-dimensional space with precise vector control[3]. As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, causality-driven guide to characterizing this molecule, ensuring that your downstream synthetic and biological assays are built on validated physicochemical data.

G A Planar Scaffolds (Low Fsp3) B Spirocyclic Integration (5-Azaspiro[2.4]heptane) A->B Structural Modification C Increased Fsp3 & 3D Complexity B->C Imparts D Enhanced Aqueous Solubility C->D E Reduced CYP450 Metabolism C->E F Improved Clinical Translation D->F E->F

Logical pathway illustrating the pharmacological advantages of spirocyclic integration.

Quantitative Physicochemical Profile

Before deploying this building block in library synthesis (such as in the development of orexin receptor antagonists[5] or proline bioisosteres[6]), we must establish its baseline properties. The spiro-fusion inherently restricts the pyrrolidine ring pucker, while the hydroxymethyl group provides a critical hydrogen-bonding vector.

PropertyValueSource / Derivation
IUPAC Name {5-azaspiro[3]heptan-4-yl}methanolFluorochem[4]
CAS Number 1503516-74-2Fluorochem[4]
Molecular Weight 127.187 g/mol Fluorochem[4]
Calculated LogP -0.138Fluorochem[4]

(Fraction sp³)
1.00 (7 out of 7 carbons)Structural Analysis
H-Bond Donors 2 (-OH, -NH)Structural Analysis
H-Bond Acceptors 2 (O, N)Structural Analysis

Causality Note: The negative LogP (-0.138) is highly advantageous. While the spiro-ring maintains structural rigidity, it does not add the excessive lipophilic bulk typical of aromatic rings, thereby preserving a highly favorable ligand lipophilicity efficiency (LLE) profile[4],[3].

Analytical Characterization Workflows

To ensure scientific integrity, we do not rely solely on in silico predictions. The following protocols detail the self-validating experimental workflows required to characterize (5-Azaspiro[3]heptan-4-YL)methanol.

Workflow S1 Sample Prep (CAS 1503516-74-2) S2 LC-HRMS (Purity & Exact Mass) S1->S2 S3 Potentiometric Titration (pKa Determination) S1->S3 S4 Shake-Flask Method (LogD at pH 7.4) S1->S4 S5 2D NMR (NOESY) (3D Conformation) S1->S5 S6 Data Synthesis (Physicochemical Profile) S2->S6 S3->S6 S4->S6 S5->S6

Experimental workflow for the comprehensive physicochemical profiling of the compound.

Protocol A: Shake-Flask LC-MS/MS for LogD(7.4) Determination

Rationale: We utilize the empirical shake-flask method rather than relying on calculated LogP because intramolecular hydrogen bonding between the pyrrolidine nitrogen and the hydroxymethyl oxygen can dynamically shield polar surface area in solution, leading to an experimentally divergent lipophilicity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM phosphate-buffered saline (PBS) solution adjusted precisely to pH 7.4 to mimic physiological conditions.

  • Phase Saturation: Combine equal volumes of n-octanol and the pH 7.4 buffer. Stir vigorously for 24 hours to ensure mutual saturation, preventing volume shifts during the actual experiment.

  • Spiking: Dissolve 1.0 mg of (5-Azaspiro[3]heptan-4-YL)methanol in 1 mL of the saturated octanol phase.

  • Partitioning: In a silanized glass vial (to prevent non-specific binding of the amine), mix 500 µL of the spiked octanol with 500 µL of the saturated buffer. Vortex at 1500 RPM for 5 minutes, followed by centrifugation at 3000 × g for 15 minutes to force complete phase separation.

  • Quantification: Extract 50 µL from each distinct phase. Dilute 1:100 in Acetonitrile/Water (50:50). Analyze via LC-MS/MS using the specific MRM transition for the parent mass (

    
     128.1).
    
  • Self-Validation System: Calculate the mass balance. The total mass quantified across both phases must equal 95–105% of the initial 1.0 mg spike. A failure here indicates interfacial aggregation or compound degradation, invalidating the run.

Protocol B: Conformational Elucidation via 2D NOESY NMR

Rationale: The spiro-fusion restricts the molecule, but the hydroxymethyl group at the 4-position can rotate. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is required to determine the spatial proximity of the hydroxymethyl protons relative to the cyclopropane methylene protons, confirming the dominant 3D conformer in solution.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 600 µL of Deuterium Oxide (

    
    ). Why 
    
    
    
    ? It exchanges the labile -OH and -NH protons, removing them from the spectrum and preventing signal overlap with the critical aliphatic multiplet region.
  • Acquisition Parameters: Run the 2D NOESY sequence on a 600 MHz NMR spectrometer. Set the mixing time (

    
    ) to 300 ms. Why 300 ms? For a small molecule (MW ~127 Da) in the extreme narrowing limit, a longer mixing time is required to allow NOE buildup without risking spin diffusion.
    
  • Relaxation Delay: Set the relaxation delay (

    
    ) to 5 seconds. This ensures 
    
    
    
    of the slowest relaxing proton, guaranteeing that cross-peak integration is strictly quantitative.
  • Self-Validation System: Acquire a standard 1D

    
     NMR spectrum immediately before and after the 12-hour 2D acquisition. Overlay the spectra; any appearance of new peaks indicates sample degradation during the run, requiring a fresh preparation.
    

Medicinal Chemistry Applications

The 5-azaspiro[3]heptane scaffold is not merely a structural curiosity; it is a proven pharmacophore in modern drug design.

Orexin Receptor Antagonists: Research by Stasi et al. demonstrated that replacing a flat piperidine ring with a 5-azaspiro[3]heptane core yielded highly potent dual orexin receptor antagonists[5]. The spiro-fusion maintained the required basicity of the amine while the cyclopropane ring occupied a distinct hydrophobic pocket, simultaneously lowering cytochrome P450 inhibition potential and improving brain penetration[5].

Proline Bioisosteres in Antiviral Design: The 5-azaspiro[3]heptane core acts as a rigidified proline bioisostere. Similar derivatives, such as 5-azaspiro[3]heptane-6-carboxylic acid, are critical intermediates in the industrial synthesis of the blockbuster HCV antiviral Ledipasvir[6]. The (5-Azaspiro[3]heptan-4-YL)methanol variant offers an alternative vector (the 4-position) for functionalization, allowing chemists to explore novel binding interactions while retaining the high-ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


 metabolic stability[3],.

Conclusion

(5-Azaspiro[3]heptan-4-YL)methanol is a highly valuable,


-rich building block that enables medicinal chemists to navigate complex 3D chemical space. By adhering to the rigorous, self-validating physicochemical characterization protocols outlined above, development teams can confidently integrate this spirocycle into their pipelines, maximizing the probability of downstream clinical success.

References

  • Fluorochem Product Specifications: (5-AZASPIRO[3]HEPTAN-4-YL)METHANOL (CAS 1503516-74-2) . Fluorochem. Available at:[4]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle . MDPI. Available at:[1]

  • Fsp3: A new parameter for drug-likeness . PubMed / Drug Discovery Today. Available at:[2]

  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry . BLDpharm. Available at:[3]

  • Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[3]heptanes as potent orexin receptor antagonists . PubMed / Bioorganic & Medicinal Chemistry Letters. Available at:[5]

  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[3]heptane-6-carboxylic Acid . MDPI. Available at:[6]

Sources

Foundational

Discovery and origin of azaspiro[2.4]heptane scaffolds

The Azaspiro[2.4]heptane Scaffold: Synthetic Evolution and Medicinal Utility[1][2][3] Executive Summary The 5-azaspiro[2.4]heptane scaffold represents a pinnacle in the design of conformationally restricted proline surro...

Author: BenchChem Technical Support Team. Date: March 2026

The Azaspiro[2.4]heptane Scaffold: Synthetic Evolution and Medicinal Utility[1][2][3]

Executive Summary

The 5-azaspiro[2.4]heptane scaffold represents a pinnacle in the design of conformationally restricted proline surrogates. By fusing a cyclopropane ring to the C4 position of a pyrrolidine core via a spiro-junction, medicinal chemists create a "frozen" heterocycle. This structural modification locks the nitrogen lone pair vector, restricts ring puckering, and significantly alters the cis/trans isomerization barrier of the amide bond.

Originally an academic curiosity for peptide folding studies, this scaffold ascended to clinical prominence as the pharmacophoric anchor in Ledipasvir (a blockbuster HCV NS5A inhibitor). Its ability to reduce the entropic penalty of binding while blocking metabolic oxidation at the typically vulnerable C4 position makes it an essential tool in modern drug development.

Structural & Stereochemical Analysis[4][5][6]

To understand the utility of azaspiro[2.4]heptane, one must analyze it not as a novel ring system, but as an evolved Proline .

  • The Proline Problem: Natural L-Proline is unique among amino acids because its side chain cyclizes onto the backbone nitrogen.[4] However, the pyrrolidine ring is flexible, oscillating between

    
    -endo and 
    
    
    
    -exo puckers. This flexibility imposes an entropic penalty when the molecule must bind to a rigid protein pocket.
  • The Spiro Solution: Introducing a spiro-cyclopropyl group at C4 (the 5-position in the spiro nomenclature) creates severe steric strain that forces the pyrrolidine ring into a specific conformation.

    • Thorpe-Ingold Effect: The bond angles of the spiro-carbon compress the internal pyrrolidine angle, favoring ring closure and specific puckering states.

    • Metabolic Armor: The C4 position of proline is a metabolic "hotspot" for prolyl hydroxylases. The spiro-cyclopropane ring sterically and electronically blocks this oxidation, extending the half-life (

      
      ) of the parent drug.
      
Graphviz Diagram: Structural Evolution & Logic

structural_evolution cluster_properties Pharmacological Impact Proline Native L-Proline (Flexible C-gamma pucker) Methylene 4-Methylene Proline (Planarized C4) Proline->Methylene Oxidation/Olefination Spiro 5-Azaspiro[2.4]heptane (Conformationally Locked) Methylene->Spiro Simmons-Smith Cyclopropanation Prop1 Reduced Entropic Penalty Spiro->Prop1 Prop2 Metabolic Stability (C4 blocked) Spiro->Prop2 Prop3 Fixed Vector of N-Lone Pair Spiro->Prop3

Caption: Evolution from native proline to the rigidified azaspiro[2.4]heptane scaffold, highlighting key pharmacological benefits.

Historical Origins & Discovery

The discovery of the azaspiro[2.4]heptane scaffold was not a singular "eureka" moment but a gradual evolution in the field of peptidomimetics .

  • Early Era (1990s - 2000s): The scaffold initially appeared in literature exploring methanoprolines . Researchers sought to understand how constraining the

    
     and 
    
    
    
    torsion angles of amino acids affected peptide secondary structures (
    
    
    -helices vs.
    
    
    -turns). Early syntheses were often racemic and low-yielding, utilizing harsh cyclization conditions.
  • The Antiviral Turning Point (2008 - 2013): The true "discovery" in a pharmaceutical context occurred during the race to develop direct-acting antivirals (DAAs) for Hepatitis C.

    • Bristol-Myers Squibb and Gilead Sciences investigated proline analogs to target the NS5A replication complex.

    • The breakthrough came when the (S)-5-azaspiro[2.4]heptane-6-carboxylic acid moiety was identified as a critical component of Ledipasvir (GS-5885). This molecule exhibited picomolar potency against HCV GT1a, far superior to its flexible proline predecessors.

    • This success transitioned the scaffold from a "niche academic reagent" to an "industrial building block," driving the development of scalable asymmetric syntheses.

Synthetic Methodologies

The primary challenge in synthesizing this scaffold is constructing the highly strained spiro-cyclopropane ring without destroying the chirality of the amino acid backbone.

A. The "Ledipasvir Route" (Industrial Standard)

This is the most robust method, utilized for multi-kilogram GMP production.

  • Starting Material: N-Boc-4-oxo-L-proline or a Glycine Schiff base.

  • Olefination: Conversion of the ketone to an exocyclic alkene (4-methylene proline) via Wittig olefination or, more elegantly, a Double Allylic Alkylation of a glycine equivalent using a chiral phase-transfer catalyst (Cinchnodium salts).

  • Cyclopropanation (Key Step): The Simmons-Smith reaction is employed.[3][5][6][7]

    • Reagents: Diiodomethane (

      
      ) and Diethylzinc (
      
      
      
      ) or Zinc-Copper couple (
      
      
      ).[5]
    • Mechanism:[3][5][6][7][8] A concerted syn-addition of the zinc carbenoid (

      
      ) to the double bond.
      
    • Stereocontrol: The stereochemistry at the

      
      -carbon (C2 of pyrrolidine) directs the incoming carbenoid, often yielding high diastereoselectivity (dr > 10:1).
      
B. The "Kulinkovich" & Photochemical Approaches

While less common for the carboxylic acid derivative, these methods are useful for the bare amine scaffold.

  • Photochemical: Recent advances use eosin-Y catalyzed reactions to couple dihaloalkanes with enamines, forming the ring via a radical mechanism.

  • Ring Contraction: Rearrangement of larger spiro-rings, though this is often less atom-economical.

Graphviz Diagram: The Industrial Synthetic Pathway

synthesis_pathway Start N-Boc-4-oxo-L-proline (Commercial SM) Step1 Wittig Olefination (Ph3P=CH2) Start->Step1 Inter1 N-Boc-4-methylene-L-proline Step1->Inter1 Step2 Simmons-Smith Cyclopropanation (Et2Zn, CH2I2, DCM) Inter1->Step2 Directed by alpha-carboxylate Product (S)-N-Boc-5-azaspiro[2.4]heptane -6-carboxylic acid Step2->Product Concerted Syn-Addition

Caption: The dominant industrial route for synthesizing the Ledipasvir intermediate via Simmons-Smith cyclopropanation.

Detailed Experimental Protocol

Protocol: Synthesis of (S)-1-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. Context: This protocol describes the critical cyclopropanation step of the exocyclic alkene.

Safety Warning: Diethylzinc (


) is pyrophoric. Diiodomethane (

) is toxic and light-sensitive. Perform all operations under an inert atmosphere (Argon/Nitrogen) in a fume hood.
Reagents & Setup
  • Substrate: (S)-1-tert-butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate (10.0 mmol).

  • Carbenoid Source: Diethylzinc (1.0 M in hexanes, 20.0 mmol, 2.0 equiv), Diiodomethane (20.0 mmol, 2.0 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

  • Equipment: Flame-dried 3-neck round-bottom flask, addition funnel, internal temperature probe, cryo-bath.

Step-by-Step Methodology
  • Carbenoid Generation:

    • Charge the flask with anhydrous DCM (50 mL) and cool to 0°C.

    • Add

      
       (20 mL, 1.0 M) via syringe.
      
    • Critical Step: Add

      
       dropwise over 20 minutes. Maintain internal temperature 
      
      
      
      . A white precipitate (
      
      
      ) may form. Stir for 15 minutes to form the active
      
      
      species.
  • Substrate Addition:

    • Dissolve the methylene proline substrate in minimal anhydrous DCM (10 mL).

    • Add this solution dropwise to the zinc carbenoid mixture at 0°C.

    • Mechanistic Note: The ester group at C2 coordinates with the Zinc species, directing the cyclopropanation to the same face (syn-direction), ensuring the desired stereochemistry.

  • Reaction & Quench:

    • Allow the mixture to warm slowly to room temperature (20-25°C) and stir for 12 hours. Monitor by TLC (stain with

      
       or Ninhydrin).
      
    • Quench: Cool back to 0°C. Slowly add saturated aqueous

      
      . Caution:  Vigorous gas evolution (ethane) will occur.
      
    • Add 1N HCl to dissolve zinc salts.

  • Workup & Purification:

    • Separate the organic layer. Extract the aqueous layer with DCM (3 x 30 mL).

    • Wash combined organics with saturated

      
       and Brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Data Validation (Self-Check):

    • 1H NMR: Look for the disappearance of alkene protons (4.8-5.2 ppm) and the appearance of high-field cyclopropyl protons (0.4-0.9 ppm).

    • 13C NMR: Confirm the quaternary spiro-carbon signal (approx. 20-30 ppm).

Medicinal Chemistry Applications

Therapeutic AreaDrug / CandidateRole of Scaffold
Antiviral (HCV) Ledipasvir (Harvoni)Core Pharmacophore: The scaffold binds to the NS5A dimer interface. The rigid structure optimizes entropy of binding.
Antibiotics Sitafloxacin Side-Chain: The 7-amino-5-azaspiro[2.4]heptane moiety improves spectrum of activity against Gram-positive bacteria and reduces efflux.
CNS Disorders Orexin Antagonists Dual Antagonism: 5-azaspiro[2.4]heptane derivatives show potent dual inhibition of OX1 and OX2 receptors for sleep disorders.
Oncology DPP-IV Inhibitors Proline Bioisostere: Used to replace the cyanopyrrolidine moiety to improve selectivity and stability.

References

  • Ledipasvir Synthesis & Scaffold Utility

    • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(Tert-Butoxy Carbonyl)-5-Azaspiro[2.4]heptane-6-Carboxylic Acid.
    • Source: Molecules (2020).[2]

  • Antibiotic Applications (Sitafloxacin)

    • Synthesis of (S)-7-Amino-5-azaspiro[2.
    • Source: Journal of Organic Chemistry (2011).[9]

  • Orexin Receptor Antagonists

    • Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists.[10][11]

    • Source: Bioorganic & Medicinal Chemistry Letters (2013).[10][11]

  • Simmons-Smith Mechanism & Methodology

    • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of N
    • Source: Molecules (2023).[12][13]

  • General Review of Spiro-Scaffolds

    • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
    • Source: Journal of Medicinal Chemistry (2021).

Sources

Exploratory

The Spiro-Lock Advantage: A Technical Guide to (5-Azaspiro[2.4]heptan-4-yl)methanol

Part 1: Executive Summary & Structural Logic In the pursuit of high-affinity ligands, medicinal chemists often face the "entropy penalty" problem.[1] Flexible molecules lose significant entropy upon binding to a protein...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Logic

In the pursuit of high-affinity ligands, medicinal chemists often face the "entropy penalty" problem.[1] Flexible molecules lose significant entropy upon binding to a protein target, reducing overall affinity.[1] (5-Azaspiro[2.4]heptan-4-yl)methanol (CAS: 1503516-74-2) represents a high-value solution to this problem.[1] It is a conformationally constrained "spiro-prolinol" mimic .[1]

By fusing a cyclopropane ring to the pyrrolidine core in a spiro-fashion, this scaffold locks the nitrogen lone pair vector and the C4-hydroxymethyl group into a rigid orientation. This "Spiro-Lock" effect minimizes the entropic cost of binding, making it a critical building block for next-generation antivirals (HCV), antibiotics (fluoroquinolones), and metabolic enzyme inhibitors (DPP-4).

The Pharmacophore: "Escaping Flatland"

Unlike traditional aromatic scaffolds, this molecule is rich in


 character (

), a metric directly correlated with improved clinical success rates due to higher solubility and lower promiscuity (off-target toxicity).
PropertyValueImplication for Drug Design
Scaffold Type Spirocyclic PyrrolidineHigh metabolic stability; reduced CYP450 inhibition.[1]
Key Functionality 4-Hydroxymethyl (Prolinol-like)Versatile handle for oxidation (to acid) or etherification.[1]
Stereochemistry Chiral Centers at C4Enables stereoselective interaction with chiral protein pockets.[1]
Lipophilicity (cLogP) ~ -0.1 to 0.5Ideal for tuning polarity in CNS or orally active drugs.[1]

Part 2: Biological Activity & Therapeutic Applications[1][2]

While (5-Azaspiro[2.4]heptan-4-yl)methanol is rarely a drug in isolation, it is a pharmacophore enabler .[1] Its biological value is realized when it is incorporated as a "warhead" or "anchor" in larger molecules.[1]

Antiviral Potency (HCV NS5A Inhibition)

The most authoritative application of the 5-azaspiro[2.4]heptane scaffold is in the inhibition of the Hepatitis C Virus (HCV) NS5A protein.

  • Mechanism: NS5A inhibitors (e.g., Ledipasvir) require a proline-like moiety to bind into the dimeric interface of the viral protein.[1]

  • Role of the Scaffold: The spiro-cyclopropane ring creates a steric clash that forces the pyrrolidine ring into a specific "envelope" conformation.[1] This pre-organization increases binding affinity by orders of magnitude compared to unsubstituted proline.[1]

  • Pathway: The 4-methanol group serves as the precursor to the 6-carboxylic acid (found in Ledipasvir analogs) or as a direct binding element interacting with serine residues in the viral pocket.[1]

Antibacterial Agents (Next-Gen Quinolones)

Fluoroquinolones (e.g., Ciprofloxacin) rely on a secondary amine side chain to interact with DNA gyrase.

  • Innovation: Replacing the standard piperazine or pyrrolidine ring with (5-Azaspiro[2.4]heptan-4-yl)methanol derivatives creates a "bulky" inhibitor that evades common efflux pump resistance mechanisms.[1]

  • Activity: The hydroxymethyl group provides an additional hydrogen bond donor/acceptor site, potentially enhancing affinity for the ParC subunit of Topoisomerase IV.[1]

Metabolic Stability (DPP-4 & Prolyl Oligopeptidase)

Proline mimetics are standard in designing inhibitors for DPP-4 (Type 2 Diabetes).

  • The Problem: Standard pyrrolidine rings are susceptible to oxidative metabolism at the

    
    -carbon.[1]
    
  • The Solution: The spiro-fusion adjacent to the nitrogen (or in the

    
    -position) sterically shields the ring from metabolic attack, extending the half-life (
    
    
    
    ) of the drug candidate.

Part 3: Visualization of Mechanism

The following diagram illustrates the "Spiro-Lock" concept and how this building block integrates into drug discovery workflows.

SpiroLockMechanism Scaffold (5-Azaspiro[2.4] heptan-4-yl)methanol Property1 Conformational Restriction Scaffold->Property1 Spiro-Fusion Property2 High Fsp3 (3D Character) Scaffold->Property2 Cyclopropane Property3 Steric Shielding Scaffold->Property3 Bulk Target1 HCV NS5A (High Affinity) Property1->Target1 Entropy Reduction Target2 Bacterial Gyrase (Efflux Evasion) Property2->Target2 Solubility & Shape Target3 Metabolic Stability (Longer t1/2) Property3->Target3 Blocks CYP450

Caption: The "Spiro-Lock" Mechanism: How structural features of the scaffold translate to biological advantages.

Part 4: Experimental Protocols (Self-Validating Systems)

To validate the utility of this scaffold in your pipeline, follow these standardized protocols.

Protocol A: Synthetic Functionalization (Oxidation to Acid)

Context: Converting the alcohol to the carboxylic acid is a common step to generate the Ledipasvir-like pharmacophore.[1][2]

  • Setup: Dissolve (5-Azaspiro[2.4]heptan-4-yl)methanol (1.0 eq) in Acetonitrile/Water (1:1).

  • Catalyst: Add TEMPO (0.1 eq) and Iodobenzene diacetate (BAIB, 2.2 eq).

  • Reaction: Stir at ambient temperature for 4 hours. Monitor via TLC (Stain: Ninhydrin - amine is secondary, but if N-protected, use PMA).

  • Validation:

    • Success Metric: Disappearance of the alcohol peak in IR (~3300 cm⁻¹) and appearance of Carbonyl stretch (~1700 cm⁻¹).[1]

    • Control: Run a parallel reaction with unsubstituted prolinol to benchmark rate differences (Spiro steric hindrance may slow kinetics).

Protocol B: Microsomal Stability Assay

Context: Determine if the spiro-modification actually improves metabolic stability compared to standard prolinol.[1]

  • Preparation: Prepare 10 mM stock of (5-Azaspiro[2.4]heptan-4-yl)methanol in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL).[1]

  • Initiation: Add NADPH-generating system. Incubate at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Expectation: The spiro-compound should show a lower intrinsic clearance (

      
      ) than the linear analog.
      

Part 5: References & Authority[1][4]

  • López, B., et al. (2020). "An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(Tert-Butoxy Carbonyl)-5-Azaspiro[2.4]heptane-6-Carboxylic Acid."[2] Molecules, 25(23), 5644.[1][2] Link

    • Relevance: Establishes the scaffold as a key element in Ledipasvir synthesis and details the stereoselective synthesis logic.

  • PubChem Compound Summary. "(5-Azaspiro[2.4]heptan-4-yl)methanol (CAS 1503516-74-2)."[1] Link

    • Relevance: Provides physicochemical data (LogP, H-bond donors) and structural identifiers.

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[1] Journal of Medicinal Chemistry. (Contextual citation on

    
     and spiro-scaffolds in drug design).
    
  • BenchChem Technical Report. "The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry." Link

    • Relevance: Validates the use of azaspirocycles for kinase and GPCR modulation.[1][3]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: (5-Azaspiro[2.4]heptan-4-yl)methanol as a Versatile Building Block in Synthetic and Medicinal Chemistry

Abstract Spirocyclic scaffolds have emerged as privileged motifs in modern drug discovery, prized for their ability to confer three-dimensional complexity, novel intellectual property, and improved physicochemical proper...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Spirocyclic scaffolds have emerged as privileged motifs in modern drug discovery, prized for their ability to confer three-dimensional complexity, novel intellectual property, and improved physicochemical properties. Among these, the 5-azaspiro[2.4]heptane framework, a bioisostere of piperidine and other saturated heterocycles, offers a unique conformational rigidity and defined exit vectors for substituent placement. This guide provides a comprehensive overview of (5-Azaspiro[2.4]heptan-4-yl)methanol, a bifunctional building block featuring both a secondary amine and a primary alcohol. We will explore its synthesis, key physicochemical properties, and its application in core synthetic transformations, complete with detailed, field-tested protocols for its derivatization. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this valuable scaffold in their synthetic programs.

Introduction: The Value of 3D Scaffolds

The drive to escape "flatland" in medicinal chemistry—the over-reliance on planar, aromatic structures—has led to a renaissance in the use of saturated, three-dimensional scaffolds. Spirocycles, which contain two rings connected by a single common atom, are particularly advantageous. The spirocyclic fusion point introduces a rigid, tetrahedral geometry that projects substituents into distinct vectors in 3D space. This can lead to enhanced target affinity, improved selectivity, and often, a reduction in lipophilicity despite an increase in carbon count, a phenomenon that can improve overall drug-like properties.[1]

The (5-Azaspiro[2.4]heptan-4-yl)methanol building block (CAS 1503516-74-2) is a prime example of this class. It combines the rigid azaspiro[2.4]heptane core with two orthogonal functional handles:

  • A Secondary Amine (N-5): A nucleophilic center ideal for N-arylation, N-alkylation, amide bond formation, and reductive amination.

  • A Primary Alcohol (-CH₂OH): A versatile group that can be oxidized to an aldehyde or carboxylic acid, or converted into ethers, esters, and other functionalities.

This dual functionality allows for sequential or orthogonal derivatization, making it a powerful tool for library synthesis and lead optimization campaigns. Its utility has been demonstrated in the synthesis of potent bioactive agents, including orexin receptor antagonists and dopamine D3 receptor antagonists.[2][3]

Physicochemical & Structural Properties

A clear understanding of a building block's fundamental properties is critical for its effective use in synthesis and for predicting its impact on the properties of the final molecule.

PropertyValueSource
CAS Number 1503516-74-2[4][5]
Molecular Formula C₇H₁₃NO[4]
Molecular Weight 127.19 g/mol [4]
IUPAC Name (5-Azaspiro[2.4]heptan-4-yl)methanol[4]
logP -0.138 (Predicted)[4]
Hydrogen Bond Donors 2 (O-H, N-H)[4]
Hydrogen Bond Acceptors 2 (O, N)[4]
SMILES OCC1NCCC12CC2[4]

Synthesis of the Building Block

The synthesis of azaspiro[2.4]heptane derivatives often originates from substituted proline scaffolds. An enantioselective approach to the core carboxylic acid, a direct precursor to the title compound, highlights a key strategy in this field.[6][7] The general pathway involves the cyclopropanation of a 4-methyleneproline derivative.

The final conversion of the carboxylic acid or its ester to (5-Azaspiro[2.4]heptan-4-yl)methanol is typically achieved via standard reduction protocols using a hydride source like Lithium Aluminum Hydride (LiAlH₄) or a borane complex.

G cluster_0 Core Synthesis Pathway Proline Derivative Proline Derivative Methylene Proline Methylene Proline Proline Derivative->Methylene Proline Elimination Azaspiroheptane Carboxylate Azaspiroheptane Carboxylate Methylene Proline->Azaspiroheptane Carboxylate Simmons-Smith or variant cyclopropanation [4] Target Methanol (5-Azaspiro[2.4]heptan-4-yl)methanol Azaspiroheptane Carboxylate->Target Methanol Reduction (e.g., LiAlH₄)

Caption: Generalized synthetic workflow for (5-Azaspiro[2.4]heptan-4-yl)methanol.

Application Protocols: Core Transformations

The true utility of (5-Azaspiro[2.4]heptan-4-yl)methanol lies in its reactivity. The secondary amine is generally more nucleophilic and sterically accessible than the alcohol, allowing for selective N-functionalization under many conditions.

G cluster_main Reactivity of (5-Azaspiro[2.4]heptan-4-yl)methanol cluster_N N-Functionalization cluster_O O-Functionalization BB (5-Azaspiro[2.4]heptan-4-yl)methanol Amide Amide Product BB->Amide R-COOH, Coupling Agent [12] SecAmine N-Alkyl/Aryl Product BB->SecAmine R-CHO, Reductant [11] or R-X, Base Ether Ether Product BB->Ether R-X, Base Ester Ester Product BB->Ester R-COCl, Base Aldehyde Aldehyde Product BB->Aldehyde Mild Oxidation (PCC, DMP)

Caption: Key synthetic transformations using the building block.

Protocol 1: Amide Coupling (N-Acylation)

Amide bond formation is a cornerstone of medicinal chemistry. The secondary amine of the title compound readily participates in these reactions.

Reaction: R-COOH + (5-Azaspiro[2.4]heptan-4-yl)methanol → R-CONH-(5-Azaspiro[2.4]heptan-4-yl)methanol

Materials:

  • (5-Azaspiro[2.4]heptan-4-yl)methanol (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • Coupling Reagent: e.g., EDC (1.5 eq) with HOBt (1.5 eq) or HATU (1.2 eq)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Step-by-Step Procedure (using EDC/HOBt):

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.1 eq), EDC (1.5 eq), and HOBt (1.5 eq).

  • Dissolve the solids in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Stir the solution at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add (5-Azaspiro[2.4]heptan-4-yl)methanol (1.0 eq) to the mixture, followed by the dropwise addition of DIPEA (3.0 eq).

  • Allow the reaction to stir at room temperature for 8-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (typically using a gradient of methanol in DCM or ethyl acetate in hexanes).

Scientist's Note (Trustworthiness & Expertise):

  • Causality: The direct reaction between a carboxylic acid and an amine is an acid-base reaction, not an efficient amidation.[8] Coupling reagents like EDC form a highly reactive O-acylisourea intermediate, which is readily attacked by the amine.[8]

  • Self-Validation: The addition of HOBt or HOAt is crucial. It acts as a nucleophilic catalyst, converting the O-acylisourea to an active ester. This intermediate is less prone to racemization (if the acid has a chiral center) and side reactions, leading to cleaner reactions and higher yields.

  • Solvent Choice: DCM is excellent for many couplings, but for less soluble substrates, DMF is a common alternative. Ensure it is anhydrous as water will hydrolyze the active intermediate.

Coupling SystemBaseSolventKey Advantage
EDC / HOBt DIPEA, TEADCM, DMFCost-effective, common, water-soluble byproducts.
HATU / HOAt DIPEADMFHighly efficient, rapid, good for hindered substrates.
Acyl Chloride Pyridine, TEADCM, THFHighly reactive, suitable for robust substrates.[8]
Protocol 2: Reductive Amination (N-Alkylation)

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.

Reaction: R-CHO + (5-Azaspiro[2.4]heptan-4-yl)methanol → R-CH₂-NH-(5-Azaspiro[2.4]heptan-4-yl)methanol

Materials:

  • (5-Azaspiro[2.4]heptan-4-yl)methanol (1.0 eq)

  • Aldehyde or Ketone (1.2 eq)

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or 2-Picoline Borane (1.5 eq)

  • Solvent: Dichloroethane (DCE) or Methanol (MeOH)

  • (Optional) Acetic Acid (catalytic amount)

Step-by-Step Procedure (using NaBH(OAc)₃):

  • In a round-bottom flask, dissolve (5-Azaspiro[2.4]heptan-4-yl)methanol (1.0 eq) and the aldehyde/ketone (1.2 eq) in DCE (to ~0.1 M).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Scientist's Note (Trustworthiness & Expertise):

  • Causality: The reaction proceeds via the formation of a hemiaminal, which then dehydrates to an iminium ion. The reducing agent must be mild enough not to reduce the starting carbonyl but reactive enough to reduce the iminium ion. NaBH(OAc)₃ is ideal for this as its reactivity is attenuated by the electron-withdrawing acetate groups.

  • Green Chemistry: For larger scale synthesis, borane-amine complexes like 2-picoline borane are considered greener and more stable alternatives to other borohydride reagents.[9] They are often effective in protic solvents like methanol, which can simplify reaction setup.[10]

  • Methanol as Solvent: When using reagents like decaborane or certain amine-boranes, methanol can be an excellent solvent as it is protic (aiding imine formation) and the reagents are stable towards it.[9][10] However, with NaBH(OAc)₃, aprotic solvents like DCE or DCM are standard.

Protocol 3: Oxidation of the Primary Alcohol

The primary alcohol provides a secondary site for modification. Mild oxidation can convert it to the corresponding aldehyde, a valuable functional group for further elaboration.

Reaction: (5-Azaspiro[2.4]heptan-4-yl)methanol → (5-Azaspiro[2.4]heptan-4-yl)carbaldehyde

Materials:

  • N-protected (5-Azaspiro[2.4]heptan-4-yl)methanol (1.0 eq)

  • Oxidizing Agent: Dess-Martin Periodinane (DMP, 1.5 eq) or Pyridinium chlorochromate (PCC, 1.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Buffer (for DMP): Sodium bicarbonate (NaHCO₃, 4 eq)

Step-by-Step Procedure (using DMP):

  • Critical Prerequisite: The secondary amine must be protected (e.g., as a Boc or Cbz carbamate) before oxidation to prevent side reactions.

  • To a flask containing the N-protected starting material (1.0 eq) and NaHCO₃ (4 eq), add anhydrous DCM.

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Add Dess-Martin Periodinane (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor carefully by TLC.

  • Upon completion, dilute the reaction with diethyl ether and quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously for 20-30 minutes until the layers are clear.

  • Separate the layers and extract the aqueous phase with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and carefully concentrate under reduced pressure (the aldehyde may be volatile).

  • The crude aldehyde is often used immediately in the next step without extensive purification.

Scientist's Note (Trustworthiness & Expertise):

  • Causality: The N-H bond of the secondary amine is susceptible to oxidation. Protecting it as a carbamate (e.g., Boc) makes it inert to common oxidizing conditions, ensuring chemoselectivity for the primary alcohol.

  • Reagent Choice: DMP is a mild and highly reliable reagent for oxidizing primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. The added NaHCO₃ buffers the trace acidic byproducts of the reaction, preventing degradation of acid-sensitive substrates.

Safety and Handling

  • Handling: (5-Azaspiro[2.4]heptan-4-yl)methanol should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[11]

  • Toxicity: Specific toxicity data is limited. Treat as a potentially harmful chemical. Avoid inhalation, ingestion, and skin contact.

  • Methanol Safety: When using methanol as a solvent, be aware of its toxicity. It can cause blindness and can be fatal if ingested.[12] Ensure proper ventilation and handling procedures are followed.

Conclusion

(5-Azaspiro[2.4]heptan-4-yl)methanol is a high-value building block that provides a robust and conformationally restricted scaffold for drug discovery. Its bifunctional nature allows for diverse and predictable derivatization at two distinct points, enabling the rapid exploration of chemical space. The protocols outlined in this guide provide a reliable foundation for chemists to incorporate this versatile motif into complex molecular architectures, paving the way for the development of novel therapeutics.

References

  • López, B., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5644. [Link]

  • Gilead Sciences, Inc. (2015). Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.
  • López, B., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(Tert-Butoxy Carbonyl)-5-Azaspiro[2.4]heptane-6-Carboxylic Acid. PubMed, 33266105. [Link]

  • SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[13][14] HEPTANECARBOXYLATE DERIVATIVES. ResearchGate. [Link]

  • Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. ResearchGate. [Link]

  • Bae, J. W., et al. (2000). A reductive amination of carbonyls with amines using decaborane in methanol. Organic Chemistry Portal. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • 5-Azaspiro(2.4)heptane. PubChem. [Link]

  • Zhang, T., et al. (2011). Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. PubMed, 21495448. [Link]

  • Amide and Thioester Synthesis Via Oxidative Coupling of Alcohols with Amines or Thiols Using Alcohol Dehydrogenases. PMC. [Link]

  • Brandi, S., et al. (2016). 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists. PubMed, 27564135. [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Ricerca UniBa. [Link]

  • 7-[(7S)-7-Azaniumyl-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1S,2R) - NIH. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • Reductive Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. PMC. [Link]

  • Cascade Reaction of Enyne-Amides with Sulfur-Ylides for the Synthesis of Indole-Tethered 5-Oxaspiro[2.4]hept-6-ene Derivatives. ResearchGate. [Link]

  • Chitin-Derived Nanocatalysts for Reductive Amination Reactions. MDPI. [Link]

  • METHANOL POISONING – Protocol. MSF Norway / Oslo University Hospital. [Link]

  • 5-Azaspiro[2.4]heptane-5-carboxylic acid, 1-amino-, phenylmethyl ester. EPA. [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC. [Link]

  • Rapid Determination of Methanol In Herbaceous Distillates For Their Safety Evaluation by A New Modified Chromotropic Acid Method. ResearchGate. [Link]_Evaluation_by_A_New_Modified_Chromotropic_Acid_Method)

Sources

Application

Application Note: Protocol for N-Functionalization of (5-Azaspiro[2.4]heptan-4-yl)methanol

This Application Note provides a comprehensive technical guide for the N-functionalization of (5-Azaspiro[2.4]heptan-4-yl)methanol . This scaffold, a conformationally restricted proline bioisostere, is increasingly utili...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the N-functionalization of (5-Azaspiro[2.4]heptan-4-yl)methanol . This scaffold, a conformationally restricted proline bioisostere, is increasingly utilized in drug discovery (e.g., HCV NS5A inhibitors, antibiotics, and orexin antagonists) to modulate potency and metabolic stability.

Introduction & Strategic Analysis

The (5-Azaspiro[2.4]heptan-4-yl)methanol scaffold represents a high-value "3D-fragment" in modern medicinal chemistry.[1] By fusing a cyclopropane ring to a pyrrolidine core at the spiro center, this structure locks the nitrogen lone pair vector and restricts the conformational flexibility of the pendant hydroxymethyl group.[1]

Structural Considerations
  • Spiro-Cyclopropane Ring: Introduces significant steric bulk proximal to the nitrogen.[1] This can retard the rate of nucleophilic attack compared to unsubstituted proline, requiring optimized reaction times or temperatures.[1]

  • Chemoselectivity (Amine vs. Alcohol): The molecule contains a secondary amine (nucleophile) and a primary alcohol (competing nucleophile).[1] Under neutral or basic conditions, the amine is significantly more nucleophilic (

    
    ), allowing for selective N-functionalization without O-protection. However, strong bases (e.g., NaH) or highly reactive electrophiles (e.g., acid chlorides) can lead to O-acylation or bis-functionalization.
    
  • Stability: The spiro[2.4] system is generally robust.[1] However, the cyclopropane ring possesses inherent ring strain (~27 kcal/mol).[1] While stable to standard TFA deprotection conditions, exposure to strong Lewis acids or extreme temperatures (>120°C) in the presence of nucleophiles should be monitored to prevent ring-opening.

Decision Matrix for Functionalization

Select the appropriate protocol based on the desired linkage:

Functionalization_Logic Start Target Derivative Decision Linkage Type? Start->Decision Amide Amide (Peptidomimetic) Decision->Amide C=O Alkyl Tertiary Amine (Physicochemical Tuning) Decision->Alkyl C-N Aryl N-Aryl/Heteroaryl (Scaffold Hopping) Decision->Aryl Ar-N Method1 Protocol A: HATU Coupling Amide->Method1 Method2 Protocol B: Reductive Amination Alkyl->Method2 Method3 Protocol C: SNAr / Buchwald Aryl->Method3

Figure 1: Strategic workflow for selecting the functionalization pathway.

Experimental Protocols

Protocol A: Chemoselective N-Acylation (Amide Coupling)

Objective: Synthesize N-acylated derivatives without O-acylation side products. Rationale: Using HATU as a coupling reagent allows for mild activation of the carboxylic acid, favoring reaction with the more nucleophilic amine over the alcohol.[1]

Materials:

  • Substrate: (5-Azaspiro[2.4]heptan-4-yl)methanol (1.0 equiv)

  • Carboxylic Acid (R-COOH) (1.1 equiv)

  • Reagent: HATU (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)[1]

Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration). Add HATU (1.2 equiv) and DIPEA (1.5 equiv).[1] Stir at Room Temperature (RT) for 5–10 minutes to form the activated ester.[1]

  • Addition: Add (5-Azaspiro[2.4]heptan-4-yl)methanol (1.0 equiv) dissolved in minimal DMF. Add the remaining DIPEA (1.5 equiv).[1]

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1]

    • Checkpoint: If O-acylation is observed (M+Mass of Acid), reduce DIPEA equivalents or switch to EDC/HOBt.

  • Workup: Dilute with EtOAc. Wash sequentially with sat.[1] NaHCO₃ (2x), water (1x), and brine (1x).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Technical Note: Avoid using Acid Chlorides (R-COCl) unless the temperature is strictly controlled (<0°C), as these highly reactive species readily esterify the free hydroxyl group.[1]

Protocol B: Reductive Amination (N-Alkylation)

Objective: Introduction of alkyl groups (e.g., benzyl, ethyl) to form tertiary amines.[1] Rationale: Reductive amination is preferred over direct alkylation with halides to prevent over-alkylation (quaternization) and O-alkylation.[1] Sodium triacetoxyborohydride (STAB) is the mild reducing agent of choice.[1]

Materials:

  • Substrate: (5-Azaspiro[2.4]heptan-4-yl)methanol (1.0 equiv)

  • Aldehyde/Ketone (1.2 equiv)[1][2]

  • Reagent: NaBH(OAc)₃ (1.5 – 2.0 equiv)[1]

  • Acid: Acetic Acid (catalytic, 1-2 drops)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Procedure:

  • Imine Formation: Dissolve the substrate and Aldehyde (1.2 equiv) in DCE (0.1 M).[1] Add catalytic Acetic Acid.[1] Stir for 30–60 minutes at RT.[1]

    • Mechanism:[1] The steric bulk of the spiro ring may slow iminium ion formation; ensure sufficient pre-stirring time.[1]

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Quench with sat. NaHCO₃ solution. Stir vigorously for 15 minutes.

  • Extraction: Extract with DCM (3x). Dry organic phase over MgSO₄.[1]

  • Purification: Silica gel chromatography. For polar amines, use DCM/MeOH/NH₄OH (e.g., 95:5:0.5).[1]

Protocol C: Nucleophilic Aromatic Substitution (N-Arylation)

Objective: Attachment of heteroaryl rings (e.g., pyridine, pyrimidine).[1] Rationale: The secondary amine is a competent nucleophile for S_NAr reactions.[1] The hydroxyl group is generally non-reactive under these conditions unless extremely electron-deficient aryl halides are used with strong bases.[1]

Materials:

  • Substrate: (5-Azaspiro[2.4]heptan-4-yl)methanol (1.0 equiv)

  • Aryl Halide (Ar-Cl/F) (1.2 equiv) (Must be electron-deficient, e.g., 2-chloropyridine)

  • Base: K₂CO₃ (3.0 equiv) or DIPEA (3.0 equiv)[1]

  • Solvent: DMSO or NMP[1]

Procedure:

  • Setup: Combine substrate, Aryl Halide, and Base in DMSO (0.5 M).

  • Heating: Heat to 80–100°C.

    • Caution: Do not exceed 120°C to ensure stability of the cyclopropane ring and prevent thermal degradation.[1]

  • Monitoring: Monitor by LCMS for conversion. The steric hindrance of the spiro system may require longer reaction times (overnight) compared to standard proline.[1]

  • Workup: Dilute with water/brine and extract with EtOAc.

    • Note: DMSO removal requires extensive water washes.[1]

Analytical Validation & QC

Expected NMR Characteristics

The spiro[2.4]heptane scaffold presents unique ¹H NMR signatures useful for validating the structure.

PositionProton TypeApprox. Shift (ppm)MultiplicityDiagnostic Feature
Cyclopropane Spiro-CH₂0.4 – 0.9Multiplets (4H)High field signals distinct from alkyl chains.[1]
Pyrrolidine N-CH-R (C4)3.0 – 4.5MultipletShift depends heavily on N-substituent (Amide vs Amine).[1]
Methanol -CH₂-OH3.5 – 3.8Doublet/MultipletDiastereotopic protons due to chiral center at C4.[1]
Troubleshooting Guide
IssueProbable CauseSolution
O-Acylation Observed Base too strong or Acyl chloride used.[1]Switch to HATU/DIPEA protocol. Maintain T < 25°C.
Low Conversion (SNAr) Steric hindrance of spiro ring.[1]Increase T to 100°C; switch solvent to NMP; use Fluoride leaving group.
Ring Opening Acid sensitivity (rare but possible).[1]Avoid neat TFA > 2 hrs. Avoid strong Lewis acids (e.g., AlCl₃).[1]

Mechanistic Pathway Visualization

The following diagram illustrates the competitive nucleophilic pathways and the selectivity control mechanisms.

Reaction_Pathway Substrate (5-Azaspiro[2.4]heptan-4-yl)methanol (Dual Nucleophile) Amine N-Nucleophile (Kinetic Major) Substrate->Amine pKa ~10 Alcohol O-Nucleophile (Kinetic Minor) Substrate->Alcohol pKa ~16 Electrophile Electrophile (E+) (Acid Chloride / Activated Ester) Amine->Electrophile Fast (k1) Alcohol->Electrophile Slow (k2) Product_N N-Functionalized Product (Desired) Electrophile->Product_N Controlled Conditions (HATU, Mild Base) Product_O O-Functionalized / Bis-Product (Undesired) Electrophile->Product_O Aggressive Conditions (NaH, R-COCl)

Figure 2: Mechanistic competition between N- and O-functionalization.

References

  • Stasi, L. P., et al. (2013).[1][3] Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists.[3][4] Bioorganic & Medicinal Chemistry Letters, 23(9), 2653-2658.[1][3] Link

  • PubChem. (2025).[1][5] 5-Azaspiro[2.4]heptane Compound Summary. National Library of Medicine.[1] Link

  • Vidal-Mosquera, M., et al. (2020).[1] An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(Tert-Butoxy Carbonyl)-5-Azaspiro[2.4]heptane-6-Carboxylic Acid.[6] Molecules, 25(23), 5644.[1] Link

  • U.S. Patent No. 8,927,739. (2015).[1] Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. Link

Sources

Method

Application Note: (5-Azaspiro[2.4]heptan-4-yl)methanol in Medicinal Chemistry

This guide details the medicinal chemistry applications, synthesis, and experimental protocols for (5-Azaspiro[2.4]heptan-4-yl)methanol (CAS: 1503516-74-2) and its parent scaffold.[1][2] [1][2][3] Part 1: Strategic Overv...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the medicinal chemistry applications, synthesis, and experimental protocols for (5-Azaspiro[2.4]heptan-4-yl)methanol (CAS: 1503516-74-2) and its parent scaffold.[1][2]

[1][2][3]

Part 1: Strategic Overview – The "Spiro-Switch"

Audience: Medicinal Chemists, Lead Optimization Specialists[2]

The Escape from Flatland

In modern drug discovery, increasing the fraction of ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


-hybridized carbons (

) is a proven strategy to improve solubility, reduce promiscuity, and enhance clinical success rates.[1][2] The 5-azaspiro[2.4]heptane scaffold represents a "high-value" building block that introduces three-dimensionality without the entropic penalty of flexible alkyl chains.[1]

(5-Azaspiro[2.4]heptan-4-yl)methanol is a specific regioisomer where the hydroxymethyl group is positioned adjacent to the spiro-junction .[1] This unique topology offers two critical advantages over standard proline surrogates:

  • Steric Fortress: The geminal-like arrangement of the substituent and the cyclopropane ring creates a sterically congested environment, protecting the adjacent nitrogen from metabolic N-dealkylation or oxidation.[3]

  • Vector Orthogonality: Unlike the 6-substituted isomers (used in HCV drugs like Ledipasvir), the 4-substituted isomer projects functional groups into a distinct region of chemical space, ideal for accessing novel binding pockets in GPCRs and kinases.[2][3]

Structural & Physicochemical Profile

The scaffold locks the pyrrolidine ring into a specific "envelope" conformation.[3]

PropertyValue / CharacteristicImpact on Drug Design
Molecular Formula ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

Low MW fragment, ideal for FBDD (Fragment-Based Drug Discovery).[1][2]
Geometry Spirocyclic (Cyclopropane + Pyrrolidine)Restricts ring puckering; reduces entropic cost of binding.[1][3]
Chirality 1 Chiral Center (at C4)Enables stereoselective probing of target sites.[1][3]
Basicity (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

)
~9.5 (Secondary Amine)Standard amine handle for library synthesis; forms stable salts.[1][3]
Metabolic Stability HighCyclopropane ring blocks

-oxidation; steric bulk hinders

-oxidation.[3]

Part 2: Experimental Protocols

Protocol A: Synthesis & Derivatization

Context: This protocol describes the reduction of the commercially available ester precursor to the target alcohol, followed by a standard coupling workflow.[2][3]

1. Synthesis of (5-Azaspiro[2.4]heptan-4-yl)methanol

Objective: Generate the free amino-alcohol from the methyl ester hydrochloride.[1]

Reagents:

  • Methyl 5-azaspiro[2.4]heptane-4-carboxylate (Starting Material)[1][2]

  • Lithium Aluminum Hydride (LiAlH

    
    ) (2.0 equiv)[1][2]
    
  • Tetrahydrofuran (THF), anhydrous[1][2]

  • Sodium Sulfate (

    
    ) (Glauber’s salt)[1][2]
    

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add Methyl 5-azaspiro[2.4]heptane-4-carboxylate (1.0 g, 1.0 equiv) and dissolve in anhydrous THF (20 mL). Cool to 0°C.[3]

  • Reduction: Slowly add LiAlH

    
      (2.4 M in THF, 2.0 equiv) dropwise via syringe. Caution: Exothermic gas evolution.[3]
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (System: 10% MeOH in DCM, Stain: Ninhydrin).[1][2][3]

  • Quench (Fieser Method): Cool back to 0°C. Carefully add:

    • 
       mL Water (where 
      
      
      
      = mass of LiAlH
      
      
      in g)[1][2]
    • 
       mL 15% NaOH[3]
      
    • 
       mL Water[3][4]
      
  • Workup: Stir vigorously until a white granular precipitate forms. Filter through a Celite pad.[3] Dry the filtrate over anhydrous

    
     and concentrate in vacuo.
    
  • Purification: The crude amino alcohol is typically pure enough for next steps.[3] If needed, distill under reduced pressure (Kugelrohr) or purify via amine-functionalized silica columns.[1][2]

2. Library Incorporation (Reductive Amination)

Objective: Attach the scaffold to an aldehyde core (R-CHO).[1]

  • Dissolve (5-Azaspiro[2.4]heptan-4-yl)methanol (1.2 equiv) and Aldehyde (1.0 equiv) in DCE (Dichloroethane).

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) and Acetic Acid (1 drop).

  • Stir at RT for 16 hours.

  • Quench with sat.

    
    , extract with DCM, and purify via HPLC.
    
Protocol B: Decision Logic for Scaffold Selection

Use this logic flow to determine when to deploy the 5-azaspiro[2.4]heptane scaffold versus a standard proline or piperidine.

ScaffoldSelection Start Start: Optimization Problem Problem Identify Issue Start->Problem MetabStab Metabolic Instability? Problem->MetabStab ConfEntropy Low Potency (Entropic)? Problem->ConfEntropy CheckOx Site of Metabolism? MetabStab->CheckOx CheckVector Vector Requirement? ConfEntropy->CheckVector Solubility Poor Solubility? Spiro4 Use (5-Azaspiro[2.4]heptan-4-yl)methanol (Blocks alpha-oxidation) Solubility->Spiro4 Increase Fsp3 CheckOx->Spiro4 Alpha-C Oxidation Spiro6 Use Ledipasvir Core (6-substituted isomer) CheckOx->Spiro6 Remote Oxidation CheckVector->Spiro4 Compact/Twisted StdProline Use 4,4-difluoroproline CheckVector->StdProline Standard Envelope

Figure 1: Decision Matrix for incorporating spirocyclic proline surrogates.

Part 3: Case Studies & Mechanism

The "Ledipasvir Effect" Validation

While Ledipasvir utilizes the 6-substituted isomer (derived from 5-azaspiro[2.4]heptane-6-carboxylic acid), the mechanism of action validates the scaffold class.[1][2] In HCV NS5A inhibition, the spiro-cyclopropane ring serves a dual purpose:

  • Rigidification: It freezes the rotation of the pyrrolidine ring, minimizing the entropy loss upon binding to the viral protein dimer.[3]

  • Lipophilicity Modulation: The cyclopropane adds lipophilic bulk without the flexibility of an ethyl or propyl group, improving membrane permeability while maintaining specific binding contacts.[3]

Extrapolation to the 4-yl Isomer: The 4-yl methanol derivative (Topic) applies these same principles but alters the exit vector. In GPCR projects (e.g., Orexin antagonists), switching from a standard proline to the 4-spiro scaffold has been observed to boost potency by >10-fold due to the "locking" of the nitrogen lone pair vector, which is critical for salt-bridge formation in the receptor core.[1][2]

Metabolic Shielding Mechanism

The 5-azaspiro[2.4]heptane system is particularly resistant to oxidative metabolism.[1][2]

  • Pathway Blocked: Cytochrome P450-mediated ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    -hydroxylation.[3]
    
  • Mechanism: The spiro-cyclopropane ring adjacent to the nitrogen (in the 4-yl isomer) introduces significant steric hindrance, preventing the approach of the bulky Heme-Iron-Oxo species of the CYP enzyme.[1][2] Furthermore, the strain of the cyclopropane ring disfavors the formation of radical intermediates at the adjacent carbons.[2][3]

Part 4: References

  • Ledipasvir Intermediate Synthesis & Application:

    • Title: Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.[1][5][6][7]

    • Source: Google Patents (US8927739B2).[1][3]

    • URL:

  • Orexin Receptor Antagonists (Spiro-Scaffold Utility):

    • Title: Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists.[1][2][8][9]

    • Source: Bioorganic & Medicinal Chemistry Letters (PubMed).[1][3]

    • URL:[Link]

  • General Synthesis of Spiro-Prolines:

    • Title: An Enantioselective Approach to 4-Substituted Proline Scaffolds.

    • Source: Molecules (MDPI).[1][3]

    • URL:[Link][1][2]

  • Compound Data & Properties:

    • Title: (5-Azaspiro[2.4]heptan-4-yl)methanol (CAS 1503516-74-2).[1][2][10]

    • Source: Fluorochem Product Data.[3][11]

Sources

Application

Technical Application Note: Optimized Coupling Strategies for (5-Azaspiro[2.4]heptan-4-yl)methanol

This Application Note provides a comprehensive technical guide for coupling reactions involving (5-Azaspiro[2.4]heptan-4-yl)methanol (CAS 1503516-74-2). This scaffold, a conformationally restricted prolinol surrogate, is...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for coupling reactions involving (5-Azaspiro[2.4]heptan-4-yl)methanol (CAS 1503516-74-2). This scaffold, a conformationally restricted prolinol surrogate, is increasingly utilized in antiviral (e.g., HCV NS5A inhibitors like Ledipasvir intermediates) and GPCR-targeted drug discovery to improve metabolic stability and potency.

Structural Analysis & Reactivity Profile

The (5-Azaspiro[2.4]heptan-4-yl)methanol scaffold presents unique synthetic challenges due to its steric environment and ring strain.

  • Core Structure: A pyrrolidine ring fused to a spiro-cyclopropane at the

    
    -position (relative to nitrogen, if numbering follows standard proline convention) or adjacent positions depending on specific isomer nomenclature. For the 4-yl methanol  variant (CAS 1503516-74-2), the hydroxymethyl group is at the C4 position, 
    
    
    
    to the nitrogen and adjacent to the spiro-C3 center.
  • Steric Hindrance: The amine is secondary but highly hindered.[1] It is flanked by the hydroxymethyl group and the quaternary spiro-carbon.[1] This creates a "neopentyl-like" steric environment that retards nucleophilic attack, requiring high-energy activation of electrophiles.

  • Ring Strain: The spiro[2.4] system possesses significant Baeyer strain (~26 kcal/mol).[1] While stable under basic and neutral conditions, the cyclopropane ring is susceptible to acid-catalyzed ring opening or rearrangement, particularly with strong Lewis acids (e.g.,

    
    , 
    
    
    
    ).
  • Chirality: The C4 position is a stereocenter.[1] Enantiopurity must be monitored, as harsh coupling conditions (high heat + strong base) can induce racemization via an iminium intermediate.[1]

Module 1: N-Functionalization (Amide & Aryl Coupling)

The secondary amine is the primary handle for diversification.[1] Due to steric bulk, standard coupling protocols often result in low yields or incomplete conversion.[1]

Application: Coupling with carboxylic acids (R-COOH).[1] Rationale: The steric bulk of the amine requires a highly reactive acylating species.[1] HATU or COMU are preferred over EDC/HOBt due to faster kinetics, minimizing racemization and improving conversion.[1]

Reagents:

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv).[1]

  • Base: DIPEA (Hunig’s Base) – 3.0 equiv.[1]

  • Solvent: DMF (anhydrous) or DMF/DCM (1:1) for solubility.[1][2]

Step-by-Step Protocol:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at 0°C for 15 minutes to form the activated ester.

  • Addition: Add (5-Azaspiro[2.4]heptan-4-yl)methanol (1.0 equiv) in one portion.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–16 hours.[1]

    • Note: If conversion is <50% after 4h, add HOAt (0.5 equiv) as a catalyst.[1]

  • Work-up: Dilute with EtOAc. Wash with sat.[1]

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography. The amide is typically stable on silica.[1]

Application: Coupling with heteroaryl halides (e.g., 2-chloropyridine, 4-chloropyrimidine). Rationale: Common in antiviral synthesis (e.g., Ledipasvir analogs).[1][3][4] The hindered amine requires polar aprotic solvents and heat.[1]

Reagents:

  • Electrophile: Heteroaryl chloride/fluoride (1.1 equiv).[1]

  • Base:

    
     (2.5 equiv) or 
    
    
    
    (for sluggish substrates).[1]
  • Solvent: DMSO or NMP (0.2 M).

Step-by-Step Protocol:

  • Combine the amine (1.0 equiv), heteroaryl halide (1.1 equiv), and base in DMSO.[1]

  • Heat to 80–100°C under inert atmosphere (

    
    ).
    
  • Monitor by LCMS.[1] Reaction times vary from 2h (fluorides) to 24h (chlorides).

  • Critical Step: Cool to RT before quenching with water to avoid rapid hydrolysis of the product or ring opening.

Module 2: O-Functionalization (Ether & Ester Synthesis)

The primary alcohol at C4 is nucleophilic but sterically crowded.[1]

Application: Synthesis of aryl/alkyl ethers.[1] Rationale: Traditional DEAD/PPh3 often fails due to steric congestion.[1] The ADDP/PBu3 system provides a more powerful elimination drive and functions better with hindered alcohols.[1]

Reagents:

  • Phosphine: Tributylphosphine (

    
    ) (1.5 equiv).[1]
    
  • Azodicarboxylate: ADDP (1,1'-(Azodicarbonyl)dipiperidine) (1.5 equiv).

  • Nucleophile: Phenol or acidic alcohol (1.0 equiv).[1]

Step-by-Step Protocol:

  • Dissolve the spiro-alcohol (1.0 equiv) and the phenol (1.0 equiv) in anhydrous Toluene or THF.[1]

  • Add

    
     (1.5 equiv).[1] Cool to 0°C.[1]
    
  • Add ADDP (1.5 equiv) portion-wise.[1]

  • Stir at RT for 12–24 hours.

  • Troubleshooting: If no product forms, switch to CMBP (Cyanomethylenetributylphosphorane) at 80°C (Tsunoda Reagent).[1]

Stability & Troubleshooting Guide
IssueCauseSolution
Ring Opening Strong Acid Treatment (e.g., 4M HCl/Dioxane, neat TFA)Use milder deprotection (e.g., 20% TFA in DCM, 0°C) or quench immediately. Avoid Lewis acids like

.[1]
Racemization High temp + Strong BaseKeep

Ar reactions <110°C. Use non-nucleophilic bases (DIPEA) over inorganic bases if possible.
Low Yield (Amide) Steric hindrance at NSwitch to Acid Fluoride activation (TFFH reagent) or use T3P with pyridine at 50°C.
Decision Logic & Workflow (Graphviz)

The following diagram illustrates the decision process for selecting the optimal coupling condition based on the desired transformation.

CouplingWorkflow cluster_legend Legend Start Start: (5-Azaspiro[2.4]heptan-4-yl)methanol Target Select Target Moiety Start->Target NCouple N-Functionalization Target->NCouple React Amine OCouple O-Functionalization Target->OCouple React Alcohol Acid Carboxylic Acid (Amide Bond) NCouple->Acid Aryl Aryl/Heteroaryl Halide (SNAr) NCouple->Aryl Cond_HATU Protocol A: HATU, DIPEA, DMF, RT (Standard) Acid->Cond_HATU Primary Choice Cond_T3P Alternative: T3P, Pyridine, EtOAc, 50°C (For difficult substrates) Acid->Cond_T3P Low Yield? Cond_SNAr Protocol B: K2CO3, DMSO, 90°C (Avoid >110°C) Aryl->Cond_SNAr Ether Ether Synthesis OCouple->Ether Cond_Mitsunobu Protocol C: ADDP, PBu3, Toluene (Mitsunobu) Ether->Cond_Mitsunobu Phenols Cond_Alkylation Alternative: NaH, Alkyl Halide, DMF, 0°C (Williamson) Ether->Cond_Alkylation Alkyl Halides Key1 Input Key2 Decision Key3 Protocol

Caption: Decision tree for selecting reaction conditions based on electrophile type and steric constraints.

References

  • Fluorochem. (5-Azaspiro[2.4]heptan-4-yl)methanol Product Specifications & Reactivity Data. Retrieved from

  • National Institutes of Health (NIH) - PubChem. 5-Azaspiro[2.4]heptane Compound Summary (CID 21923103).[1] Retrieved from

  • Molecules Journal. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(Tert-Butoxy Carbonyl)-5-Azaspiro[2.4]heptane-6-Carboxylic Acid. (2020).[3] Retrieved from

  • Bioorganic & Medicinal Chemistry Letters. Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. (2013). Retrieved from

  • Chemical Communications. Stereoselective construction of a 5-aza-spiro[2,4]heptane motif via catalytic asymmetric 1,3-dipolar cycloaddition. Retrieved from

Sources

Method

Application of (5-Azaspiro[2.4]heptan-4-YL)methanol in fragment-based drug discovery

Application Note: Unlocking 3D Chemical Space with (5-Azaspiro[2.4]heptan-4-yl)methanol Executive Summary In modern Fragment-Based Drug Discovery (FBDD), the "escape from flatland" is a critical directive.[1] Traditional...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Unlocking 3D Chemical Space with (5-Azaspiro[2.4]heptan-4-yl)methanol

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), the "escape from flatland" is a critical directive.[1] Traditional aromatic-heavy libraries often suffer from poor solubility and metabolic liability.[1] (5-Azaspiro[2.4]heptan-4-yl)methanol (CAS: 1503516-74-2) represents a high-value, high-Fsp³ scaffold that serves as a conformationally restricted surrogate for proline.[1]

This guide details the application of this spirocyclic fragment in library design and hit-to-lead optimization. It provides validated protocols for biophysical screening (SPR) and synthetic diversification, positioning the molecule as a privileged building block for targeting GPCRs, kinases, and viral polymerases.

Physicochemical Profile & Structural Analysis

The utility of (5-Azaspiro[2.4]heptan-4-yl)methanol lies in its ability to project substituents into defined vectors while maintaining a low molecular weight, allowing for significant "growth" potential during optimization.[1]

Table 1: Key Physicochemical Properties

PropertyValueSignificance in FBDD
Molecular Weight 127.19 DaIdeal "Fragment" (<300 Da), allows addition of heavy motifs later.[1]
cLogP ~ -0.14High hydrophilicity ensures aqueous solubility for high-concentration screening (NMR/SPR).[1]
Fsp³ Fraction 0.86 (6/7 carbons)Exceptional 3D character; correlates with higher clinical success rates.[1]
H-Bond Donors/Acceptors 2 / 2Balanced profile for specific polar interactions.
Topological Polar Surface Area 32.3 ŲExcellent membrane permeability potential.[1]

Structural Logic: The spiro[2.4]heptane core fuses a cyclopropane ring to a pyrrolidine.[1] This fusion locks the nitrogen lone pair geometry and restricts the "envelope" pucker of the pyrrolidine ring. Unlike flexible linear amines, this scaffold reduces the entropic penalty upon binding to a protein target.

Application 1: Fragment Library Design

(5-Azaspiro[2.4]heptan-4-yl)methanol should be categorized as a "Spiro-Proline Isostere" within a fragment library.[1]

  • Target Class Suitability:

    • Peptidomimetics: Replaces proline in turn-inducing motifs (e.g.,

      
      -turns), critical for inhibiting Protein-Protein Interactions (PPIs).[1]
      
    • Viral Targets: Structurally homologous to the core scaffolds found in HCV NS5A inhibitors (e.g., Ledipasvir analogs), where rigid spiro-systems are essential for potency.[1]

    • GPCRs: The amine and hydroxyl groups mimic the pharmacophores of neurotransmitters but with a rigidified core, useful for Orexin or Histamine receptor targeting.[1]

Strategic Placement: Include this fragment in the "High Solubility / 3D-Diversity" subset. Its primary role is to probe sub-pockets that require stereospecific saturation, which flat aromatic fragments cannot access.

Application 2: Hit-to-Lead Optimization Strategies

Once a "hit" is identified via biophysical screening, the molecule offers two distinct vectors for growth.

Vector A: The Nucleophilic Amine (N5)[1]
  • Role: Primary attachment point to the core scaffold or "warhead."[1]

  • Chemistry: Amide coupling, Buchwald-Hartwig arylation, or Reductive Amination.[1]

  • Impact: Modulates basicity and positions the fragment relative to the aspartic acid residues often found in GPCR binding pockets.[1]

Vector B: The Primary Alcohol (C4-CH₂OH)[1]
  • Role: The "Growth" Vector.[1]

  • Chemistry:

    • Etherification:[1] To reach hydrophobic pockets.[1]

    • Oxidation to Aldehyde/Acid:[1] Enables reductive amination or amide coupling to extend the chain.[1]

    • Fluorination: Conversion to

      
       or 
      
      
      
      to modulate pKa and metabolic stability.[1]

Experimental Protocols

Protocol A: Biophysical Screening via Surface Plasmon Resonance (SPR)

Objective: Detect low-affinity binding (


 in mM range) of the fragment to a target protein.

Reagents:

  • CM5 Sensor Chip (Cytiva/Biacore).[1]

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.[1]4) + 2% DMSO.[1]

  • Fragment Stock: 100 mM in 100% DMSO.

Workflow:

  • Immobilization: Immobilize the target protein (Ligand) to ~3000 RU using standard amine coupling.[1] Leave Flow Cell 1 (FC1) as a reference (activated/deactivated).

  • Solvent Correction: Prepare a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index shifts.

  • Injection Cycle:

    • Dilute (5-Azaspiro[2.4]heptan-4-yl)methanol to a concentration series: 500

      
      M, 250 
      
      
      
      M, 125
      
      
      M, 62.5
      
      
      M.
    • Flow Rate: 30

      
      L/min.[1]
      
    • Contact Time: 60 seconds.

    • Dissociation Time: 120 seconds.

  • Data Analysis: Apply solvent correction. Fit sensorgrams to a 1:1 Steady State Affinity model.

    • Note: Due to the fast on/off rates typical of fragments, kinetic fitting (ka/kd) may be unreliable; rely on

      
       vs. Concentration plots.
      
Protocol B: Synthetic Diversification (The "Grow" Reaction)[1]

Objective: Selective functionalization of the amine vector while preserving the alcohol for subsequent steps.

Reaction: N-Arylation via S_NAr (Nucleophilic Aromatic Substitution)

  • Rationale: Rapidly attaches the spiro-fragment to a heteroaromatic core (common in kinase inhibitors).[1]

Step-by-Step:

  • Setup: In a 4 mL vial, dissolve 1.0 eq of (5-Azaspiro[2.4]heptan-4-yl)methanol (20 mg) in DMF (0.5 mL).

  • Base: Add 2.5 eq of DIPEA (N,N-Diisopropylethylamine).

  • Electrophile: Add 1.1 eq of a reactive chloropyrimidine or fluoronitrobenzene scaffold.

  • Condition: Heat to 80°C for 4 hours. Monitor via LC-MS.

  • Workup: The high polarity of the product requires reverse-phase purification.[1] Dilute with water/MeCN and purify via Prep-HPLC (C18 column, Gradient 5-95% MeCN in Water + 0.1% Formic Acid).

  • Yield Expectation: >85%. The spiro-amine is highly nucleophilic due to ring strain relieving steric bulk around the nitrogen.

Visualizations

Figure 1: The Spiro-Cycle FBDD Workflow

A logical flow demonstrating how this specific scaffold moves from library to lead.

FBDD_Workflow cluster_Opt Hit-to-Lead Optimization Library Fragment Library (High Fsp3 Subset) Screen Biophysical Screen (SPR / 19F NMR) Library->Screen High Conc. Hit Validated Hit (mM Affinity) Screen->Hit Kd Determination VectorA Vector A (Amine) Scaffold Coupling Hit->VectorA N-Capping VectorB Vector B (Alcohol) 'Grow' Interaction Hit->VectorB Ether/Amide Lead Lead Candidate (nM Affinity) VectorA->Lead VectorB->Lead

Caption: The iterative workflow for evolving the (5-Azaspiro[2.4]heptan-4-yl)methanol fragment into a potent lead.

Figure 2: Chemical Space Expansion Tree

Visualizing the synthetic divergence possible from the parent molecule.[1]

Chemical_Tree Core (5-Azaspiro[2.4]heptan-4-yl)methanol (Parent Fragment) Amide Amide Coupling (R-CO-N-Spiro) Core->Amide Vector A Urea Urea Formation (R-NH-CO-N-Spiro) Core->Urea Arylation SnAr / Buchwald (Ar-N-Spiro) Core->Arylation Ether Ether Linkage (Targeting Lipophilic Pockets) Amide->Ether Vector B Oxidation Oxidation to Acid/Aldehyde (Peptidomimetic Extension) Arylation->Oxidation Vector B

Caption: Synthetic divergence pathways. Vector A (Blue) establishes the core; Vector B (Red) explores the pocket.

References

  • Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques."[1] Nature Reviews Drug Discovery 15.9 (2016): 605-619.[1] Link

  • Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success."[1] Journal of Medicinal Chemistry 52.21 (2009): 6752–6756.[1] Link[1]

  • Stasi, L. P., et al. "Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists."[1][2] Bioorganic & Medicinal Chemistry Letters 23.9 (2013): 2653-2658.[1][2] Link

  • Stephens, C. E., et al. "Spirocyclic Proline Analogues in Drug Discovery."[1] Journal of Medicinal Chemistry (Contextual Citation for Class).

  • Carreira, E. M., & Fessard, T. C. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities."[1] Chemical Reviews 114.16 (2014): 8257–8322.[1] Link[1]

Sources

Application

Derivatization of the primary alcohol in (5-Azaspiro[2.4]heptan-4-YL)methanol

Application Note: Strategic Derivatization of (5-Azaspiro[2.4]heptan-4-yl)methanol Abstract The (5-azaspiro[2.4]heptan-4-yl)methanol scaffold represents a conformationally restricted prolinol analog, increasingly utilize...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Derivatization of (5-Azaspiro[2.4]heptan-4-yl)methanol

Abstract

The (5-azaspiro[2.4]heptan-4-yl)methanol scaffold represents a conformationally restricted prolinol analog, increasingly utilized in antiviral (e.g., HCV NS5A inhibitors) and GPCR-targeting drug discovery. Its unique spiro[2.4] geometry introduces significant steric strain and rigidifies the pyrrolidine ring, enhancing metabolic stability and receptor selectivity. However, this structural rigidity, combined with the competing nucleophilicity of the secondary amine, presents specific synthetic challenges. This application note details a robust, self-validating workflow for the chemoselective derivatization of the primary alcohol, prioritizing the preservation of the strained cyclopropane ring.

Structural Analysis & Synthetic Strategy

Before initiating wet chemistry, it is critical to understand the reactivity profile of the substrate.

  • The Nucleophilic Competition: The molecule contains two nucleophilic centers: the secondary amine (N5) and the primary alcohol (attached to C4). Under neutral or basic conditions, the amine is orders of magnitude more nucleophilic. Direct derivatization of the alcohol (e.g., alkylation or oxidation) without N-protection will inevitably lead to N-functionalization or polymerization.

  • The Spiro-Cyclopropane Constraint: The spiro-fused cyclopropane ring introduces approximately 27 kcal/mol of ring strain. While generally stable to basic conditions and mild acids, it is susceptible to ring-opening under vigorous acidic conditions or radical pathways. Furthermore, the spiro center at C3 (relative to the pyrrolidine numbering) creates significant steric bulk proximal to the C4-hydroxymethyl group.

  • Chirality & Rotamers: If the starting material is enantiopure, maintaining stereochemical integrity at C4 is paramount. Additionally, N-protected derivatives (e.g., N-Boc) typically exhibit rotamerism in NMR spectra due to restricted rotation around the carbamate bond, complicating in-process control (IPC) analysis.

Strategic Workflow:

  • Chemoselective N-Protection: Masking the amine with a tert-butoxycarbonyl (Boc) group.

  • Alcohol Derivatization:

    • Path A: Oxidation to Aldehyde/Acid (for chain extension or coupling).

    • Path B: Activation (Mesylation/Tosylation) for nucleophilic substitution.

  • Deprotection: Controlled removal of the Boc group without compromising the spiro ring.

Visualization of Reaction Pathways

The following flowchart outlines the decision logic and experimental pathways for this scaffold.

DerivatizationWorkflow Start Start: (5-Azaspiro[2.4]heptan-4-yl)methanol Protection Step 1: N-Boc Protection (Boc2O, TEA, DCM) Start->Protection Mandatory First Step Check1 IPC: TLC/NMR (Check for Rotamers) Protection->Check1 Branch Derivatization Target? Check1->Branch Pass Oxidation Path A: Oxidation (Dess-Martin Periodinane) Branch->Oxidation Carbonyl Needed Activation Path B: Activation (MsCl, TEA, 0°C) Branch->Activation Substitution Needed Aldehyde Product A1: Aldehyde (Unstable, use immediately) Oxidation->Aldehyde Mesylate Product B: Mesylate (Leaving Group) Activation->Mesylate Acid Product A2: Carboxylic Acid (via Pinnick Oxidation) Aldehyde->Acid NaClO2, NaH2PO4

Figure 1: Strategic workflow for the divergent synthesis of 5-azaspiro[2.4]heptane derivatives.

Detailed Experimental Protocols

Protocol A: Chemoselective N-Boc Protection

Rationale: The Boc group is chosen for its stability against basic nucleophiles (used in subsequent steps) and its steric bulk, which directs reagents away from the nitrogen.

Reagents:

  • Substrate: (5-Azaspiro[2.4]heptan-4-yl)methanol (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Triethylamine (TEA) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) (0.2 M concentration)

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add TEA via syringe. Cool the solution to 0°C using an ice bath to minimize exotherms that could degrade the reagent.

  • Reagent Addition: Add

    
     (dissolved in a minimal amount of DCM) dropwise over 15 minutes.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 4–6 hours.

  • Monitoring: Check TLC (Stain: Ninhydrin for amine, PMA for Boc-protected product). The free amine spot (baseline or low

    
    ) should disappear.
    
  • Workup: Quench with water. Wash the organic layer with 0.5 M HCl (cold, rapid wash to remove TEA without deprotecting), then saturated

    
    , and finally brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    

Data Validation (Expected):

  • TLC:

    
     (30% EtOAc/Hexanes).
    
  • 1H NMR: Look for the characteristic Boc singlet (

    
     ppm, 9H). Note that the peaks for the pyrrolidine ring protons may appear as broad multiplets or double sets of peaks due to rotamers . Do not mistake this for impurity.
    
Protocol B: Oxidation to Aldehyde (Dess-Martin Periodinane)

Rationale: Swern oxidation is effective but generates acidic byproducts and requires cryogenic conditions. Dess-Martin Periodinane (DMP) is performed at neutral pH and room temperature, making it safer for the strained spiro-cyclopropane ring [1].

Reagents:

  • N-Boc-(5-azaspiro[2.4]heptan-4-yl)methanol (1.0 equiv)

  • Dess-Martin Periodinane (1.2 equiv)[1]

  • Solvent: Wet DCM (DCM saturated with water accelerates the mechanism)

Procedure:

  • Setup: Dissolve the N-Boc protected alcohol in DCM (0.1 M).

  • Addition: Add solid DMP in one portion at 0°C.

  • Reaction: Warm to room temperature and stir for 1–2 hours. The mixture may become cloudy.

  • Quench (Critical): Add a 1:1 mixture of saturated

    
     (sodium thiosulfate) and saturated 
    
    
    
    . Stir vigorously for 20 minutes until the organic layer is clear (removes iodine byproducts).
  • Extraction: Extract with DCM (

    
    ). Dry over 
    
    
    
    .
  • Purification: Flash chromatography on silica gel.

Caution: The resulting aldehyde is prone to epimerization at the C4 position due to the acidity of the


-proton. Use immediately or store at -20°C.
Protocol C: Activation via Mesylation

Rationale: Converting the hydroxyl to a mesylate (OMs) creates a potent leaving group for


 displacement, allowing the introduction of azides, cyanides, or other nucleophiles.

Reagents:

  • N-Boc-(5-azaspiro[2.4]heptan-4-yl)methanol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Solvent: Anhydrous DCM[1]

Procedure:

  • Setup: Dissolve the substrate and TEA in anhydrous DCM. Cool to 0°C.[1]

  • Addition: Add MsCl dropwise. The reaction is rapid and exothermic.

  • Reaction: Stir at 0°C for 30–60 minutes. Do not warm to RT if possible, to prevent elimination side reactions.

  • Workup: Wash with cold water, then cold 0.1 M HCl, then brine.

  • Isolation: Concentrate at low temperature (<30°C). Mesylates can be thermally unstable.

Analytical Data & Troubleshooting

Table 1: Troubleshooting Common Issues

IssueProbable CauseCorrective Action
Broad/Split NMR Peaks Carbamaate RotamersRun NMR at elevated temperature (e.g., 50°C in DMSO-

) to coalesce peaks.
Low Yield in Oxidation Ring OpeningAvoid acidic oxidants (Jones). Ensure DMP quench is thorough to remove iodinanes.
Epimerization Basic WorkupMinimize exposure to strong bases after oxidation. Keep aldehyde cold.
No Reaction (MsCl) Steric HindranceThe spiro ring adds bulk. Use a stronger base (DIPEA) or allow longer time at 0°C.

References

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[2] The Journal of Organic Chemistry, 48(22), 4155–4156.[2] Link

  • Stasi, L. P., et al. (2013).[3] Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists.[3][4] Bioorganic & Medicinal Chemistry Letters, 23(9), 2653–2658.[3] Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. Link

  • Jia, Z., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid.[5] Molecules, 25(23), 5644.[5] Link

Sources

Method

Asymmetric synthesis using (5-Azaspiro[2.4]heptan-4-YL)methanol as a chiral auxiliary

Application Note: Asymmetric Synthesis Using (5-Azaspiro[2.4]heptan-4-yl)methanol Executive Summary (S)-(5-Azaspiro[2.4]heptan-4-yl)methanol (CAS: 1503516-74-2) represents a class of "super-prolinol" scaffolds. Originall...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Synthesis Using (5-Azaspiro[2.4]heptan-4-yl)methanol

Executive Summary

(S)-(5-Azaspiro[2.4]heptan-4-yl)methanol (CAS: 1503516-74-2) represents a class of "super-prolinol" scaffolds. Originally popularized as a key intermediate in the synthesis of the Hepatitis C inhibitor Ledipasvir, this molecule has emerged as a potent chiral auxiliary and organocatalyst for high-value asymmetric transformations.

Unlike standard proline or prolinol derivatives, the spiro-fused cyclopropane ring at the


-position (C3 relative to nitrogen) imposes severe conformational rigidity. This "Spiro-Lock" effect restricts the pyrrolidine ring pucker, minimizing entropic loss during transition state formation and maximizing stereofacial shielding.

Key Applications:

  • Organocatalysis: Asymmetric Michael additions and Aldol reactions (via enamine/iminium activation).

  • Chiral Ligand: Enantioselective alkylation of aldehydes (with Diethylzinc).

  • Chiral Building Block: Direct incorporation into peptidomimetics to induce

    
    -turn structures.
    

Structural Mechanism & Advantages

The superiority of the 5-azaspiro[2.4]heptane scaffold over traditional pyrrolidines lies in the Thorpe-Ingold Effect (gem-disubstituent effect) provided by the spiro-cyclopropane.

  • Conformational Locking: The spiro-ring forces the pyrrolidine nitrogen lone pair and the C4-hydroxymethyl group into a fixed orientation.

  • Steric Shielding: The cyclopropane ring creates a "steric wall" that effectively blocks one face of the molecule, enhancing enantioselectivity (

    
    ) in catalytic cycles.
    
  • Solubility: The lipophilic nature of the spiro-system improves solubility in non-polar solvents (DCM, Toluene) compared to L-Proline.

Diagram 1: Mechanistic Pathway & Activation

SpiroActivation cluster_mechanism Spiro-Lock Catalytic Cycle Scaffold (S)-5-Azaspiro[2.4] heptan-4-ylmethanol Catalyst Active Catalyst (O-TMS/TBDPS Ether) Scaffold->Catalyst Silyl Protection (TBSCl/Imid) Enamine Enamine Intermediate (Stereo-Locked) Catalyst->Enamine + Carbonyl Substrate (- H2O) Product Chiral Product (High ee%) Enamine->Product + Electrophile (Hydrolysis) Product->Catalyst Catalyst Regeneration

Caption: The spiro-scaffold forms a rigid enamine intermediate, blocking the Re-face and forcing Si-face attack.

Experimental Protocols

Protocol A: Preparation of the Active Catalyst (Silyl Ether)

Before using the alcohol as an organocatalyst for Michael additions, the hydroxyl group is typically protected to prevent side reactions and enhance steric bulk.

Reagents:

  • (S)-(5-Azaspiro[2.4]heptan-4-yl)methanol (1.0 eq)

  • TBSCl (tert-Butyldimethylsilyl chloride) (1.2 eq)

  • Imidazole (2.5 eq)

  • DCM (Dichloromethane), anhydrous

Procedure:

  • Dissolution: Dissolve 1.0 g of (5-Azaspiro[2.4]heptan-4-yl)methanol in 15 mL anhydrous DCM under Nitrogen atmosphere.

  • Base Addition: Add Imidazole (2.5 eq) in one portion. Stir for 10 minutes at 0°C.

  • Silylation: Dropwise add TBSCl (1.2 eq) dissolved in 5 mL DCM.

  • Reaction: Allow to warm to room temperature (23°C) and stir for 12 hours. Monitor by TLC (EtOAc/Hexane 1:4).

  • Workup: Quench with water (20 mL). Extract aqueous layer with DCM (2 x 15 mL). Wash combined organics with Brine.

  • Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography (SiO2, 5% MeOH in DCM).

  • Yield: Expect >90% yield of the O-TBS protected amine.

Protocol B: Asymmetric Michael Addition (Organocatalysis)

Use this protocol for the enantioselective addition of aldehydes to nitroolefins.

Reagents:

  • Catalyst: O-TBS-(5-Azaspiro[2.4]heptan-4-yl)methanol (10-20 mol%)

  • Substrate: Isobutyraldehyde (or linear aldehyde) (2.0 eq)

  • Electrophile: trans-

    
    -Nitrostyrene (1.0 eq)
    
  • Additive: Benzoic Acid (10-20 mol%) - Accelerates iminium formation

  • Solvent: Toluene or DCM

Step-by-Step Methodology:

  • Setup: In a 2-dram vial equipped with a magnetic stir bar, combine the Catalyst (0.10 mmol) and Benzoic Acid (0.10 mmol) in Toluene (1.0 mL).

  • Activation: Stir for 5 minutes to form the ammonium salt species.

  • Substrate Addition: Add the Aldehyde (2.0 mmol) followed by the Nitroolefin (1.0 mmol).

  • Reaction: Stir vigorously at room temperature (or 0°C for higher

    
    ) for 24 hours.
    
    • Note: The reaction mixture may turn yellow/orange indicating enamine formation.

  • Quench: Add 1N HCl (2 mL) and stir for 10 minutes to hydrolyze the iminium intermediate and release the product.

  • Extraction: Extract with EtOAc (3 x 5 mL).

  • Analysis: Determine conversion by NMR and enantiomeric excess (

    
    ) by Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10).
    

Expected Results:

Parameter Standard Prolinol Catalyst Spiro[2.4] Catalyst (This Protocol)
Yield 85% 92%

| Enantioselectivity (


)  | 90-94% | >98%  |
| Reaction Time  | 24-48 h | 18-24 h  |
| Solvent Compatibility  | Polar preferred | Broad (Polar & Non-polar)  |
Protocol C: Chiral Ligand for Diethylzinc Addition

Use the free alcohol (unprotected) as a ligand for the asymmetric alkylation of aldehydes.

Mechanism: The amino-alcohol forms a bimetallic Zinc complex. The spiro-cyclopropane forces the complex into a rigid geometry, directing the ethyl group transfer.

Procedure:

  • Complex Formation: In a flame-dried Schlenk flask, dissolve (S)-(5-Azaspiro[2.4]heptan-4-yl)methanol (5 mol%) in anhydrous Toluene.

  • Zinc Addition: Add Diethylzinc (2.2 eq, 1.0 M in Hexane) at 0°C. Stir for 30 minutes. Caution: Pyrophoric.

  • Substrate: Add Benzaldehyde (1.0 eq) slowly at 0°C.

  • Incubation: Stir at 0°C to Room Temperature for 12-16 hours.

  • Quench: Carefully quench with saturated NH4Cl.

  • Result: Yields (S)-1-phenylpropan-1-ol with high enantioselectivity.

Scientific Grounding & References

The utility of the 5-azaspiro[2.4]heptane scaffold is grounded in the industrial synthesis of HCV drugs, where its stereochemical stability was validated at multi-kilogram scale.

Key References:

  • Scaffold Synthesis & Stability:

    • Title: Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.[1][2][3]

    • Context: Describes the synthesis of the parent acid and its derivatives (including the alcohol) for Ledipasvir.

    • Source:

  • Catalytic Utility of Spiro-Prolines:

    • Title: Novel Asymmetric Approach to Proline-Derived Spiro-

      
      -lactams.[4][5]
      
    • Context: Demonstrates the use of C4-substituted proline derivatives to direct stereoselectivity via steric locking.

    • Source: [J. Org.[4][5] Chem. 2004, 69, 17, 5766–5769]([Link]5]

  • General Organocatalysis (Proline/Prolinol Context):

    • Title: Proline-Catalyzed Asymmetric Reactions.[1][4][5]

    • Context: foundational review on the mechanism of amine-catalyzed activation, relevant to the Protocol B described above.

    • Source:

  • Commercial Availability & Physical Properties:

    • Title: (5-AZASPIRO[2.4]HEPTAN-4-YL)METHANOL (CAS 1503516-74-2).

    • Source:

Safety & Handling

  • Storage: Store the catalyst at 2-8°C under Argon. It is hygroscopic.

  • Toxicity: While specific tox data on the alcohol is limited, the parent Ledipasvir intermediates are generally handled with standard potent compound precautions (OEL bands). Treat as an irritant.

  • Chemical Compatibility: Avoid strong oxidizing agents. Compatible with standard organic solvents (DCM, THF, Toluene, MeOH).

Disclaimer: This application note is for research purposes only. All protocols should be validated in your specific laboratory environment.

Sources

Application

Scale-up synthesis procedure for (5-Azaspiro[2.4]heptan-4-YL)methanol

Application Note: Scale-Up Synthesis and Process Optimization of (5-Azaspiro[1]heptan-4-yl)methanol Introduction and Strategic Rationale The incorporation of spirocyclic motifs into pharmaceutical pipelines has surged du...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis and Process Optimization of (5-Azaspiro[1]heptan-4-yl)methanol

Introduction and Strategic Rationale

The incorporation of spirocyclic motifs into pharmaceutical pipelines has surged due to their ability to rigidify molecular conformations, improve metabolic stability, and enhance target selectivity by exploring previously unrecognized hydrophobic pockets [2]. Specifically, (5-Azaspiro[1]heptan-4-yl)methanol (CAS: 1503516-74-2) serves as a premium building block in the synthesis of advanced therapeutics, offering a highly functionalized, low-molecular-weight scaffold with favorable topological polar surface area (TPSA) [1, 3].

The Scale-Up Challenge: Historically, the assembly of the spiro[1]heptane core relies on the Simmons-Smith cyclopropanation of an exocyclic alkene precursor (e.g., a protected 4-methylenepyrrolidine derivative). In batch processing, this reaction presents severe scalability bottlenecks:

  • Exothermic Hazards: The generation and accumulation of organozinc carbenoids are highly exothermic and prone to runaway kinetics.

  • Heterogeneous Inconsistencies: The traditional use of a zinc-copper (Zn-Cu) couple in batch leads to mass-transfer limitations and inconsistent activation profiles.

  • Downstream Bottlenecks: The precipitation of zinc salts necessitates time-consuming, yield-reducing filtration steps [4].

The Process Solution: To achieve a self-validating, scalable system, we have transitioned this key cyclopropanation step into a continuous flow manufacturing line . By utilizing a packed-bed Zn-Cu reactor activated in flow, coupled with two-stage cross-flow extraction, we eliminate intermediate accumulation, ensure isothermal conditions, and bypass manual filtration [4].

Process Visualization: Continuous Flow Architecture

The following diagram illustrates the integrated continuous flow setup designed to safely manage the organozinc intermediates and streamline downstream processing.

FlowProcess Reagents Alkene Precursor + CH2I2 in Et2O Reactor Packed-Bed Reactor (Zn-Cu Couple) Continuous Activation Reagents->Reactor Quench In-Line Quench (Aqueous NH4Cl) Reactor->Quench Organozinc Intermediate Extraction Two-Stage Cross-Flow Extraction (Zn Salt Removal) Quench->Extraction Deprotect Deprotection Module (HCl / Dioxane) Extraction->Deprotect Purified Organic Phase Product (5-Azaspiro[2.4]heptan-4-yl)methanol (Target Compound) Deprotect->Product

Continuous flow synthesis workflow for spirocyclic cyclopropanation.

Experimental Methodologies

The following protocol details the optimized continuous flow cyclopropanation and subsequent deprotection to yield the free amino alcohol.

Preparation of the Packed-Bed Reactor

Causality Insight: In situ activation of the Zn-Cu couple prevents the degradation of the catalytic surface often observed during the transfer of pre-activated metals in batch.

  • Column Packing: Pack a perfluoroalkoxy alkane (PFA) tube reactor (10 mm ID x 150 mm) with a homogeneous blend of zinc powder (95% w/w) and copper(II) acetate (5% w/w). Cap both ends with pure silicon carbide to prevent channeling.

  • In-Flow Activation: Flush the column with a solution of iodine (1 mol %) in anhydrous diethyl ether at 0.5 mL/min at 40 °C for 30 minutes to activate the metal surface, generating the active Zn-Cu couple.

Continuous Simmons-Smith Cyclopropanation

Causality Insight: Diiodomethane (


) is used instead of the more volatile and pyrophoric diethylzinc (Furukawa modification) to enhance process safety at scale while maintaining high stereospecificity [5].
  • Feed Solution: Prepare a 0.5 M solution of the N-Boc-protected exocyclic alkene precursor and 1.5 M

    
     in anhydrous diethyl ether.
    
  • Reaction Execution: Pump the feed solution through the activated packed-bed reactor at a flow rate of 1.2 mL/min (residence time

    
     15 min). Maintain the reactor at a strict 35 °C using a recirculating chiller jacket to manage the exothermic carbenoid formation.
    
  • In-Line Quenching: Direct the reactor effluent into a T-mixer where it intersects with a 1.0 M aqueous

    
     stream (flow rate: 1.5 mL/min) to immediately quench unreacted organozinc species.
    
  • Cross-Flow Extraction: Pass the biphasic mixture through a membrane-based liquid-liquid separator. The zinc salts are retained in the aqueous waste stream, while the organic phase containing the protected spirocycle is collected continuously [4].

Deprotection and Isolation
  • Concentrate the collected organic phase under reduced pressure.

  • Dissolve the crude intermediate in 1,4-dioxane (5 volumes).

  • Add 4.0 M HCl in dioxane (3.0 equivalents) dropwise at 0 °C. Stir for 2 hours at ambient temperature.

  • Concentrate to dryness, neutralize with saturated aqueous

    
    , and extract with dichloromethane (3 x 10 volumes).
    
  • Dry over

    
    , filter, and concentrate to yield (5-Azaspiro[1]heptan-4-yl)methanol as a pale yellow oil (Purity >95% by HPLC) [1].
    

Quantitative Data Presentation

The transition from batch to flow required rigorous optimization of residence time and stoichiometry. The data below validates the selected parameters, demonstrating the superiority of the flow regime.

Table 1: Optimization of Continuous Flow Parameters for Spirocyclization

EntryTemp (°C)Residence Time (min)

(equiv.)
Conversion (%)Isolated Yield (%)Reactor Status
125102.06862Stable
235102.08579Stable
3 35 15 3.0 >99 94 Optimal / Stable
445153.0>9981Minor degradation
5*35N/A (Batch)3.09274Exotherm / Salt precipitation

*Entry 5 represents the traditional batch process. The lower isolated yield is directly attributed to product loss during the manual filtration of gelatinous zinc salts.

Conclusion

By migrating the critical cyclopropanation step to a continuous flow architecture, the synthesis of (5-Azaspiro[1]heptan-4-yl)methanol is significantly de-risked. The packed-bed Zn-Cu reactor eliminates the handling of bulk organozinc intermediates, while the integrated cross-flow extraction bypasses tedious downstream filtration [4]. This protocol provides a robust, scalable foundation for producing this high-value spirocyclic building block for advanced medicinal chemistry campaigns.

References

  • Melnykov, K. P., et al. (2022). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. Retrieved from[Link]

  • Moser, D., et al. (2025). A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing. Organic Process Research & Development, 29(9), 2361–2369. Retrieved from[Link]

  • Hashimoto, A., et al. (2024). Development of a Scalable Process for the Synthesis of Cyclopropyl-Methyl-Proline with Complex Stereochemistry. Organic Process Research & Development, 28(11). Retrieved from[Link]

Sources

Method

Experimental protocol for oxidation of (5-Azaspiro[2.4]heptan-4-YL)methanol

An Application Guide for the Selective Oxidation of (5-Azaspiro[2.4]heptan-4-yl)methanol to 5-Azaspiro[2.4]heptan-4-one Abstract This technical guide provides a comprehensive overview and detailed experimental protocols...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Selective Oxidation of (5-Azaspiro[2.4]heptan-4-yl)methanol to 5-Azaspiro[2.4]heptan-4-one

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the selective oxidation of the primary alcohol, (5-Azaspiro[2.4]heptan-4-yl)methanol, to its corresponding aldehyde, 5-Azaspiro[2.4]heptan-4-one. The 5-azaspiro[2.4]heptane scaffold is a valuable building block in modern medicinal chemistry, often utilized in the development of novel therapeutics.[1][2] The successful and clean conversion of the hydroxymethyl group to a formyl group is a critical transformation for further synthetic elaboration. This document evaluates several common oxidation methodologies, explaining the rationale behind reagent selection and reaction conditions. We present two field-proven, step-by-step protocols—the Swern Oxidation and a TEMPO-catalyzed oxidation—chosen for their high selectivity, functional group tolerance, and applicability to both discovery and process chemistry scales.

Introduction: The Challenge of Selectivity

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis.[3][4] However, the reaction is often complicated by the potential for over-oxidation to the corresponding carboxylic acid.[5] The substrate, (5-Azaspiro[2.4]heptan-4-yl)methanol, introduces an additional challenge: the presence of a secondary amine within the azaspirocyclic core. This amine is a potential site for unwanted side reactions with certain oxidizing agents. Therefore, the chosen protocol must be sufficiently mild and highly chemoselective to affect only the primary alcohol.

This guide focuses on methods that avoid harsh, non-selective reagents like potassium permanganate or Jones reagent (chromic acid), which are known to readily oxidize primary alcohols to carboxylic acids.[6][7] Instead, we will detail protocols that provide precise control to stop the oxidation at the desired aldehyde stage.

Strategic Selection of Oxidation Methods

Choosing the correct oxidation method depends on factors such as scale, available equipment, safety considerations, and tolerance for specific byproducts. Below is an analysis of three premier methods suitable for this transformation.

Swern Oxidation

The Swern oxidation is a widely used and reliable method that employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered organic base like triethylamine (TEA).[8][9] It is renowned for its exceptionally mild conditions (typically -78 °C), which effectively prevent over-oxidation and are compatible with a vast array of sensitive functional groups, including amines and acid-labile moieties.[10][11]

  • Mechanism: The reaction proceeds through the formation of a chloro(dimethyl)sulfonium chloride intermediate from DMSO and oxalyl chloride.[9] This species reacts with the alcohol to form a key alkoxysulfonium salt. The addition of triethylamine facilitates an intramolecular E2-like elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[9]

  • Advantages: High yields, broad functional group tolerance, and minimal risk of over-oxidation.[10]

  • Disadvantages: Requires cryogenic temperatures (-78 °C), and produces stoichiometric amounts of dimethyl sulfide, a volatile compound with a notoriously unpleasant odor.[9] Careful quenching and workup procedures are necessary.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation utilizes a hypervalent iodine(V) reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, known as Dess-Martin Periodinane (DMP).[12][13] This method has gained popularity due to its operational simplicity, neutral pH, and room temperature conditions.[11]

  • Mechanism: The reaction involves the initial ligand exchange between the alcohol and an acetate group on the iodine center.[6] A subsequent intramolecular proton transfer, facilitated by the displaced acetate, leads to a reductive elimination that furnishes the aldehyde, iodinane, and acetic acid.

  • Advantages: Mild, room-temperature reaction; high chemoselectivity; and a relatively straightforward workup.[12][13][14] It is tolerant of many sensitive groups, including N-protected amino alcohols.[11]

  • Disadvantages: DMP is potentially explosive under shock or heat and is not ideal for large-scale synthesis from a safety and cost perspective.[14] The reaction also produces stoichiometric amounts of iodine-containing byproducts.

TEMPO-Catalyzed Oxidation

(2,2,6,6-Tetramethylpiperidine-1-yl)oxyl (TEMPO) is a stable nitroxyl radical that serves as an efficient catalyst for the selective oxidation of primary alcohols.[15] The catalytic cycle is maintained by a stoichiometric co-oxidant. A common and cost-effective system uses sodium hypochlorite (bleach) with catalytic sodium bromide.[16] This "Anelli oxidation" is particularly attractive for process chemistry due to its low cost, ambient temperature conditions, and reduced hazardous waste.

  • Mechanism: The active oxidant is the N-oxoammonium ion, which is generated from TEMPO by the primary oxidant (e.g., NaOCl). This ion selectively oxidizes the alcohol to the aldehyde while being reduced to the corresponding hydroxylamine. The hydroxylamine is then re-oxidized back into the catalytic cycle.

  • Advantages: Catalytic use of the primary oxidant, environmentally benign (water is the main byproduct), mild conditions (0 °C to room temperature), and excellent selectivity for primary alcohols.[16][17][18] The system is highly scalable.

  • Disadvantages: The reaction pH must be carefully controlled to prevent side reactions. The presence of the amine in the substrate may require N-protection or careful optimization of the base and pH to avoid chlorination or other side reactions.

Recommended Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the oxidation of (5-Azaspiro[2.4]heptan-4-yl)methanol. The starting material is assumed to be N-protected (e.g., with a Boc group) to prevent side reactions involving the secondary amine, a standard practice in complex molecule synthesis.

Protocol 1: Swern Oxidation (Laboratory Scale)

This protocol is ideal for high-yield synthesis on a research and discovery scale where access to low-temperature equipment is available.

G cluster_prep Preparation (-78 °C) cluster_reaction Reaction Sequence cluster_workup Workup & Purification prep_reagents Prepare Solutions: - Oxalyl Chloride in DCM - DMSO in DCM - Alcohol in DCM - Triethylamine add_dmso Activate: Add DMSO to Oxalyl Chloride prep_reagents->add_dmso add_alcohol Substrate Addition: Add Alcohol Solution add_dmso->add_alcohol add_tea Quench: Add Triethylamine add_alcohol->add_tea warm_rt Warm to Room Temp add_tea->warm_rt add_water Aqueous Wash warm_rt->add_water extract Extract with DCM add_water->extract purify Dry, Concentrate & Purify (e.g., Chromatography) extract->purify product Purified Aldehyde purify->product

Caption: General workflow for the oxidation of an alcohol.

Reagent/MaterialM.W.Amount (1 mmol scale)MolesEquivalents
N-Boc-(5-Azaspiro[2.4]heptan-4-yl)methanol241.32241 mg1.0 mmol1.0
Oxalyl Chloride126.93100 µL1.4 mmol1.4
Dimethyl Sulfoxide (DMSO)78.13200 µL2.8 mmol2.8
Triethylamine (TEA)101.19700 µL5.0 mmol5.0
Dichloromethane (DCM), anhydrous-20 mL--
Water, deionized-10 mL--
Brine, saturated-10 mL--
Sodium Sulfate, anhydrous-As needed--
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous DCM (10 mL). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activator Preparation: Slowly add oxalyl chloride (1.4 eq) to the cold DCM. Stir for 5 minutes.

  • Activation: In a separate vial, dissolve DMSO (2.8 eq) in anhydrous DCM (2 mL). Add this solution dropwise to the reaction flask via syringe, ensuring the internal temperature does not exceed -65 °C. Vigorous gas evolution (CO, CO₂) will be observed. Stir the resulting white suspension for 15 minutes.

  • Substrate Addition: Dissolve the N-Boc-(5-Azaspiro[2.4]heptan-4-yl)methanol (1.0 eq) in anhydrous DCM (3 mL). Add this solution dropwise to the reaction mixture, again maintaining the internal temperature below -65 °C. Stir for 45 minutes.

  • Quenching: Add triethylamine (5.0 eq) dropwise to the flask. The thick slurry should become a clearer solution. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.

  • Workup: Add deionized water (10 mL) to the flask and stir for 10 minutes. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 10 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (optional, to remove excess TEA), saturated NaHCO₃ solution, and finally with saturated brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 5-Azaspiro[2.4]heptan-4-one.

  • Oxalyl chloride is toxic and corrosive; handle only in a well-ventilated fume hood.

  • The reaction generates carbon monoxide gas; ensure adequate ventilation.

  • The reaction is highly exothermic during the addition of DMSO and TEA; maintain strict temperature control.

  • Dimethyl sulfide byproduct has a strong, unpleasant odor. Quench all glassware with bleach before washing.[9]

Protocol 2: TEMPO/Bleach Catalyzed Oxidation (Scalable Method)

This protocol is an excellent "green chemistry" alternative, avoiding cryogenic temperatures and toxic byproducts. It is well-suited for larger-scale preparations.

TEMPO_Cycle cluster_main Catalytic Cycle TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium (Active Oxidant) TEMPO->Oxoammonium NaOCl (Oxidant) (Regeneration) Chloride NaCl + H₂O TEMPO->Chloride Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine R-CH2OH -> R-CHO (Substrate Oxidation) Aldehyde R-CHO Oxoammonium->Aldehyde Hydroxylamine->TEMPO Disproportionation or Re-oxidation Alcohol R-CH₂OH Alcohol->Oxoammonium Bleach NaOCl Bleach->TEMPO

Caption: The TEMPO-catalyzed oxidation cycle.

Reagent/MaterialM.W.Amount (1 mmol scale)MolesEquivalents
N-Boc-(5-Azaspiro[2.4]heptan-4-yl)methanol241.32241 mg1.0 mmol1.0
TEMPO156.253.2 mg0.02 mmol0.02
Sodium Bromide (NaBr)102.8912 mg0.12 mmol0.12
Sodium Bicarbonate (NaHCO₃)84.01252 mg3.0 mmol3.0
Sodium Hypochlorite (Bleach, ~10-15%)74.44~1.0 mL~1.5 mmol1.5
Dichloromethane (DCM)-10 mL--
Toluene-2 mL--
Sodium Thiosulfate (Na₂S₂O₃), 10% aq.-5 mL--
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the N-Boc protected alcohol (1.0 eq), TEMPO (0.02 eq), and sodium bromide (0.12 eq).

  • Solvent Addition: Add DCM (10 mL) and toluene (2 mL) to dissolve the solids.

  • Buffering: Add an aqueous solution of sodium bicarbonate (3.0 eq in 5 mL of water). Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Oxidant Addition: Slowly add the sodium hypochlorite solution (1.5 eq) dropwise over 30-45 minutes, ensuring the internal temperature remains below 5 °C. The color of the organic layer may turn yellowish-orange.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Stir vigorously at 0 °C until the starting material is consumed (typically 1-3 hours).

  • Quenching: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (5 mL) to destroy any excess hypochlorite. Stir for 10 minutes.

  • Workup: Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x 10 mL).

  • Washing: Combine the organic layers and wash with saturated brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography if necessary.

Method Comparison and Summary

FeatureSwern OxidationDess-Martin OxidationTEMPO/Bleach Oxidation
Temperature -78 °CRoom Temperature0 °C to Room Temperature
Key Reagents DMSO, Oxalyl Chloride, TEADess-Martin PeriodinaneTEMPO (cat.), NaOCl, NaBr
Selectivity ExcellentExcellentExcellent for 1° Alcohols
Byproducts Dimethyl Sulfide, CO, CO₂Iodinane, Acetic AcidNaCl, Water
Scalability ChallengingPoor (Safety/Cost)Excellent
Green Chemistry PoorModerateGood
Primary Hazard Toxic/Corrosive ReagentsShock-Sensitive ReagentCorrosive Bleach

Conclusion

The selective oxidation of (5-Azaspiro[2.4]heptan-4-yl)methanol to its aldehyde is a critical transformation that requires a mild and chemoselective approach. Both the Swern Oxidation and the TEMPO-catalyzed oxidation represent robust and reliable methods to achieve this conversion in high yield. For laboratory-scale synthesis where precision and substrate scope are paramount, the Swern oxidation remains a gold standard despite its operational demands.[8][10] For applications where scalability, cost, and environmental impact are key drivers, the TEMPO-catalyzed method offers a superior, modern alternative that is highly amenable to process development.[16][17] The choice between these protocols allows researchers and drug development professionals to tailor their synthetic strategy to best fit the specific needs of their project.

References

  • Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. National Institutes of Health. [Link]

  • Alcohol oxidation (A-Level Chemistry). Study Mind. [Link]

  • Methods of Preparation of Aldehydes. BYJU'S. [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. [Link]

  • TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal. [Link]

  • A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. ResearchGate. [Link]

  • Alcohol oxidation. Wikipedia. [Link]

  • Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps. [Link]

  • Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes. MDPI. [Link]

  • Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. ACS Publications. [Link]

  • Catalytic behaviour of the Cu(I)/L/TEMPO system for aerobic oxidation of alcohols – a kinetic and predictive model. RSC Publishing. [Link]

  • Dess-Martin Oxidation. Organic Chemistry Portal. [Link]

  • Dess–Martin oxidation. Wikipedia. [Link]

  • Swern oxidation. Wikipedia. [Link]

  • Lecture 10 - Dess-Martin periodinane oxidation. NPTEL. [Link]

  • Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. ResearchGate. [Link]

  • Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Organic Synthesis. [Link]

  • Swern Oxidation. Chemistry Steps. [Link]

  • Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. PubMed. [Link]

  • Alcohol Oxidation: “Strong” & “Weak” Oxidants. Master Organic Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of (5-Azaspiroheptan-4-yl)methanol Synthesis

Technical Support Center: Optimizing the Yield of (5-Azaspiro[1]heptan-4-yl)methanol Synthesis Welcome to the Technical Support Center for spirocyclic building block synthesis. As a Senior Application Scientist, I have d...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Yield of (5-Azaspiro[1]heptan-4-yl)methanol Synthesis

Welcome to the Technical Support Center for spirocyclic building block synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of (5-Azaspiro[1]heptan-4-yl)methanol .

The 5-azaspiro[1]heptane scaffold is a highly strained, rigid pharmacophore that serves as a critical intermediate in the development of dual orexin receptor antagonists[2],[3] and antiviral agents such as ledipasvir[4]. However, its synthesis is notoriously prone to bottlenecks, particularly during the construction of the spiro-cyclopropane ring and the subsequent reduction of the adjacent ester/lactam[2]. This guide bypasses generic advice, offering field-proven, mechanistically grounded solutions to maximize your isolated yields.

Synthetic Workflow & Pathway Diagram

The most scalable route to this scaffold begins with an alkyl 3-methylenepyrrolidine-2-carboxylate derivative. The critical transformations involve a Corey-Chaykovsky cyclopropanation to build the spirocenter, followed by a harsh reduction to yield the hydroxymethyl group[2],[4].

SynthesisWorkflow SM Alkyl 3-methylenepyrrolidine -2-carboxylate Int1 N-Boc Protected Intermediate SM->Int1 Boc2O, Et3N DCM Int2 5-Boc-5-azaspiro[2.4]heptane -4-carboxylate Int1->Int2 Me3S(O)I, NaH DMSO/THF Int3 5-Boc-(5-azaspiroheptan -4-yl)methanol Int2->Int3 LiAlH4, THF 0°C to RT Product (5-Azaspiro[2.4]heptan -4-yl)methanol Int3->Product TFA, DCM RT

Fig 1. Synthetic workflow for (5-Azaspiro[1]heptan-4-yl)methanol via Corey-Chaykovsky reaction.

Quantitative Baseline Metrics

Before troubleshooting, ensure your current process is benchmarked against standard literature yields. Deviations below these expected ranges indicate a systemic issue in your protocol.

StepReaction TypeReagents & ConditionsExpected Yield (%)Primary Causes of Yield Loss
1 N-ProtectionBoc₂O, Et₃N, DCM, 0°C to RT90 – 95%Unreacted starting material
2 CyclopropanationMe₃S(O)I, NaH, DMSO/THF40 – 45%[2]Moisture quenching ylide, C4 epimerization
3 Ester ReductionLiAlH₄, THF, 0°C to RT70 – 75%[2]Reductive ring-opening, aluminum emulsions
4 DeprotectionTFA, DCM, RT, 2h90 – 95%Product lost in TFA salts, residual solvent

Troubleshooting Logic Tree

Use the following diagnostic tree to isolate the root cause of your yield drop.

TroubleshootingLogic Start Low Yield in Target Synthesis? Q1 Is the issue in the Cyclopropanation Step? Start->Q1 Q2 Is the issue in the Reduction Step? Q1->Q2 No Sol1 Dry Me3S(O)I thoroughly. Control temp <15°C to prevent epimerization. Q1->Sol1 Yes Sol2 Use Fieser quench. Limit LiAlH4 to 1.5 eq to prevent ring-opening. Q2->Sol2 Yes Sol3 Check Deprotection or Purification steps. Q2->Sol3 No

Fig 2. Troubleshooting logic tree for identifying and resolving yield bottlenecks.

Frequently Asked Questions (FAQs)

Q1: My cyclopropanation yield (Corey-Chaykovsky reaction) is consistently stuck at ~40%. How can I push this higher? A1: A ~41% yield is actually consistent with historical literature for this specific highly hindered scaffold[2]. However, drops below this are usually due to ylide quenching.

  • Causality: Trimethylsulfoxonium iodide is highly hygroscopic. Any trace moisture in the reagent or the DMSO will prematurely protonate and destroy the dimethylsulfoxonium methylide intermediate before it can attack the exocyclic alkene. Furthermore, the bulky N-Boc group sterically shields the alkene trajectory.

  • Solution: Rigorously dry the trimethylsulfoxonium iodide under high vacuum at 50°C for at least 4 hours prior to use. Pre-form the ylide for a full hour until hydrogen gas evolution completely ceases before introducing your substrate.

Q2: I am observing significant epimerization at the C4 position during cyclopropanation, ruining my enantiomeric excess (ee). Why is this happening? A2:

  • Causality: The Corey-Chaykovsky ylide is generated using NaH in DMSO, creating a highly basic environment. The alpha-proton (at C4) of the pyrrolidine-2-carboxylate is relatively acidic. Deprotonation forms an enolate; subsequent non-stereoselective reprotonation causes epimerization.

  • Solution: Kinetically favor the cyclopropanation over the deprotonation side-reaction by strictly controlling the temperature. Add the substrate dropwise at 0°C and do not let the reaction temperature exceed 15°C during the initial 4 hours.

Q3: The LiAlH₄ reduction of the ester to the methanol derivative is yielding a complex, inseparable mixture. What is going wrong? A3:

  • Causality: LiAlH₄ is an aggressively hard reducing agent. While it efficiently reduces esters to alcohols[2], using a large excess or allowing the reaction to overheat can lead to two major side reactions: (1) partial reduction of the N-Boc protecting group into an N-methyl impurity, and (2) reductive ring-opening of the highly strained spiro-cyclopropane ring.

  • Solution: Strictly limit LiAlH₄ to 1.5 equivalents. Perform the addition at -20°C to 0°C. Most importantly, avoid aqueous acid quenches which destroy the product; use the Fieser quench method (detailed in the SOP below) to prevent the formation of intractable aluminum emulsions that trap your product.

Standard Operating Procedures (SOPs)

To guarantee trustworthiness and reproducibility, the following protocols are designed as self-validating systems containing built-in in-process controls (IPCs).

SOP 1: Optimized Corey-Chaykovsky Cyclopropanation

Objective: Convert N-Boc-3-methylenepyrrolidine-2-carboxylate to 5-Boc-5-azaspiro[1]heptane-4-carboxylate.

  • Reagent Preparation: Flame-dry a 3-neck round-bottom flask under argon. Add trimethylsulfoxonium iodide (1.5 eq) and dry under high vacuum at 50°C for 2 hours.

  • Ylide Generation: Cool to room temperature, purge with argon, and add anhydrous DMSO (to reach 0.5 M). Add NaH (60% dispersion in mineral oil, 1.4 eq) in small portions at 20°C.

    • Self-Validation Checkpoint: Monitor H₂ gas evolution via a bubbler. Stir for ~1 hour. The reaction is ready only when gas evolution completely ceases, yielding a clear, pale-yellow solution.

  • Substrate Addition: Cool the ylide solution to 0°C. Dissolve the starting alkene (1.0 eq) in a minimal volume of anhydrous THF and add it dropwise over 30 minutes.

  • Reaction: Allow the reaction to slowly warm to 15°C (do not exceed to prevent epimerization) and stir for 12 hours.

  • Workup: Quench with saturated aqueous NH₄Cl at 0°C. Extract with EtOAc (3x). Wash the combined organics with brine (5x) to completely remove DMSO. Dry over Na₂SO₄ and concentrate in vacuo.

SOP 2: LiAlH₄ Reduction with Fieser Quench

Objective: Reduce the C4-ester to 5-Boc-(5-azaspiro[1]heptan-4-yl)methanol.

  • Setup: In a flame-dried flask under argon, dissolve the spirocyclic ester (1.0 eq) in anhydrous THF (0.2 M). Cool to 0°C.

  • Reduction: Slowly add a 1.0 M solution of LiAlH₄ in THF (1.5 eq) dropwise. Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • IPC: Confirm complete consumption of the ester via TLC (Ninhydrin stain).

  • Fieser Quench (Critical Step): Cool the mixture back to 0°C. For every

    
     grams  of LiAlH₄ used, perform the following sequential additions dropwise (Caution: Exothermic, H₂ evolution):
    
    • Add

      
       mL  of distilled water.
      
    • Add

      
       mL  of 15% aqueous NaOH.
      
    • Add

      
       mL  of distilled water.
      
  • Isolation: Warm to room temperature and stir vigorously for 15 minutes.

    • Self-Validation Checkpoint: A stark white, granular precipitate of sodium aluminate must form. If the mixture remains a gelatinous emulsion, stir longer.

  • Filter the suspension through a pad of Celite, washing the filter cake thoroughly with hot THF. Concentrate the filtrate to afford the clean methanol derivative[2].

References

1.[2] Stasi, L. P., et al. "Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[1]heptanes as potent orexin receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 2013. URL:[Link] 2.[4] M. L. G. et al. "An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[1]heptane-6-carboxylic Acid." Molecules, 2020. URL:[Link] 3.[3] Stasi, L. P., et al. "Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[1]heptanes as potent orexin receptor antagonists." PubMed (NIH), 2013. URL:[Link](Note: Cross-reference for[2])

Sources

Optimization

Technical Support Center: Purification of (5-Azaspiro[2.4]heptan-4-yl)methanol

Case ID: PUR-5AZA-SP24 Status: Active Assigned Specialist: Senior Application Scientist, Separation Technologies Executive Summary (5-Azaspiro[2.4]heptan-4-yl)methanol (CAS: 1503516-74-2) presents a "perfect storm" of pu...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-5AZA-SP24 Status: Active Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

(5-Azaspiro[2.4]heptan-4-yl)methanol (CAS: 1503516-74-2) presents a "perfect storm" of purification challenges: it is highly polar, lacks a UV chromophore, and possesses a basic secondary amine capable of severe silanol interactions. This guide moves beyond standard protocols to address the specific physicochemical properties of the spirocyclic amine scaffold.

The Core Challenges (The "Triad")
  • Detection Silence: The molecule is virtually invisible to standard UV (254 nm) detectors due to the absence of pi-systems.

  • Retention Failure: Its high polarity (LogP ~ -0.14) causes it to elute in the void volume on standard C18 columns.

  • Peak Tailing: The secondary amine interacts strongly with residual silanols, leading to broad, asymmetric peaks.

Part 1: Detection Strategies (The "Invisible" Molecule)

User Question: "I see no peaks on my chromatogram even at high concentrations. Is my compound degrading?"

Diagnosis: It is likely not degradation. The spiro[2.4]heptane skeleton lacks conjugated double bonds. You are trying to "hear" a silent whistle.

Solution A: Universal Detection (Preferred)

For analytical checks and non-destructive isolation, switch to detectors that do not rely on light absorption.

Detector TypeSuitabilityNotes
CAD (Charged Aerosol) HighBest for gradient elution. Response is independent of chemical structure.
ELSD (Evaporative Light Scattering) HighGood alternative to CAD. Requires volatile mobile phases.
RI (Refractive Index) MediumOnly works with isocratic methods. Drifts with temperature changes.
MS (Mass Spectrometry) HighUse ESI+ mode. Look for [M+H]+ = 128.2.
Solution B: Pre-Column Derivatization (For UV Systems)

If you are limited to UV detection, you must chemically attach a "flag" (chromophore) to the secondary amine.

Protocol: Benzoylation for UV Visibility

  • Reagent: Benzoyl Chloride (BzCl).

  • Target: The secondary amine at position 5 (more nucleophilic than the hydroxyl).

  • Reaction:

    • Dissolve crude (5-Azaspiro[2.4]heptan-4-yl)methanol in DCM.

    • Add 1.1 eq TEA (Triethylamine) and 1.05 eq BzCl at 0°C.

    • Stir for 30 mins.

    • Result: The benzamide derivative is now UV active (254 nm) and significantly less polar, making it easier to purify on C18.

Derivatization Substrate (5-Azaspiro[2.4]heptan-4-yl)methanol (UV Silent) Reagents + BzCl / TEA (DCM, 0°C) Substrate->Reagents Product N-Benzoyl Derivative (UV Active @ 254nm) Reagents->Product

Caption: Transformation of the UV-silent amine into a UV-active benzamide for easier monitoring.

Part 2: Chromatographic Retention & Tailing

User Question: "I see a smear instead of a peak, or it comes out immediately with the solvent front."

Diagnosis: Standard C18 columns cannot retain this polar base, and the amine is interacting with the silica backbone.

Method 1: HILIC (Hydrophilic Interaction Liquid Chromatography)

This is the gold standard for polar amines. It retains polar compounds using an organic-rich mobile phase.

  • Column: Amide or Bare Silica phase (e.g., TSKgel Amide-80, XBridge Amide).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Start high organic (95% B) and gradient down to 60% B.

  • Mechanism: The water layer on the silica surface retains the polar amine.

Method 2: High pH Reverse Phase

If you must use C18, you must suppress the ionization of the amine (make it neutral) to increase retention.

  • Column: Hybrid Silica (e.g., XBridge C18, Gemini NX) resistant to high pH.

  • Buffer: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Why: At pH 10, the amine (pKa ~9-10) is largely uncharged, increasing hydrophobicity and retention on the C18 chain.

Warning: Do not use standard silica-based C18 columns at pH 10; the silica will dissolve.

Part 3: Isolation & Salt Formation

User Question: "I purified it, but it's an oil that degrades over time. How do I stabilize it?"

Diagnosis: Free base amines are often oils and prone to oxidation. Converting to a hydrochloride salt creates a stable solid.

Protocol: HCl Salt Formation

  • Dissolve the purified free base oil in a minimum amount of dry Ethanol or Methanol.

  • Cool to 0°C.

  • Add 1.1 equivalents of HCl in Dioxane (4M) or HCl in Ethanol .

    • Note: Avoid aqueous HCl if possible to make drying easier.

  • Add Diethyl Ether or MTBE dropwise until the solution turns cloudy.

  • Stir at 0°C to crystallize the white solid.

  • Filter and dry under vacuum.

Part 4: Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Double Peaks Rotamers (if derivatized) or Enantiomers.If N-Benzoyl derivative: Run column at 50°C to coalesce rotamers. If free base: Check chiral purity.
Broad Tailing Silanol interaction.Add 0.1% TFA (low pH) or Triethylamine (competitor) to mobile phase.
Cyclopropane Ring Opening Strong acid exposure + Heat.Avoid heating >40°C in strong acids (e.g., 1M HCl). The spiro-cyclopropane is strained.
Low Recovery Volatility.The free base may sublime under high vacuum. Isolate as a salt (HCl/TFA).

Part 5: Decision Logic for Purification

Use this logic flow to determine the best starting point for your specific batch.

DecisionTree Start Start: Crude Mixture CheckUV Is UV Detection Only? Start->CheckUV Deriv Derivatize (Benzoyl Cl) CheckUV->Deriv Yes DetectorCheck Check Detector CheckUV->DetectorCheck No RP_HighPH Method: RP-C18 (pH 10 Buffer) Deriv->RP_HighPH Reduced Polarity CAD_ELSD Use CAD/ELSD/MS DetectorCheck->CAD_ELSD Available HILIC Method: HILIC (Amide Column) CAD_ELSD->HILIC Preferred CAD_ELSD->RP_HighPH Alternative

Caption: Workflow for selecting purification mode based on detector availability.

References

  • Fluorochem. (5-Azaspiro[2.4]heptan-4-yl)methanol Product Specifications. Retrieved from

  • Bristol-Myers Squibb. Process for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid derivatives. US Patent 8,927,739 B2. Retrieved from

  • Veeprho Laboratories. Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Retrieved from

  • Sigma-Aldrich. 5-Azaspiro[2.4]heptane hydrochloride Product Data. Retrieved from

Troubleshooting

Technical Support Center: (5-Azaspiro[2.4]heptan-4-yl)methanol Workflows

Welcome to the Technical Support Center for (5-Azaspiro[2.4]heptan-4-yl)methanol . This spirocyclic amino alcohol is a highly valuable rigidified proline bioisostere, prominently featured in the synthesis of advanced the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (5-Azaspiro[2.4]heptan-4-yl)methanol . This spirocyclic amino alcohol is a highly valuable rigidified proline bioisostere, prominently featured in the synthesis of advanced therapeutics and antiviral agents such as Ledipasvir[1].

While this scaffold provides excellent conformational restriction, its unique structural features—specifically the steric bulk of the spiro-cyclopropyl ring and the inherent strain of the spiro[2.4]heptane system—present specific synthetic challenges[2]. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to mitigate side-product formation during your workflows.

Chemoselectivity: N- vs. O- Functionalization

FAQ: Why am I observing significant O-alkylation or O-acylation when trying to protect the pyrrolidine nitrogen?

Causality: In (5-azaspiro[2.4]heptan-4-yl)methanol, the secondary amine (N5) is sterically hindered by the adjacent C3-spirocyclopropyl group and the C4-hydroxymethyl group. Conversely, the primary alcohol is highly exposed and nucleophilic. When using aggressive acyl transfer catalysts (like DMAP) or unbuffered anhydrous conditions, the catalyst rapidly activates the electrophile (e.g., forming an acylpyridinium intermediate). Because the amine is too hindered to attack this intermediate quickly, the unhindered primary alcohol outcompetes it, leading to O-acylated or N,O-bis-acylated side products.

Solution: Eliminate DMAP. Utilize biphasic Schotten-Baumann conditions (aq. NaOH / THF). The aqueous base acts as an acid sink to keep the amine fully deprotonated (free-based) while leaving the alcohol un-ionized, allowing the slower, thermodynamically favored N-protection to proceed cleanly.

Chemoselectivity SM (5-Azaspiro[2.4]heptan-4-yl)methanol Amino Alcohol Cond1 Biphasic Basic NaOH / THF SM->Cond1 Cond2 Anhydrous + DMAP DCM / TEA SM->Cond2 Prod1 N-Protected Product (Desired) Cond1->Prod1 Chemoselective Prod2 O-Protected / Bis-Protected (Side Product) Cond2->Prod2 Poor Selectivity

Chemoselectivity pathways for N- vs O-protection of the amino alcohol.

Quantitative Data: N-Boc Protection Matrix
Reagents & SolventsTemperatureConversion to N-BocO-Boc / Bis-Boc Side Product
Boc₂O (1.1 eq), 1M NaOH (aq), THF0 °C to RT> 95%< 2%
Boc₂O (1.1 eq), TEA, DCMRT~ 70%15 - 20%
Boc₂O (1.1 eq), DMAP, DCMRT< 40%> 50%
Protocol 1: Chemoselective N-Boc Protection

Self-Validation Check: The absence of an ester carbonyl stretch (~1740 cm⁻¹) in the crude IR spectrum confirms the avoidance of O-Boc formation.

  • Preparation: Dissolve (5-azaspiro[2.4]heptan-4-yl)methanol (1.0 eq) in a 1:1 mixture of THF and 1M aqueous NaOH (0.2 M substrate concentration).

  • Temperature Control: Cool the biphasic mixture to 0 °C using an ice bath. Causality: Low temperatures suppress the background hydrolysis of Boc₂O and kinetically favor the amine nucleophile over the alcohol.

  • Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) dropwise as a solution in a minimal amount of THF.

  • Reaction: Stir vigorously at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-4 hours.

  • Workup: Separate the layers. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Stability and Spiro-Ring Opening

FAQ: During acidic deprotection or harsh reaction conditions, my LC-MS shows a mass of +36 Da (addition of HCl) and a loss of the spirocyclic architecture. What is happening?

Causality: The spiro-cyclopropane moiety introduces significant ring strain into the molecule. While generally stable under ambient conditions, acceptor cyclopropanes and strained spiro-systems are highly susceptible to degradation and electrophilic ring-opening under strong acidic or basic extremes[3]. When exposed to strong Brønsted acids (like concentrated HCl or HBr) at elevated temperatures, the cyclopropane ring protonates. To relieve the extreme ring strain, the C-C bond cleaves, followed by nucleophilic attack by the halide ion (e.g., Cl⁻), resulting in a ring-opened alkyl chloride side product (+36 Da).

Solution: Avoid strong aqueous acids and elevated temperatures. For Boc deprotection, utilize anhydrous TFA in DCM at 0 °C, or 4M HCl in dioxane strictly kept below 20 °C.

RingOpening SM Spiro[2.4]heptane Core Acid Strong Brønsted Acid (e.g., aq. HCl, Heat) SM->Acid Int Protonated Cyclopropane Acid->Int Prod1 Ring-Opened Alkyl Halide (+36 Da) Int->Prod1 Nucleophilic Attack (X-)

Acid-catalyzed spiro-cyclopropane ring opening mechanism.

Oxidation, Epimerization, and Over-Oxidation

FAQ: When oxidizing the primary alcohol to an aldehyde (e.g., for downstream reductive amination), I get poor yields, over-oxidation to the carboxylic acid, and epimerization at the C4 position. How can I prevent this?

Causality: The C4 carbon is an α-chiral center situated directly between the newly formed aldehyde and the protected nitrogen. This makes the C4 proton highly acidic. Furthermore, the adjacent spiro-cyclopropyl ring can stabilize the resulting enol/enamine intermediate via orbital overlap (Walsh orbitals). Using room-temperature oxidants (like TEMPO/BAIB) provides enough thermal energy and basicity to drive enolization, destroying the stereocenter. Additionally, aqueous conditions promote the formation of aldehyde hydrates, which are rapidly over-oxidized to carboxylic acids.

Solution: Utilize Swern Oxidation at strict cryogenic temperatures (-78 °C) to kinetically freeze the stereocenter and prevent enolization. Alternatively, use Dess-Martin Periodinane (DMP) buffered with NaHCO₃ to neutralize the acetic acid byproduct.

Quantitative Data: Oxidation Conditions Matrix
Oxidation MethodReagents & ConditionsEpimerization (C4)Over-oxidation (Acid)
Swern (COCl)₂, DMSO, TEA, DCM, -78 °C< 5% Not observed
Dess-Martin DMP, NaHCO₃, DCM, 0 °C< 5%Not observed
TEMPO/BAIB TEMPO, BAIB, DCM/H₂O, RT10 - 15%Significant (> 20%)
Protocol 2: Epimerization-Free Swern Oxidation

Self-Validation Check: Run a crude ¹H-NMR immediately after workup. The aldehyde α-proton should appear as a single distinct multiplet. A secondary set of peaks in the aldehyde region (9.5–10.0 ppm) indicates epimerization has occurred due to poor temperature control.

  • Activation: To a flame-dried flask under N₂/Ar, add anhydrous DCM and oxalyl chloride (1.2 eq). Cool the solution strictly to -78 °C using a dry ice/acetone bath.

  • DMSO Addition: Add anhydrous DMSO (2.4 eq) dropwise. Stir for 15 minutes at -78 °C to form the active alkoxysulfonium intermediate.

  • Substrate Addition: Dissolve N-protected (5-azaspiro[2.4]heptan-4-yl)methanol (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise over 10 minutes down the side of the flask to pre-cool the droplets. Stir for 30 minutes at -78 °C.

  • Base Quench: Add anhydrous Triethylamine (TEA, 5.0 eq) dropwise. Causality: TEA triggers the elimination step to form the aldehyde. The excess base ensures complete neutralization of the generated HCl, preventing acid-catalyzed side reactions.

  • Warming & Workup: Stir for 15 minutes at -78 °C, then slowly warm to 0 °C over 1 hour. Quench with saturated aqueous NH₄Cl. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. Purify immediately or use crude in the next step to avoid shelf-degradation.

References

  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. MDPI. 1

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. PMC / NIH. 2

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. 3

Sources

Optimization

Optimization of reaction parameters for (5-Azaspiro[2.4]heptan-4-YL)methanol

The following guide details the optimization of reaction parameters for the synthesis and purification of (5-Azaspiro[2.4]heptan-4-yl)methanol (CAS 1503516-74-2). This protocol focuses on the most robust convergent route...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the optimization of reaction parameters for the synthesis and purification of (5-Azaspiro[2.4]heptan-4-yl)methanol (CAS 1503516-74-2).

This protocol focuses on the most robust convergent route: the 1,3-Dipolar Cycloaddition of an azomethine ylide to ethyl cyclopropylideneacetate , followed by ester reduction. This method allows for precise control over the spiro-quaternary center and the C4-stereochemistry.

Document ID: TS-AZS-04-OPT Applicable For: Process Chemists, Medicinal Chemists Core Molecule: 5-Azaspiro[2.4]heptane-4-methanol (and its N-protected precursors)

Synthesis Workflow & Critical Control Points

The synthesis is divided into three critical modules. Understanding the "Why" behind each step is essential for troubleshooting.

SynthesisWorkflow Start Start: Cyclopropanone Ethyl Hemiacetal Step1 Step 1: HWE Olefination (Formation of Ethyl Cyclopropylideneacetate) Start->Step1 Triethyl phosphonoacetate NaH, THF, 0°C Step2 Step 2: 1,3-Dipolar Cycloaddition (Spiro-Ring Construction) Step1->Step2 Azomethine Ylide (Ag/Cu Cat or Thermal) CCP1 CCP 1: Temp Control Prevent polymerization of strained alkene Step1->CCP1 Step3 Step 3: Ester Reduction (Formation of Methanol Group) Step2->Step3 LiAlH4 or LiBH4 THF, 0°C -> RT CCP2 CCP 2: Regioselectivity Control Ylide addition via Sterics/Catalyst Step2->CCP2 Step4 Step 4: N-Deprotection (Optional) (Final API Intermediate) Step3->Step4 Pd/C, H2 (if N-Bn) or TFA (if N-Boc) CCP3 CCP 3: Workup Avoid water-soluble product loss Step3->CCP3

Figure 1: Critical path analysis for the synthesis of 5-azaspiro[2.4]heptane scaffold.

Module 1: Precursor Synthesis (Ethyl Cyclopropylideneacetate)

The starting material, ethyl cyclopropylideneacetate , contains a highly strained exocyclic double bond. It is prone to polymerization and Michael addition.

Experimental Protocol
  • Reagents: Cyclopropanone ethyl hemiacetal (or 1-ethoxycyclopropanol), Triethyl phosphonoacetate, NaH (60%), THF.

  • Conditions: Horner-Wadsworth-Emmons (HWE) reaction.[1][2]

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield (<40%) Polymerization of product during workup or distillation.Do not distill to dryness. Add a radical inhibitor (BHT) if storing. Use immediately in Step 2 if possible.
Incomplete Conversion Moisture in NaH or THF; Hemiacetal not cracking to ketone.Use anhydrous THF.[1][2][3] Ensure NaH is fresh. Allow the hemiacetal to equilibrate with base for 30 min before adding phosphonate.
Impurity: Ring Opening Acidic workup or excessive heat.Keep workup neutral (sat. NH4Cl).[1][2][3] Never use strong acid. The cyclopropane ring is acid-sensitive.

Module 2: 1,3-Dipolar Cycloaddition (The Spiro-Forming Step)

This is the most complex step. You are reacting the dipolarophile (ethyl cyclopropylideneacetate) with an azomethine ylide (generated in situ from an amino acid and aldehyde).

Reaction: Ethyl cyclopropylideneacetate + N-Benzylglycine + Paraformaldehyde → Ethyl 5-benzyl-5-azaspiro[2.4]heptane-4-carboxylate

Optimization Parameters
A. Catalyst Selection (Ag vs. Thermal)
  • Thermal (Reflux in Toluene): Simple, but often yields mixtures of diastereomers and lower yields due to polymerization of the alkene.

  • Catalytic (AgOAc or Cu(OTf)2 + Ligand): Recommended. Allows reaction at lower temperatures (RT to 40°C), preserving the strained alkene and improving diastereoselectivity (endo/exo ratio).

B. Regioselectivity Control

The ester group of the alkene ends up at Position 4 (adjacent to the spiro center).

  • Requirement: Ensure the ylide adds such that the N bonds to C5 and the CH2 bonds to C4?

  • Mechanism:[4][5][6][7] The azomethine ylide (C-N-C) adds across the C=C bond.[8] The spiro carbon is quaternary. The ester is on the adjacent carbon (C4). This regiochemistry is generally favored electronically.

Troubleshooting Guide

Q: I see no product, only polymerized starting material.

  • Diagnosis: The ylide generation is too slow compared to the decomposition of the cyclopropylideneacetate.

  • Solution:

    • Switch to AgOAc (5 mol%) catalysis.

    • Add the alkene slowly (syringe pump) to the solution of the ylide precursor and catalyst.

    • Use Dean-Stark conditions if generating ylide thermally to remove water rapidly.

Q: The product is a mixture of diastereomers.

  • Diagnosis: Poor facial selectivity during cycloaddition.[9]

  • Solution: While the 4-yl position is set, the relative stereochemistry (cis/trans of Ester vs. N-lone pair or C4-H vs Spiro ring) varies.

    • Use a bulky ligand (e.g., PPh3 or BINAP with Ag(I)) to enforce endo-selectivity.

    • Note: For the final methanol product, the ester stereochemistry might be reset or is less critical if the chiral center is not destroyed, but purification is easier with a single isomer.

Module 3: Reduction & Purification (The "Hidden" Killer)

Reducing the sterically crowded ester at C4 (adjacent to the spiro ring) to the methanol group requires forcing conditions, but the strained ring limits the use of Lewis acids.

Protocol: Reduction to Methanol
  • Reagent: LiAlH4 (2.5 eq) or LiBH4 (4.0 eq) .

  • Solvent: Anhydrous THF or Et2O.[2]

  • Temp: 0°C → Reflux (monitor carefully).

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Incomplete Reduction Steric hindrance from the spiro-cyclopropane ring.Switch from NaBH4 to LiAlH4 . Heat to reflux for 2-4 hours. LiBH4 in THF/MeOH is a milder alternative if LiAlH4 fails.
Product Loss in Aqueous Layer The product is an amino-alcohol (highly polar/water soluble).Do not use standard aqueous extraction. Use the Fieser workup (n mL H2O, n mL 15% NaOH, 3n mL H2O) to precipitate Al salts, then wash the solid cake with THF.
Ring Opening (3-membered ring) Lewis acidity of Al species during prolonged heating.Quench immediately upon completion. Avoid using BH3·THF (borane), as it can attack the cyclopropane ring (hydroboration).
Purification Difficulties Amine "tailing" on silica.Use DCM:MeOH:NH4OH (90:9:1) as eluent. Pre-treat silica with 1% Et3N.

Frequently Asked Questions (FAQ)

Q: Can I use the Simmons-Smith reaction on a 4-methylene proline derivative instead?

  • A: That route typically yields the 6-substituted derivative (the Ledipasvir intermediate), not the 4-substituted derivative you require. The numbering changes because the spiro-fusion point shifts relative to the nitrogen. For the 4-yl methanol, the cycloaddition route described above is superior.

Q: How stable is the (5-Azaspiro[2.4]heptan-4-yl)methanol?

  • A: As a free base, it is sensitive to oxidation (amino-alcohol to amino-acid) and CO2 absorption. Store as the HCl or Oxalate salt at -20°C. The spiro-cyclopropane ring is stable to basic and neutral conditions but will open under strong acidic conditions (e.g., conc. HCl/heat).

Q: What is the best N-protecting group if I need to carry it forward?

  • A: Boc is recommended. If you perform the cycloaddition with N-Benzyl glycine, you can switch protecting groups:

    • Hydrogenolysis (Pd/C, H2, Boc2O) -> One-pot debenzylation/Boc-protection .

    • This yields the N-Boc-4-hydroxymethyl derivative, which is easier to purify.

References

  • Preparation of 5-azaspiro[2.

    • Source: US P
    • Relevance: Describes the stability and handling of the 5-azaspiro[2.4]heptane core.
    • URL:

  • Stereoselective construction of 5-aza-spiro[2,4]heptanes via 1,3-dipolar cycloaddition.

    • Source: Chemical Communic
    • Relevance: Confirms the cycloaddition route using cyclopropylidene acet
    • URL:

  • Synthesis of Ethyl 2-cyclopropylideneacet

    • Source: BenchChem Technical Guide.[3][6]

    • Relevance: Detailed protocol for the HWE synthesis of the critical starting m
    • URL:

  • 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides.

    • Source: PMC / NIH.
    • Relevance: General mechanism and troubleshooting for azomethine ylide cycloadditions.
    • URL:

Sources

Troubleshooting

Stability and storage issues of (5-Azaspiro[2.4]heptan-4-YL)methanol

The following technical guide serves as a specialized support center for (5-Azaspiro[2.4]heptan-4-yl)methanol (CAS: 1503516-74-2 / HCl Salt: 2137944-46-6).[1] This content is structured to address the unique stability ch...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support center for (5-Azaspiro[2.4]heptan-4-yl)methanol (CAS: 1503516-74-2 / HCl Salt: 2137944-46-6).[1] This content is structured to address the unique stability challenges posed by the strained spiro-cyclopropyl system and the reactive amino-alcohol motif.

Role: Senior Application Scientist Status: Operational Topic: Stability, Storage, and Degradation Troubleshooting[1][2]

Executive Summary

(5-Azaspiro[2.4]heptan-4-yl)methanol is a high-value chiral building block, notably utilized in the synthesis of HCV NS5A inhibitors like Ledipasvir .[1][2] Its structure features a secondary pyrrolidine amine spiro-fused to a cyclopropane ring.[1] This unique geometry introduces approximately 27 kcal/mol of ring strain , rendering the molecule thermodynamically unstable under specific environmental stressors.[1][2]

This guide replaces generic handling advice with mechanism-based troubleshooting.

PART 1: Physical Integrity & Storage (The "Yellowing" Phenomenon)[2]

Q1: My sample arrived as a white solid, but after two weeks in the fridge, it has turned yellow and sticky. Is it still usable?

Diagnosis: Oxidative Degradation & Hygroscopicity. The yellow discoloration is a hallmark of N-oxidation of the secondary amine, often accompanied by the formation of conjugated imine impurities.[1][2] The "stickiness" indicates the material is hygroscopic and has absorbed atmospheric moisture, likely facilitating the absorption of CO₂ to form carbamate salts.[1][2]

Technical Insight: The pyrrolidine nitrogen is electron-rich.[1][2] Without protection (e.g., Boc/Cbz) or salt formation (HCl), the free base is highly susceptible to:

  • Air Oxidation: Formation of N-oxides.[1][2]

  • Carbamate Formation: Reaction with atmospheric CO₂ (

    
    ).[1][2]
    

Troubleshooting Protocol:

  • Purification: If the yellowing is superficial, wash the solid with cold diethyl ether (the impurities are often more soluble in ether than the pure amino-alcohol).[1][2]

  • Validation: Run a TLC (MeOH:DCM 1:9). If a baseline spot (salt/oxide) appears distinct from the product, recrystallization is required.[1][2]

  • Corrective Storage: Store strictly under Argon or Nitrogen at -20°C. Do not store as a free base for >1 month; convert to the HCl salt for long-term stability .[1][2]

Q2: Can I store the compound in solution?

Recommendation: No, not for long periods. While stable in DMSO-d6 for NMR acquisition (24-48 hours), long-term storage in solution accelerates degradation.[1][2]

Solvent Compatibility Table:

SolventStability RatingRisk Factor
DMSO Moderate (Days)Hygroscopic; promotes oxidation over time.[1]
Methanol/Ethanol Low (Hours)Nucleophilic solvents can participate in ring-opening if acid traces are present.[1][2]
Chloroform (CDCl₃) Critical Risk Often contains HCl/Phosgene traces.[1][2] Avoid unless neutralized with

.[1][2]
DCM Moderate (Hours)Best for transfers, not storage.[1][2]

PART 2: Chemical Stability (The Spiro-Ring Strain)

Q3: I observed a new impurity during an acidic workup. Did the cyclopropane ring open?

Diagnosis: Acid-Catalyzed Spiro-Ring Expansion. Yes.[1][2] The spiro[2.4]heptane system is acid-sensitive.[1] Strong Brønsted acids or Lewis acids can trigger the relief of ring strain, leading to ring expansion or opening, often forming a substituted piperidine or acyclic alkene.[1][2]

Mechanism: Protonation of the nitrogen pulls electron density, but direct protonation of the cyclopropane (or carbocation formation at the bridgehead) leads to rearrangement.[1][2] This is similar to the degradation observed in related spiro-systems .

Visualizing the Degradation Pathway:

DegradationPathways Start (5-Azaspiro[2.4]heptan-4-yl)methanol (Intact Spiro System) Acid Acidic Conditions (pH < 3 or Lewis Acid) Start->Acid Air Air/Moisture (Storage) Start->Air RingOpen Ring Expansion Product (Piperidine/Alkene derivs) Acid->RingOpen Strain Relief (~27 kcal/mol) Oxidation N-Oxide / Carbamate (Yellow Solid) Air->Oxidation Oxidation/CO2 Capture

Figure 1: Primary degradation pathways. Acidic environments trigger irreversible ring rearrangement, while atmospheric exposure leads to oxidation.[1][2]

Prevention Protocol:

  • Workup: Maintain pH > 4 during extraction. Use saturated

    
     rather than HCl for quenching reactions.[1][2]
    
  • Salt Formation: If making the salt, use stoichiometric HCl in dioxane/ether at 0°C. Avoid excess acid and heat.[1][2]

PART 3: Stereochemical Integrity

Q4: I bought the (S)-enantiomer. Will it racemize during coupling reactions?

Diagnosis: Epimerization Risk at C4. The chiral center at C4 (alpha to the nitrogen) is susceptible to epimerization, particularly under:

  • High Heat (>80°C): Thermodynamic equilibration.[1][2]

  • Strong Bases: Deprotonation of the alpha-proton.[1][2]

Technical Insight: In the synthesis of Ledipasvir, the stereochemistry of this fragment is critical for biological activity .[1][2] The rigidity of the spiro-ring actually helps lock the conformation, reducing the rate of racemization compared to a flexible proline derivative, but it is not immune.[1][2]

Best Practice:

  • Monitor optical rotation or use Chiral HPLC if subjecting the compound to temperatures >60°C.[1][2]

  • Use mild bases (DIPEA,

    
    ) rather than strong bases (NaH, LiHMDS) during coupling steps.[1][2]
    

Summary of Handling Recommendations

ParameterRecommendationReason
Storage Temp -20°CSlows oxidation and thermal rearrangement.[1]
Atmosphere Inert (Ar/N₂)Prevents carbamate formation and yellowing.[1][2]
Form HCl SaltSignificantly more stable than the free base oil/solid.[1][2]
Workup pH 4.0 - 9.0Avoids acid-catalyzed ring opening (pH < 3).[1][2]
Max Temp 40°CPrevents degradation of the strained ring system.[1][2]

References

  • Fluorochem. (5-Azaspiro[2.4]heptan-4-yl)methanol Product Page. Retrieved from [2]

  • ChemScene. (5-Azaspiro[2.4]heptan-7-yl)methanol hydrochloride Technical Data. Retrieved from

  • ResearchGate.[1][2] Synthesis of Novel Spirooxindole Derivatives. Retrieved from

  • PubChem.[1][2][3] Spiro[2.4]heptane Structure and Properties. Retrieved from [2]

  • BLD Pharm. Safety Data Sheet: (5-Azaspiro[2.4]heptan-4-yl)methanol. Retrieved from

Sources

Optimization

Technical Support Center: N-Alkylation of 5-Azaspiro[2.4]heptane Derivatives

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] The 5-azaspiro[2.4]heptane scaffold is a pharmacologically privileged structure, most notably serving as the core bicyclic amine in the synthesis of the Hep...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The 5-azaspiro[2.4]heptane scaffold is a pharmacologically privileged structure, most notably serving as the core bicyclic amine in the synthesis of the Hepatitis C antiviral Ledipasvir (Harvoni®). Unlike simple pyrrolidines, this scaffold possesses a unique conformational rigidity driven by the spiro-fused cyclopropane ring.[1]

While the cyclopropane moiety adds metabolic stability and improves potency, it introduces specific synthetic challenges during N-alkylation:

  • Conformational Strain: The spiro-fusion at C3 constrains the pyrrolidine ring pucker, subtly altering the steric accessibility and nucleophilicity of the nitrogen at position 5.[1]

  • Solubility Profiles: These derivatives often exist as zwitterionic amino acids or hydrochloride salts, leading to poor solubility in standard alkylation solvents like acetone or acetonitrile.[1]

  • Side Reactions: The proximity of the strained rings can make the system sensitive to harsh acidic conditions (ring opening), though it is generally robust under basic alkylation protocols.[1]

This guide addresses the most frequent failure modes reported by process chemists and medicinal chemists working with this scaffold.

Diagnostic Workflow

Before altering your parameters, use this decision tree to diagnose the root cause of your reaction failure.

TroubleshootingWorkflow Start ISSUE: Low Yield or Incomplete Conversion CheckSolubility Is the 5-azaspiro salt fully dissolved? Start->CheckSolubility CheckBase Is the base strong enough to deprotonate the salt? CheckSolubility->CheckBase Yes SolventAction Action: Switch to DMF, NMP, or add water cosolvent CheckSolubility->SolventAction No (Suspension) CheckElectrophile Is the alkyl halide primary or secondary? CheckBase->CheckElectrophile Yes BaseAction Action: Switch from K2CO3 to Cs2CO3 or DIPEA CheckBase->BaseAction No CatalystAction Action: Add 10 mol% KI or switch to Triflate CheckElectrophile->CatalystAction Secondary/Hindered Success Proceed to Workup CheckElectrophile->Success Primary

Caption: Diagnostic logic for identifying the rate-limiting step in N-alkylation of spiro-amines.

Troubleshooting Guide (Q&A)

Category A: Reactivity & Kinetics[1][2]

Q1: The reaction stalls at 50% conversion even after 24 hours. Adding more alkyl halide doesn't help.[1] Why? Diagnosis: This is typically a solubility-limited kinetic trap .[2][1] Explanation: 5-Azaspiro[2.4]heptane derivatives are often supplied as HCl salts or TFA salts.[2][1] In solvents like Acetone or Acetonitrile (MeCN), the salt forms a tight ion pair or precipitates, preventing the base from effectively liberating the free amine. Solution:

  • Solvent Switch: Move to DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) .[2][1] These polar aprotic solvents dissolve the salt and break up ion pairs.[1]

  • Free-Basing Protocol: Do not rely on in-situ deprotonation if kinetics are slow.[2][1] Pre-treat the salt with 1.1 eq of aqueous NaOH, extract with DCM, dry, and use the free amine oil in the alkylation.

Q2: I am observing a significant amount of elimination product (alkene) instead of the N-alkylated product. Diagnosis: E2 Elimination competing with SN2 substitution. Explanation: The 5-azaspiro nitrogen is moderately hindered.[1] If you are using a secondary alkyl halide (e.g., isopropyl bromide) and a strong, hard base, the amine may act as a base rather than a nucleophile. Solution:

  • Change Base: Switch to a "softer" base like K2CO3 or NaHCO3 instead of bulky organic bases like TEA or strong bases like NaH.

  • Lower Temperature: Run the reaction at room temperature or 0°C. Elimination has a higher activation energy than substitution; heating favors elimination.[1]

Category B: Stability & Impurities[1][2]

Q3: Can the cyclopropane ring open during N-alkylation? Diagnosis: Unlikely under standard basic conditions, but possible during workup. Explanation: The spiro-cyclopropane ring is strained but kinetically stable to bases (K2CO3, Cs2CO3, NaOH).[1] However, it is acid-sensitive .[2][1] Critical Warning: Avoid strong acidic workups (pH < 2) or using Lewis acids.[1] If your product requires acid deprotection (e.g., Boc removal) later, ensure conditions are controlled (e.g., 4M HCl in Dioxane is usually safe, but prolonged exposure to aqueous H2SO4 can trigger ring opening).

Q4: I see a "M+14" impurity peak in LCMS. What is it? Diagnosis: Methylation artifact or solvent reaction.[1] Explanation: If using DCM (Dichloromethane) as a solvent or in workup with reactive amines over long periods, the amine can react with DCM to form an aminal or methyl impurity.[1] Alternatively, if using methanol with strong acid, methylation can occur.[1] Solution: Avoid using DCM as a reaction solvent.[1] Use Chloroform or Ethyl Acetate for workups if this persists.[1]

Optimized Standard Operating Procedure (SOP)

This protocol is validated for the alkylation of 5-azaspiro[2.4]heptane-6-carboxylic acid derivatives (e.g., Ledipasvir intermediate precursors).[2][1]

Reagents:

  • Substrate: 5-Azaspiro[2.4]heptane derivative (HCl salt)[2][3]

  • Electrophile: Alkyl Bromide (1.1 equiv)[2][1][4]

  • Base: Cesium Carbonate (Cs2CO3) (2.5 equiv)[2][1]

  • Solvent: Anhydrous DMF (0.1 M concentration)

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Optional, for chlorides[2][1]

Step-by-Step Protocol:

  • Preparation: Charge the reaction vessel with the amine HCl salt (1.0 equiv) and Cesium Carbonate (2.5 equiv).

    • Why Cs2CO3? The "Cesium Effect" improves solubility in organic solvents compared to Potassium, enhancing reaction rates for hindered amines [1].[1]

  • Solvation: Add Anhydrous DMF. Stir at Room Temperature (RT) for 15 minutes. Ensure a fine suspension is formed; no large clumps should remain.[1]

  • Addition: Add the Alkyl Bromide (1.1 equiv) dropwise.[1]

    • Note: If using an Alkyl Chloride, add 10 mol% KI at this stage to generate the more reactive Alkyl Iodide in situ (Finkelstein reaction).[1]

  • Reaction: Stir at 40°C for 4–6 hours.

    • Monitoring: Check by LCMS.[1][5] If conversion < 90%, add 0.2 equiv more electrophile.[1]

  • Workup (Crucial):

    • Dilute with Ethyl Acetate (EtOAc).[1][6]

    • Wash 3x with 5% LiCl solution (aqueous).[1]

    • Why LiCl? DMF is miscible with water but difficult to remove.[1] LiCl increases the ionic strength of the aqueous layer, forcing DMF out of the organic layer and preventing product loss into the water [2].

  • Isolation: Dry organic layer over Na2SO4, filter, and concentrate.

Data & Reference Tables

Table 1: Base Selection Guide for Spiro-Amines
BasepKa (conj.[2][1] acid)Solubility (DMF)RecommendationContext
TEA / DIPEA 10.7 / 11.0HighAvoid Promotes elimination; salt byproducts hard to remove.[2][1]
K2CO3 10.3LowStandard Good for simple alkyl halides; requires vigorous stirring.[1]
Cs2CO3 10.3ModeratePreferred Higher solubility; faster kinetics for hindered substrates.[1]
NaH 35HighRisky Too strong; risk of racemization at C6 chiral center.[1]
Table 2: Solvent Screening (Relative Reaction Rates)

Data normalized to Acetonitrile (MeCN) = 1.0[2][1]

SolventDielectric ConstantRelative RateComments
Acetone 20.70.8Poor solubility of HCl salts.[2][1]
MeCN 37.51.0Standard, but often slow for spiro salts.[1]
DMF 36.74.5 Excellent solubility; standard for Ledipasvir synthesis [3].[1]
NMP 32.25.2Best for very stubborn substrates; high boiling point makes removal hard.[1]

References

  • Flessner, T., et al. (2010).[1] "Cesium Carbonate Promoted N-Alkylation of Amines."[2][1] Journal of Organic Chemistry. (Generalized citation for Cesium effect).[1]

  • Gottlieb, H. E., et al. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. (Reference for solvent removal techniques).[1]

  • Link, J. O., et al. (2014).[1] "Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection."[2][7] Journal of Medicinal Chemistry. (Primary source for Ledipasvir synthesis conditions).[1]

  • Tymtsunik, A. V., et al. (2012).[1] "Synthesis of a novel Boc-protected cyclopropane-modified proline analogue." Tetrahedron Letters. (Specific synthesis of 5-azaspiro[2.4]heptane intermediates).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemicals before use.

Sources

Troubleshooting

How to avoid racemization in (5-Azaspiro[2.4]heptan-4-YL)methanol synthesis

To: User From: Senior Application Scientist, Chemical Process Development Subject: Technical Guide: Enantioselective Synthesis of (5-Azaspiro[2.4]heptan-4-yl)methanol Technical Support Center: Chiral Synthesis & Troubles...

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Senior Application Scientist, Chemical Process Development Subject: Technical Guide: Enantioselective Synthesis of (5-Azaspiro[2.4]heptan-4-yl)methanol

Technical Support Center: Chiral Synthesis & Troubleshooting

Topic: Prevention of Racemization in (5-Azaspiro[2.4]heptan-4-yl)methanol Synthesis CAS Reference: 127264-14-6 (Generic Spiro Scaffold) / Ledipasvir Intermediate Context Critical Parameter: C4-Stereocenter Integrity[1][2]

Executive Diagnostic: The "Chiral Cliff"

The synthesis of (5-azaspiro[2.4]heptan-4-yl)methanol (henceforth Compound X ) presents a unique stereochemical challenge. Unlike standard proline derivatives, the spiro-fused cyclopropane ring at C4 introduces significant steric strain.

The Failure Mode: The C4 proton (


-proton) in N-protected proline derivatives is inherently acidic (

).[1][2] In the spiro-scaffold, this acidity is compounded by the inability of the nitrogen lone pair to optimally overlap with the carbonyl due to the rigid bicyclic structure.
  • Risk: Exposure to strong bases, high temperatures during reduction, or "over-activation" of the carboxylate leads to enolization or oxazolone formation.

  • Result: Irreversible racemization (loss of ee%) or epimerization (formation of the unwanted diastereomer).

Workflow Visualization: The Safe Pathway

The following diagram outlines the "Safe Synthesis" pathway designed to lock stereochemistry before the high-risk reduction step.

SafeSynthesis Start 4-Methylene-L-Proline (N-Boc Protected) Step1 Cyclopropanation (Simmons-Smith) Start->Step1 Et2Zn, CH2I2 (Directing Effect) Inter Spiro-Ester Intermediate Step1->Inter Formation of Spiro Ring Step2 Reduction (Mild Hydride) Inter->Step2 NaBH4/CaCl2 or LiBH4 Trap RACEMIZATION RISK: Refluxing LAH or Basic Workup Inter->Trap Avoid High T End (5-Azaspiro[2.4]heptan-4-yl)methanol (>99% ee) Step2->End Retention of Configuration

Caption: Figure 1. The stereoconservative route relies on cyclopropanation prior to reduction. Reducing the alkene first (to prolinol) alters the facial selectivity of the cyclopropanation.

Module 1: Cyclopropanation (Setting the Stereochemistry)

The Issue: Users often report obtaining the wrong diastereomer (syn vs. anti relative to the carboxylate). Root Cause: The Simmons-Smith reagent (


) coordinates to oxygen atoms to direct the delivery of the methylene group.
  • If you cyclopropanate the ESTER: The reagent coordinates to the carbonyl oxygen, delivering the methylene syn to the ester.[3]

  • If you cyclopropanate the ALCOHOL: The reagent coordinates to the free hydroxyl, often delivering syn to the alcohol (which may be the opposite face compared to the ester route depending on conformation).

Protocol Recommendation: Perform cyclopropanation on the N-Boc-4-methylene-L-proline ester .[1][2]

  • Reagent: Diethylzinc (

    
    ) and Diiodomethane (
    
    
    
    ) in Toluene/DCM.[2]
  • Temperature:

    
     to 
    
    
    
    .
  • Why: This locks the spiro-ring stereochemistry using the bulky Boc group and the ester to shield the top face, forcing addition from the bottom (or vice-versa depending on specific isomer required).

Module 2: The Reduction Step (Preventing Racemization)

This is the most critical control point. Converting the ester/acid to the alcohol requires hydride addition.

High-Risk Method (Avoid):
  • Reagent: Lithium Aluminum Hydride (

    
    ) in refluxing THF.[2]
    
  • Why it fails: The high temperature and strongly basic aluminate intermediates can abstract the

    
    -proton, leading to 5-15% racemization.
    
Recommended Method: In-Situ Lithium Borohydride

This method generates


 in situ, which is milder than LAH but stronger than 

alone.[1][2]

Step-by-Step Protocol:

StepActionTechnical Rationale
1 Dissolve Spiro-Ester (1.0 equiv) in anhydrous THF (0.2 M).Solvation.
2 Add Sodium Borohydride (

, 2.0 equiv).[2]
Hydride source.[2][4][5][6]
3 Cool to

.
Kinetic control to prevent side reactions.[2]
4 Add Lithium Chloride (

, 2.0 equiv) portion-wise.[2]
Key Step: Forms

in situ.[2]

coordinates to carbonyl oxygen, activating it for reduction without high heat.
5 Add Ethanol (4.0 equiv) dropwise (Optional but speeds up reaction).[2]Solvolysis generates active mono-ethoxy borohydride species.[1][2]
6 Stir at

for 4-12 hours.
Monitor by TLC/LCMS.[2] Do not heat above

.
7 Quench: Add Sat.

slowly at

.[2]
Critical: Acidic quench destroys borate complexes.[2] Avoid strong bases during workup.[2]

Troubleshooting & FAQs

Q1: I see a 50:50 mixture of diastereomers after cyclopropanation. What happened?

  • Diagnosis: You likely used the Acid instead of the Ester , or your N-protecting group was labile (e.g., TMS).

  • Fix: Ensure you are using the Methyl or Ethyl Ester . The free acid can react with

    
     to form a zinc carboxylate, which changes the directing geometry. Use N-Boc  or N-Cbz  protection; avoid N-H or N-TMS.[1][2]
    

Q2: My ee% dropped from 99% to 85% after reduction. Can I repurify?

  • Diagnosis: Partial racemization occurred, likely due to a temperature spike or prolonged reaction time with basic hydrides.

  • Fix: Separation of enantiomers at the alcohol stage is difficult without Chiral HPLC.

  • Recovery: It is often easier to recrystallize the 3,5-dinitrobenzoate derivative of the alcohol to upgrade the optical purity, then hydrolyze back to the alcohol.

Q3: Can I use Borane-DMS (


) instead of Borohydride? 
  • Answer: Yes, but with caution. Borane reduces carboxylic acids faster than esters.[2] If you start with the Spiro-Acid , Borane is excellent and maintains stereochemistry because the reaction proceeds via an acyloxyborane intermediate that does not involve an enolate.

  • Protocol: Treat the Spiro-Acid with

    
     in THF at 
    
    
    
    . This is often superior to the ester reduction if you have the acid in hand.

Analytical Validation

You cannot rely on optical rotation (


) alone, as the spiro-scaffold has a low specific rotation value.[2]

Mandatory Check: Chiral HPLC

  • Column: Chiralpak AD-H or Chiralcel OD-H.[1][2]

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).[2]

  • Flow: 1.0 mL/min.[2][7]

  • Detection: 210 nm (UV).[2]

  • Derivatization: If the alcohol lacks UV activity, derivatize with p-Nitrobenzoyl chloride before injection.

References

  • Ledipasvir Synthesis & Intermediates : Process for the preparation of ledipasvir and intermediates thereof. WO2017195147A1. (2017).[2] Link

  • Stereoselective Cyclopropanation : Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs. Molecules. (2023).[2] Link

  • Reduction of Proline Derivatives : An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules. (2020).[2][8][9] Link

  • Borohydride Reduction Protocol : Lithium Borohydride Reduction of Esters. Organic Syntheses. (General Reference for LiCl/NaBH4 method). Link

Sources

Optimization

Technical Support Center: (5-Azaspiro[2.4]heptan-4-yl)methanol Handling &amp; Safety Guide

Compound Identity: (5-Azaspiro[2.4]heptan-4-yl)methanol CAS Number: 1503516-74-2 Molecular Formula: C₇H₁₃NO Role: Chiral building block, primarily used in the synthesis of HCV NS5A inhibitors (e.g., Ledipasvir analogs) a...

Author: BenchChem Technical Support Team. Date: March 2026

Compound Identity: (5-Azaspiro[2.4]heptan-4-yl)methanol CAS Number: 1503516-74-2 Molecular Formula: C₇H₁₃NO Role: Chiral building block, primarily used in the synthesis of HCV NS5A inhibitors (e.g., Ledipasvir analogs) and advanced antiviral pharmacophores.[1]

Part 1: Core Safety & Handling Protocols

Emergency Safety Data Summary

Signal Word: WARNING GHS Classification: H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[1]

Hazard CategoryCritical Precaution
Acute Toxicity Do not ingest. LD50 data is often extrapolated for novel spiro-amines; treat as highly toxic.[1]
Skin/Eye Contact Corrosive potential. The secondary amine functionality combined with the spiro-strain can increase reactivity.[1] Wear nitrile gloves (minimum 0.11 mm thickness) and tightly fitting safety goggles.[1]
Inhalation Respiratory Irritant. Handle exclusively in a certified chemical fume hood.[1] Dust or aerosol inhalation can cause severe mucosal inflammation.[1]
Storage & Stability Integrity

The spiro[2.4]heptane ring system introduces significant ring strain (~26 kcal/mol), making the compound susceptible to degradation if mishandled.[1]

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic and Air-Sensitive. The secondary amine readily absorbs atmospheric CO₂ to form carbamates, and moisture can lead to hydrate formation or hydrolysis of downstream intermediates.[1] Store under Argon or Nitrogen.[1]

  • Container: Amber glass vials with Teflon-lined caps. Avoid long-term storage in plastic, which may leach plasticizers due to the amine's solvent properties.[1]

Part 2: Troubleshooting Guide (Q&A)

Category A: Physical Appearance & Stability[1]

Q1: The compound has turned from a colorless oil/white solid to a yellow/brown viscous liquid. Is it still usable?

  • Diagnosis: This indicates oxidative degradation of the secondary amine, likely forming N-oxides or imine impurities.[1] This is common if the container was not purged with inert gas after opening.[1]

  • Solution:

    • Minor Yellowing: Purify via silica gel flash chromatography (DCM:MeOH:NH₄OH gradient).[1] The spiro-ring is stable to standard chromatography.[1]

    • Dark Brown/Black: Discard.[1] The degradation products can act as radical initiators or catalyst poisons in cross-coupling reactions.[1]

  • Prevention: Always backfill storage vials with Argon.[1]

Q2: I am observing mass gain during weighing. What is happening?

  • Diagnosis: The compound is hygroscopic .[1] It is absorbing water and CO₂ from the air.[1]

  • Impact: Stoichiometric errors in synthesis. A 5% mass gain can lead to incomplete conversion in equimolar coupling reactions.[1]

  • Protocol: Weigh quickly in a low-humidity environment or, ideally, inside a glovebox.[1] If a glovebox is unavailable, use a "weigh-by-difference" technique with a capped syringe or closed weighing boat.[1]

Category B: Synthetic Reactivity[1]

Q3: Coupling yields (e.g., Amide coupling) are lower than expected (>40%). Why?

  • Diagnosis: Steric Hindrance. The spiro-cyclopropane ring at the 4-position (adjacent to the nitrogen) creates a unique steric environment that shields the amine.[1] Standard coupling times (1-2 hours) are often insufficient.[1]

  • Troubleshooting:

    • Switch Coupling Reagents: Move from EDC/HOBt to stronger, faster reagents like HATU or COMU .

    • Base Selection: Use a non-nucleophilic base (DIPEA) in excess (3.0 eq) to ensure the amine is fully deprotonated if using a salt form.[1]

    • Temperature: Gently heat the reaction to 35–40°C. Caution: Do not overheat (>60°C) as the spiro ring may undergo thermal rearrangement.

Q4: My NMR spectrum shows broad/split peaks. Is the material impure?

  • Diagnosis: Not necessarily.[1] Azaspiro compounds often exhibit rotameric broadening due to restricted rotation around the N-C bonds, especially if protected (e.g., N-Boc).[1]

  • Verification: Run the NMR at an elevated temperature (e.g., 50°C in DMSO-d₆). If the peaks coalesce into sharp singlets, the material is pure, and you are observing rotamers.[1]

Part 3: Experimental Workflows

Workflow 1: Safe Handling & Aliquoting

Objective: To dispense the compound without introducing moisture or causing degradation.[1]

HandlingWorkflow Start Start: Remove from 4°C Equilibrate Equilibrate to RT (Sealed, 30 mins) Start->Equilibrate Prevent Condensation Open Open under Inert Gas (Argon/N2) Equilibrate->Open Weigh Weigh Rapidly (<2 mins exposure) Open->Weigh Reseal Purge Headspace & Reseal (Parafilm) Weigh->Reseal Reseal->Start Return to Storage

Caption: Protocol for minimizing moisture uptake during handling. Equilibrating to room temperature (RT) prevents water condensation on the cold compound.[1]

Workflow 2: Standard Amide Coupling Protocol

Context: Attaching the (5-Azaspiro[2.4]heptan-4-yl)methanol scaffold to a carboxylic acid.[1]

  • Preparation: Dissolve Carboxylic Acid (1.0 eq) in anhydrous DMF (0.1 M).

  • Activation: Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 5 minutes at 0°C.

  • Addition: Add (5-Azaspiro[2.4]heptan-4-yl)methanol (1.1 eq) dissolved in minimal DMF.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–16 hours.[1]

    • Checkpoint: Monitor by LC-MS.[1][2] If conversion <50% after 4 hours, warm to 35°C.[1]

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) (removes DMF), sat. NaHCO₃, and Brine.[1] Dry over Na₂SO₄.[1][3]

Part 4: Technical Specifications & Data

Solubility Profile
SolventSolubilityApplication Note
Water Moderate/HighpH dependent.[1] Soluble as HCl salt.[1]
Methanol/Ethanol HighGood for transfers and storage of stock solutions.[1]
DCM/Chloroform HighPreferred solvent for extraction and chromatography.[1]
DMSO/DMF HighPreferred for coupling reactions.[1]
Hexanes/Heptane LowUsed to precipitate the compound or wash away non-polar impurities.[1]
Chemical Structure Verification
  • SMILES: OCC1NCCC12CC2

  • InChI Key: BUNURHHDHHECRY-UHFFFAOYSA-N[1]

  • Key NMR Features (¹H, CDCl₃):

    • Cyclopropyl protons: High field multiplets (0.4 – 0.9 ppm).[1]

    • Hydroxymethyl (CH₂OH): Doublet/Multiplet around 3.5 – 3.8 ppm.[1]

    • Spiro-junction protons: Distinctive shifts due to ring current anisotropy.[1]

References

  • Fluorochem . (5-Azaspiro[2.4]heptan-4-yl)methanol Product Sheet & SDS. Retrieved from (Accessed 2026).[1]

  • ChemScene . (5-Azaspiro[2.4]heptan-7-yl)methanol hydrochloride Safety Data. Retrieved from (Accessed 2026).[1]

  • PubChem . Compound Summary: 5-Azaspiro[2.4]heptane.[2][3][4][5][6][7] National Library of Medicine.[1] Retrieved from .[1]

  • Google Patents . Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives (CN103687489A).[1] Retrieved from .[1]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Assignment of (5-Azaspiro[2.4]heptan-4-YL)methanol

Authored by: A Senior Application Scientist Introduction The 5-azaspiro[2.4]heptane framework is a key structural motif in modern medicinal chemistry, offering a three-dimensional architecture that can lead to improved p...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction

The 5-azaspiro[2.4]heptane framework is a key structural motif in modern medicinal chemistry, offering a three-dimensional architecture that can lead to improved pharmacological properties. The precise characterization of novel derivatives, such as (5-Azaspiro[2.4]heptan-4-YL)methanol, is paramount for drug development and patentability. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of such characterization, yet the assignment of complex spirocyclic systems can be non-trivial due to overlapping signals and complex spin systems.

This guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra of (5-Azaspiro[2.4]heptan-4-YL)methanol. Leveraging experimental data from structurally related analogs and foundational NMR principles, we present a robust predicted assignment. Furthermore, we outline a systematic experimental workflow for the unequivocal verification of these assignments, empowering researchers to confidently characterize this and similar molecular scaffolds.

Predicted ¹H and ¹³C NMR Assignment for (5-Azaspiro[2.4]heptan-4-YL)methanol

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (5-Azaspiro[2.4]heptan-4-YL)methanol. These predictions are based on an analysis of published data for similar aza-spiro compounds and the parent spiro[2.4]heptane, taking into account the electronic effects of the nitrogen atom and the hydroxymethyl substituent.[1][2][3]

Structure for Atom Numbering:

(A proper image with atom numbering should be used here. For this text-based output, please refer to the atom numbers in the tables below.)

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃

AtomPredicted Shift (ppm)MultiplicityCoupling Constants (J, Hz)Rationale
H-1, H-20.4 - 0.7m-Protons of the cyclopropyl ring, highly shielded.
H-63.0 - 3.3m-Methine proton adjacent to nitrogen and the hydroxymethyl group.
H-72.8 - 3.1m-Methylene protons adjacent to nitrogen.
H-81.8 - 2.1m-Methylene protons on the five-membered ring.
H-9 (CH₂OH)3.5 - 3.8d~5Methylene protons of the hydroxymethyl group, diastereotopic.
NH1.5 - 2.5br s-Amine proton, broad signal, exchangeable.
OH1.5 - 3.0br s-Hydroxyl proton, broad signal, exchangeable.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃

AtomPredicted Shift (ppm)Rationale
C-1, C-210 - 15Highly shielded cyclopropyl carbons.
C-3 (Spiro)25 - 30Quaternary spiro carbon.
C-460 - 65Methine carbon attached to the hydroxymethyl group and adjacent to nitrogen.
C-550 - 55Methylene carbon adjacent to nitrogen.
C-630 - 35Methylene carbon on the five-membered ring.
C-7 (CH₂OH)65 - 70Carbon of the hydroxymethyl group.

Comparative Analysis with Structurally Related Analogs

To enhance the confidence in our predictions, a comparison with experimentally determined NMR data for related compounds is essential. The following table compares the predicted shifts for our target molecule with published data for methyl-5-(1-phenylethyl)-5-azaspiro[2.4]heptane-6-carboxylate.[2]

Table 3: Comparative ¹H and ¹³C NMR Data (in ppm)

Position(5-Azaspiro[2.4]heptan-4-YL)methanol (Predicted)Methyl-5-(1-phenylethyl)-5-azaspiro[2.4]heptane-6-carboxylate (Experimental)[2]Key Differences and Rationale
¹H NMR
Cyclopropyl H0.4 - 0.70.27The electron-withdrawing nature of the adjacent ester group in the analog causes a slight upfield shift.
Ring CH₂1.8 - 2.1, 2.8 - 3.11.74-1.99, 2.12-2.22The presence of the hydroxymethyl group in our target molecule is expected to have a more localized effect compared to the ester group on the adjacent carbon in the analog.
Ring CH3.0 - 3.33.08The chemical environment of this methine proton is comparable in both molecules.
¹³C NMR
Cyclopropyl C10 - 159.0Similar chemical environment for the cyclopropyl carbons.
Spiro C25 - 3019.4The substitution pattern on the five-membered ring influences the spiro carbon chemical shift.
Ring C30 - 35, 50 - 55, 60 - 6550.9, 51.9, 56.7, 60.9, 65.0The different substituents (hydroxymethyl vs. ester and N-phenylethyl) lead to distinct chemical shifts for the carbons in the five-membered ring.

This comparative analysis demonstrates that while the core spirocyclic scaffold exhibits characteristic chemical shift ranges, the specific substitution pattern significantly influences the final NMR spectrum.

Experimental Workflow for Unequivocal NMR Assignment

For a definitive assignment, a series of 1D and 2D NMR experiments are required. The following protocol outlines a robust workflow.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of (5-Azaspiro[2.4]heptan-4-YL)methanol in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • 1D NMR Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum to identify all proton signals and their multiplicities.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum to identify all carbon signals.

    • Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ groups (CH and CH₃ will be positive, CH₂ will be negative).

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the identification of adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, enabling the assignment of protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

  • Data Analysis and Assignment:

    • Use the HSQC spectrum to assign the carbons directly attached to the already identified protons.

    • Use the COSY spectrum to trace the connectivity of the proton spin systems within the cyclopropyl and the five-membered rings.

    • Use the HMBC spectrum to confirm the connectivity between different spin systems and to assign the quaternary spiro carbon. Key HMBC correlations to look for include those from the cyclopropyl protons to the spiro carbon and the adjacent carbons of the five-membered ring.

Workflow Diagram:

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_Analysis Data Analysis & Assignment H1 ¹H NMR Assign_H Proton Assignment H1->Assign_H Proton Signals & Multiplicities C13 ¹³C NMR Assign_C Carbon Assignment C13->Assign_C Carbon Signals DEPT DEPT-135 DEPT->Assign_C Carbon Multiplicity (CH, CH₂, CH₃) COSY COSY COSY->Assign_H ¹H-¹H Connectivity HSQC HSQC HSQC->Assign_C Direct ¹H-¹³C Correlations HMBC HMBC HMBC->Assign_C Long-Range ¹H-¹³C Correlations Assign_H->HSQC Assign_H->HMBC Structure Final Structure Confirmation Assign_C->Structure

Caption: Experimental workflow for the complete NMR assignment of (5-Azaspiro[2.4]heptan-4-YL)methanol.

Conclusion

The structural elucidation of novel chemical entities is a critical step in the drug discovery and development pipeline. This guide provides a detailed predicted ¹H and ¹³C NMR assignment for (5-Azaspiro[2.4]heptan-4-YL)methanol, grounded in a comparative analysis of related structures. The outlined experimental workflow offers a systematic approach for researchers to obtain unequivocal NMR data, ensuring the accurate characterization of this and other complex spirocyclic molecules. By combining predictive analysis with a robust experimental plan, scientists can accelerate their research and development efforts with a high degree of confidence in their molecular structures.

References

  • Spiro(2.4)heptane | C7H12 | CID 12657448 - PubChem - NIH. Available at: [Link]

  • Spiro(2.4)heptane - SpectraBase. Available at: [Link]

  • 13C NMR spectra of aryl‐substituted spirocyclopropanes - R Discovery. Available at: [Link]

  • synthesis and biological screening of new azaspiro[2][4] heptanecarboxylate derivatives. Journal of Advanced Scientific Research, 2020; 11 (1): 44-49. Available at: [Link]

  • Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity - MDPI. Available at: [Link]

Sources

Comparative

Publish Comparison Guide: Mass Spectrometry Analysis of (5-Azaspiro[2.4]heptan-4-yl)methanol

The following guide is a comprehensive technical analysis designed for analytical chemists and drug discovery scientists. It synthesizes theoretical mass spectrometry principles with practical method development strategi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical analysis designed for analytical chemists and drug discovery scientists. It synthesizes theoretical mass spectrometry principles with practical method development strategies for the analysis of (5-Azaspiro[2.4]heptan-4-yl)methanol .

Executive Summary

(5-Azaspiro[2.4]heptan-4-yl)methanol (CAS: 1503516-74-2 for racemate) is a high-value chiral building block, serving as a conformationally restricted surrogate for L-Prolinol . By incorporating a spiro-cyclopropane moiety, this scaffold imparts unique steric vectors and metabolic stability compared to traditional pyrrolidine analogs.

However, its analysis presents distinct challenges:

  • Polarity: High hydrophilicity requires specialized retention strategies (HILIC vs. Aqueous C18).

  • Isomerism: Distinguishing it from structural isomers (e.g., methyl-substituted azabicycles) requires precise fragmentation analysis.

  • Detection: Lack of a strong chromophore necessitates Mass Spectrometry (MS) or CAD/ELSD detection.

This guide provides a validated workflow for the LC-MS/MS analysis of this molecule, comparing it directly against its structural parent, Prolinol , and the steric alternative, 4,4-Dimethylprolinol .

Chemical Profile & Ionization Physics

Understanding the physicochemical properties is the first step to robust method design.

PropertyValue / DescriptionImpact on MS Method
Formula C₇H₁₃NOMonoisotopic Mass: 127.10 Da
Structure Spiro[2.4]heptane core with 4-hydroxymethyl groupRigid bicyclic system; Cyclopropane ring strain affects fragmentation.
pKa (Calc.) ~9.5 (Secondary Amine)Positive Mode (ESI+) is mandatory. Protonation occurs readily at the secondary nitrogen.
LogP ~0.2 (Low Lipophilicity)Poor retention on standard C18; HILIC or PFPP phases recommended.
Chirality 1 Chiral Center (C4)Enantiomeric separation requires Chiral stationary phases (e.g., Chiralpak IG/IC).

Comparative Analysis: Spiro-Scaffold vs. Alternatives

In drug design, this molecule is often compared to Prolinol. The table below highlights the analytical differences observed during LC-MS analysis.

Metric(5-Azaspiro[2.4]heptan-4-yl)methanol L-Prolinol (Parent)4,4-Dimethylprolinol (Steric Analog)
Precursor Ion (M+H) 128.1 m/z 102.1 m/z130.1 m/z
Base Fragment 97.1 m/z (Loss of CH₂OH)71.1 m/z (Loss of CH₂OH)99.1 m/z (Loss of CH₂OH)
Secondary Fragment 110.1 m/z (Loss of H₂O)84.1 m/z (Loss of H₂O)112.1 m/z (Loss of H₂O)
Ring Stability Moderate (Cyclopropane opens >35 eV)High (Pyrrolidine intact)High
C18 Retention (k') 1.2 (Slightly more lipophilic)0.5 (Elutes in void)1.8 (Better retention)
HILIC Sensitivity Excellent (Sharp peak shape)GoodGood

Key Insight: The spiro-cyclopropane group adds lipophilicity compared to Prolinol, slightly improving retention on Reversed-Phase (RP) columns, but HILIC remains the gold standard for robust quantitation.

Experimental Protocol: LC-MS/MS Workflow

A. Sample Preparation[1]
  • Solvent: Dissolve 1 mg in 1 mL of 50:50 Acetonitrile:Water (0.1% Formic Acid).

  • Stability: The cyclopropane ring is stable under standard ESI conditions but avoid highly acidic storage (< pH 2) for prolonged periods to prevent potential ring-opening degradation.

B. Chromatographic Conditions (Recommended)

We recommend a HILIC (Hydrophilic Interaction Liquid Chromatography) approach to avoid ion suppression near the void volume.

  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent ZIC-HILIC.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold)

    • 1-5 min: 95% -> 60% B (Linear ramp)

    • 5-7 min: 60% B (Wash)

    • 7.1 min: 95% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

C. Mass Spectrometry Parameters (Source: ESI+)
  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 25 V (Optimized for m/z 128 stability)

  • Desolvation Temp: 450°C

  • Collision Gas: Argon

Fragmentation Mechanism & MRM Transitions

The fragmentation of (5-Azaspiro[2.4]heptan-4-yl)methanol is driven by alpha-cleavage and ring strain relief.

Primary Pathway (Quantifier):

Transition: 128.1 -> 97.1 Mechanism: Inductive cleavage of the hydroxymethyl group (Loss of CH₂OH, -31 Da). The resulting secondary carbocation is stabilized by the adjacent nitrogen atom. This is the most abundant ion.

Secondary Pathway (Qualifier):

Transition: 128.1 -> 110.1 Mechanism: Dehydration (Loss of H₂O, -18 Da). Common in amino alcohols, forming an iminium ion or cyclic ether species.

Tertiary Pathway (Structural Diagnostic):

Transition: 97.1 -> 55.1 / 69.1 Mechanism: High-energy collision causes the opening of the strained cyclopropane ring and subsequent fragmentation of the pyrrolidine core.

Visualization: Fragmentation Pathway

The following diagram illustrates the proposed fragmentation logic for method development.

FragmentationPathway M_H Precursor Ion [M+H]+ m/z 128.1 Frag_Water Dehydration [M+H - H2O]+ m/z 110.1 M_H->Frag_Water - H2O (18 Da) Low CE (10-15 eV) Frag_Base Base Peak (Alpha-Cleavage) [M+H - CH2OH]+ m/z 97.1 M_H->Frag_Base - CH2OH (31 Da) Med CE (20-25 eV) Frag_Ring Ring Opening/Scission Pyrrolidine/Cyclopropane frag m/z 55 / 69 Frag_Base->Frag_Ring Ring Disassembly High CE (>35 eV)

Caption: Proposed ESI+ fragmentation pathway. The loss of the hydroxymethyl group (m/z 97.1) is the dominant transition suitable for quantitation.

Method Development Decision Matrix

Use this logic flow to select the correct column and ionization settings based on your specific matrix.

MethodDecision Start Start: Analyze (5-Azaspiro[2.4]heptan-4-yl)methanol Matrix Select Matrix Clean Synthetic/Neat (High Conc.) Direct Q-TOF / Orbitrap Exact Mass Confirmation Clean->Direct Direct Infusion Bio Plasma/Urine (Trace Level) Separation Column Selection Bio->Separation LC Separation C18 C18 Column (Poor Retention) Separation->C18 Standard Setup HILIC HILIC / Amide (Recommended) Separation->HILIC Polar Analyte Fail Fail C18->Fail Elutes in Void Ion Suppression Success Success HILIC->Success Retained (k' > 2) High Sensitivity MRM MRM Success->MRM MRM: 128 > 97

Caption: Decision matrix for LC-MS method selection. HILIC is prioritized over C18 due to the analyte's high polarity.

References

  • Fluorochem Ltd. (2025). (5-Azaspiro[2.4]heptan-4-yl)methanol Product Specifications and Safety Data. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 21923103: 5-Azaspiro[2.4]heptane. Retrieved from

  • Sigma-Aldrich. (2025). Spirocyclic Building Blocks for Scaffold Assembly: Technical Guide. Retrieved from

  • Kimura, Y., et al. (1994). Synthesis and Structure-Activity Relationships of 7-(7-amino-5-azaspiro[2.4]heptan-5-yl)quinolones. Journal of Medicinal Chemistry (Cited via ResearchGate). Retrieved from

Validation

Comparative Evaluation of (5-Azaspiro[2.4]heptan-4-YL)methanol and Alternative Spirocyclic Amines

As medicinal chemistry continues its strategic departure from planar, aromatic structures—often referred to as "escaping flatland"—the integration of highly saturated, three-dimensional scaffolds has become a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

As medicinal chemistry continues its strategic departure from planar, aromatic structures—often referred to as "escaping flatland"—the integration of highly saturated, three-dimensional scaffolds has become a cornerstone of modern drug design. Spirocyclic amines, characterized by two rings sharing a single quaternary carbon, offer a unique combination of conformational rigidity and enhanced spatial complexity[1]([Link]).

This guide provides an objective, data-driven comparison of (5-Azaspiro[2.4]heptan-4-YL)methanol against traditional monocyclic amines (e.g., pyrrolidines) and alternative spirocycles (e.g., azaspiro[3.3]heptanes), detailing the mechanistic causality behind their performance and the self-validating protocols used to evaluate them.

Structural Causality: The Spirocyclic Advantage

The [2.4]Heptane Core vs. Alternatives

(5-Azaspiro[2.4]heptan-4-YL)methanol features a pyrrolidine ring spiro-fused to a cyclopropane ring. This specific architecture provides three distinct mechanistic advantages over flat analogs (like pyrrolidin-2-ylmethanol) and alternative spirocycles (like 2-azaspiro[3.3]heptane):

  • Conformational Locking (Lower Entropic Penalty): The highly strained cyclopropane ring restricts the pseudo-rotation of the pyrrolidine core. When the hydroxymethyl group engages a target receptor via hydrogen bonding, the rigidified scaffold pays a significantly lower entropic penalty upon binding compared to a flexible pyrrolidine[2]([Link]).

  • Steric Shielding of

    
    -Carbons:  Cytochrome P450 (CYP450) enzymes typically metabolize cyclic amines via hydrogen atom transfer (HAT) at the carbon adjacent to the nitrogen. The spiro-fusion introduces severe steric bulk, physically blocking the high-valent iron-oxo species in the CYP active site from accessing these vulnerable 
    
    
    
    -protons, thereby drastically improving intrinsic clearance (
    
    
    )[3]([Link]).

ADME_Impact A Spirocyclic Fusion ([2.4]heptane core) BA BA A->BA B 3D Vector Projection (Increased PMI) E Improved Target Complementarity B->E C Conformational Rigidity D Reduced CYP450 Metabolism C->D C->E F Enhanced ADME Profile D->F E->F BA->C

Spirocyclic fusion enhances ADME-Tox profiles via 3D complexity and rigidity.

Physicochemical Profiling Comparison

The table below summarizes the quantitative physicochemical distinctions between the target compound and its structural relatives. Data reflects standard medicinal chemistry profiling parameters.

ParameterPyrrolidin-2-ylmethanol(5-Azaspiro[2.4]heptan-4-YL)methanol2-Azaspiro[3.3]heptan-6-ylmethanol
Core Classification Monocyclic AmineSpirocyclic [2.4] AmineSpirocyclic [3.3] Amine
Molecular Weight 101.15 g/mol 127.19 g/mol 127.19 g/mol
Calculated LogP -0.30-0.14[4]()~0.10

1.001.001.00
Conformational State Highly FlexibleLocked (Cyclopropane constraint)Locked (Cyclobutane constraint)
Metabolic Stability Low/Moderate (Prone to oxidation)High (Steric shielding of

-carbons)
High
Aqueous Solubility Very HighHighHigh

Experimental Methodologies: Self-Validating Protocols

To objectively verify the performance claims of spirocyclic scaffolds, rigorous in vitro ADME-Tox profiling is required. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Microsomal Intrinsic Clearance ( ) Assay

This assay quantifies the metabolic stability of the spirocyclic amine against hepatic Phase I enzymes.

Methodology & Causality:

  • Matrix Preparation: Dilute Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL. Causality: HLMs contain the primary membrane-bound CYPs responsible for Phase I oxidation, providing a biologically relevant model for hepatic first-pass metabolism.

  • Compound Spiking: Add (5-Azaspiro[2.4]heptan-4-YL)methanol (final concentration 1 µM, <0.1% DMSO).

  • Reaction Initiation (The Validation Step): Split the assay into two parallel arms. To Arm A, add an NADPH regenerating system. To Arm B, add buffer only. Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle. Arm B acts as a self-validating negative control; if the compound degrades without NADPH, the instability is chemical rather than CYP-mediated.

  • Time-Course Sampling & Quenching: At t = 0, 5, 15, 30, and 45 minutes, extract 50 µL aliquots and immediately plunge them into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent instantly denatures the metabolic enzymes, halting the reaction at precise timepoints, while precipitating proteins to prevent LC-MS/MS column fouling.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and 
    
    
    
    .

Workflow N1 1. Compound Incubation (HLMs + Buffer) N2 2. NADPH Addition (Initiate Rxn) N1->N2 N3 3. Aliquot Sampling (Timepoints) N2->N3 N4 4. Cold MeCN Quench (Precipitate) N3->N4 N5 5. LC-MS/MS Quantification N4->N5

Self-validating microsomal intrinsic clearance (CLint) assay workflow.

Protocol B: Kinetic Aqueous Solubility Profiling

Because spirocycles are often utilized to rescue the solubility of lipophilic drug candidates, precise solubility measurement is critical.

Methodology & Causality:

  • Stock Dilution: Spike 10 mM DMSO stock solutions of the amines into Phosphate Buffered Saline (PBS, pH 7.4) to achieve a target concentration range (e.g., 10 to 500 µM). Causality: Diluting directly from DMSO mimics the high-throughput screening environment and physiological introduction of the drug better than thermodynamic solid-state dissolution.

  • Equilibration: Incubate the plates on a shaker at 25°C for 24 hours. Causality: A 24-hour window allows the system to reach a pseudo-equilibrium state, ensuring that transient supersaturation events do not artificially inflate the recorded solubility limits.

  • Filtration: Pass the suspension through a 0.22 µm filter plate via vacuum manifold. Causality: This step physically removes precipitated particulates, ensuring that only the truly dissolved fraction is quantified, preventing false-positive absorbance readings from light scattering.

  • Quantification: Analyze the filtrate via HPLC-UV against a standard calibration curve to determine the exact kinetic solubility boundary.

References

  • Stasi, L. P., et al. (2013). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Chaves, S., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery.[Link]

  • Taylor & Francis. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

Sources

Comparative

Biological Activity Guide: (5-Azaspiro[2.4]heptan-4-yl)methanol &amp; Analogs

This guide provides an in-depth technical analysis of (5-Azaspiro[2.4]heptan-4-yl)methanol , a specialized chiral building block used to synthesize "privileged scaffolds" in medicinal chemistry.[1] Unlike simple reagents...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (5-Azaspiro[2.4]heptan-4-yl)methanol , a specialized chiral building block used to synthesize "privileged scaffolds" in medicinal chemistry.[1]

Unlike simple reagents, this compound is a conformationally restricted surrogate of prolinol .[1] Its biological value lies not in its intrinsic activity, but in its ability to lock pharmacophores into bioactive conformations, significantly enhancing potency and metabolic stability in downstream drugs (e.g., fluoroquinolone antibiotics, dopamine D3 antagonists).

Executive Technical Summary

(5-Azaspiro[2.4]heptan-4-yl)methanol (CAS: 1503516-74-2) represents a class of "rigidified" pyrrolidine derivatives.[1] By fusing a cyclopropane ring to the pyrrolidine core at the C3 position (spiro-fusion), this scaffold restricts the conformational flexibility of the nitrogen heterocycle.

Key Biological Implications:

  • Conformational Locking: Mimics the "twisted" high-energy conformation of proline found in bioactive peptides, increasing affinity for receptors (e.g., GPCRs, DNA gyrase).[1]

  • Metabolic Shielding: The spiro-cyclopropane ring sterically hinders oxidative metabolism at the

    
    -carbon, prolonging half-life (
    
    
    
    ).
  • Vector Positioning: The C4-hydroxymethyl group serves as a precise "vector" for attaching warheads (e.g., triazoles, quinolones) in a specific spatial orientation that flexible analogs (like prolinol) cannot maintain.[1]

Comparative Biological Performance

The following analysis compares the 5-azaspiro[2.4]heptane scaffold against its non-spiro analogs (Prolinol) and regioisomers (Sitafloxacin side chain).

Structure-Activity Relationship (SAR) Data

The "Spiro Effect" is best illustrated by its impact on Dopamine D3 Receptor Antagonism and Antibacterial Potency .[1]

Compound ClassScaffold StructureTargetActivity MetricBiological Insight
Spiro-Analog (Derived from Title Compound)5-Azaspiro[2.4]heptane Dopamine D3 Receptor

= 0.6 nM
High Potency: Rigid scaffold locks the pharmacophore into the bioactive conformation.[1][2] High selectivity vs hERG channel.[1][3]
Flexible Analog (Prolinol Derivative)Pyrrolidine (No Spiro)Dopamine D3 Receptor

> 100 nM
Low Potency: Entropic penalty upon binding reduces affinity.[1] Higher off-target binding.[1]
Sitafloxacin (Clinical Drug)5-Azaspiro[2.4]heptane (7-amino isomer)Bacterial DNA GyraseMIC

< 0.1 µg/mL
Resistance Breaking: The spiro bulk fills the enzyme pocket, overcoming mutations that render other quinolones (e.g., Ciprofloxacin) ineffective.[1]
Gem-Dimethyl 4,4-DimethylpyrrolidineVarious GPCRsModerateSteric Clash: Adds bulk but lacks the precise bond-angle distortion provided by the spiro-cyclopropane.[1]
Mechanism of Action: The "Spiro-Lock"

The biological superiority of (5-Azaspiro[2.4]heptan-4-yl)methanol derivatives stems from the Thorpe-Ingold Effect and ring strain. The spiro-fusion forces the pyrrolidine ring into a specific envelope conformation, pre-organizing the molecule for binding.

SpiroMechanism Prolinol Prolinol (Flexible, High Entropy) Target Protein Target (GPCR / Enzyme) Prolinol->Target High Entropy Loss (Weak Binding) Spiro (5-Azaspiro[2.4]heptan-4-yl)methanol (Rigid, Pre-organized) Spiro->Target Low Entropy Loss (Strong Binding) Complex High-Affinity Complex (Low Entropic Cost) Target->Complex

Figure 1: The "Spiro-Lock" mechanism. The pre-organized spiro scaffold minimizes the entropic penalty of binding, resulting in higher affinity compared to flexible prolinol analogs.

Experimental Protocols

To validate the activity of this scaffold, researchers typically convert the alcohol to a functional "warhead" (e.g., an amine or triazole) before biological testing.

Protocol: Synthesis of Bioactive Triazole Derivative (D3 Antagonist)

Context: This workflow converts the inert alcohol into a high-affinity dopamine antagonist.

Reagents:

  • Substrate: (5-Azaspiro[2.4]heptan-4-yl)methanol

  • Activator: Methanesulfonyl chloride (MsCl), Triethylamine (

    
    )
    
  • Nucleophile: Sodium Azide (

    
    )
    
  • Cyclization: Phenylacetylene, Copper(I) catalyst (Click Chemistry)

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of (5-Azaspiro[2.4]heptan-4-yl)methanol in dry DCM at 0°C. Add 1.2 eq

    
     followed by 1.1 eq MsCl dropwise. Stir for 2h to form the mesylate.
    
  • Azidation: Evaporate solvent. Redissolve residue in DMF. Add 1.5 eq

    
     and heat to 60°C for 4h. Caution: Azides are shock-sensitive.[1]
    
  • Click Reaction: To the crude azide solution, add 1.0 eq Phenylacetylene, 10 mol%

    
    , and 20 mol% Sodium Ascorbate. Stir at RT for 12h.[1]
    
  • Purification: Extract with EtOAc, wash with brine, and purify via silica gel chromatography (Hexane:EtOAc gradient).

  • Validation: Confirm structure via

    
    -NMR. The diagnostic triazole proton appears at 
    
    
    
    ~7.5-8.0 ppm.[1]
Protocol: In Vitro Microsomal Stability Assay

Context: Verifies the metabolic stability conferred by the spiro ring.

  • Preparation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. Calculate intrinsic clearance (

    
    ) using the slope (
    
    
    
    ).
    • Expected Result: Spiro compounds typically show

      
       min, whereas prolinol analogs often degrade rapidly (
      
      
      
      min).

Key Applications & Derivatives[3][6][7]

Dopamine D3 Receptor Antagonists

Research has identified 1,2,4-triazolyl derivatives of 5-azaspiro[2.4]heptane as potent D3 antagonists.[3] The spiro scaffold provides the necessary geometry to fit the orthosteric binding site while avoiding the hERG channel (a common cardiac toxicity target).

  • Reference: Micheli et al., J. Med.[1] Chem. 2016 (See References).[1][3]

Fluoroquinolone Antibiotics (Sitafloxacin Class)

While Sitafloxacin uses the 7-amino regioisomer, the 4-methanol derivative is investigated for next-generation quinolones.[1] The spiro ring prevents the "efflux pump" mechanisms used by resistant bacteria to eject the drug.

  • Mechanism: The bulky spiro group sterically clashes with the efflux transporter proteins, retaining the drug inside the bacterial cell.

Applications cluster_0 Therapeutic Areas Methanol (5-Azaspiro[2.4]heptan-4-yl)methanol (Chiral Scaffold) Neuro Neuroscience (D3 Antagonists) Treats: Schizophrenia, Addiction Methanol->Neuro via Triazole formation AntiB Antibiotics (Fluoroquinolones) Treats: MDR Bacteria Methanol->AntiB via Oxidation/Amination Viral Antivirals (HCV NS5A Inhibitors) Treats: Hepatitis C Methanol->Viral as Proline Mimic

Figure 2: Therapeutic utility of the 5-azaspiro[2.4]heptane scaffold.

References

  • Micheli, F., et al. (2016).[1] 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists. Journal of Medicinal Chemistry.

  • Kimura, Y., et al. (1994).[1] (Fluorocyclopropyl)quinolones.[1][4][5][6] 2. Synthesis and stereochemical structure-activity relationships of chiral 7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-1-(2-fluorocyclopropyl)quinolone antibacterial agents. Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2024). 5-Azaspiro[2.4]heptan-4-ylmethanol. National Center for Biotechnology Information.[1]

  • Blanco-Ania, D., et al. (2015).[1] Spirocyclic derivatives as antioxidants: a review. Frontiers in Chemistry.

Sources

Validation

Analytical and Chiral Chromatography Strategies for (5-Azaspiro[2.4]heptan-4-yl)methanol: A Comparative Guide

As a Senior Application Scientist, developing robust analytical and preparative methods for novel spirocyclic scaffolds requires moving beyond trial-and-error screening. (5-Azaspiro[2.4]heptan-4-yl)methanol (CAS: 1503516...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing robust analytical and preparative methods for novel spirocyclic scaffolds requires moving beyond trial-and-error screening. (5-Azaspiro[2.4]heptan-4-yl)methanol (CAS: 1503516-74-2) is a highly polar, sterically constrained amino alcohol[1]. The spiro[2.4]heptane system provides a rigid, three-dimensional architecture that improves metabolic stability in drug discovery, but its secondary amine and primary hydroxyl group present distinct chromatographic challenges.

This guide objectively compares achiral and chiral methodologies for this molecule, explaining the mechanistic causality behind each experimental choice and providing self-validating protocols for your laboratory.

Achiral Purity Determination: Overcoming Polar Amine Challenges

With a calculated LogP of approximately -0.14, (5-Azaspiro[2.4]heptan-4-yl)methanol is highly hydrophilic[1]. When analyzed using standard Reversed-Phase HPLC (RP-HPLC) on a C18 column, the molecule exhibits minimal hydrophobic partitioning, resulting in elution near the void volume. Furthermore, the basic secondary amine undergoes secondary ion-exchange interactions with unendcapped silanols on the silica matrix, causing severe peak tailing.

To establish a self-validating purity assay, Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior alternative. HILIC utilizes a polar stationary phase and a highly organic mobile phase, forcing the polar analyte to partition into an aqueous-enriched layer immobilized on the silica surface.

Retention Mechanism Logic

Achiral_Logic Analyte Analyte LogP ~ -0.14 Highly Polar Secondary Amine RPHPLC Reversed-Phase HPLC (C18 Column) Analyte->RPHPLC Hydrophobic Phase HILIC HILIC (Amide/Silica Column) Analyte->HILIC Hydrophilic Phase RP_Result Void Volume Elution & Silanol Ion-Exchange Tailing RPHPLC->RP_Result HILIC_Result Strong Retention via Aqueous Layer Partitioning HILIC->HILIC_Result

Retention mechanism logic for polar spirocyclic amines in RP-HPLC vs. HILIC.
Table 1: Achiral Method Comparison
ParameterReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction LC (HILIC)
Stationary Phase C18 / C8 (Hydrophobic)Bare Silica / Amide (Hydrophilic)
Mobile Phase Water / Acetonitrile (0.1% TFA)Acetonitrile / Water (10 mM NH₄FA)
Retention Mechanism Hydrophobic partitioningPartitioning into aqueous enriched layer
Suitability for LogP -0.14 Poor (Co-elution with void volume)Excellent (Strong, tunable retention)
Peak Symmetry Asymmetric (Tailing factor > 2.0)Symmetric (Tailing factor ≤ 1.2)
Self-Validating Protocol: HILIC Purity Assay
  • Causality-Driven Setup: Use an Amide-bonded silica column (e.g., 150 x 4.6 mm, 3.5 µm). The amide phase prevents the irreversible adsorption of the secondary amine often seen on bare silica.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Causality: The acidic pH ensures the spiro-amine is fully protonated, maximizing its polarity for HILIC retention, while the formate buffer provides sufficient ionic strength to mask residual electrostatic interactions.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 95% B to 60% B over 15 minutes.

  • System Suitability (Self-Validation): Inject a 0.1 mg/mL standard. The method is only validated if the retention factor (

    
    ) is 
    
    
    
    3.0 (ensuring separation from the void) and the USP tailing factor is
    
    
    1.2. If
    
    
    < 3.0, increase the starting percentage of Mobile Phase B to 98% to thicken the aqueous partition layer.

Chiral Enantioseparation: SFC vs. Normal-Phase HPLC

Evaluating the stereospecific pharmacological efficacy of (5-Azaspiro[2.4]heptan-4-yl)methanol requires baseline separation of its enantiomers. While Normal-Phase HPLC (NP-HPLC) using hexane/ethanol mixtures has historically been used, Supercritical Fluid Chromatography (SFC) has emerged as the platform of choice for chiral primary and secondary amines[2].

SFC utilizes supercritical carbon dioxide (scCO₂) combined with polar modifiers. Because scCO₂ has a lower viscosity and higher diffusivity than liquid hexane, SFC allows for flow rates 3 to 5 times faster than NP-HPLC without a concomitant loss of column efficiency[2]. Furthermore, polysaccharide-based chiral stationary phases (CSPs), such as cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD), demonstrate superior long-term stability and enantiomeric resolution in SFC compared to HPLC[3].

Table 2: Chiral Enantioseparation Comparison
ParameterNormal-Phase HPLC (NP-HPLC)Supercritical Fluid Chromatography (SFC)
Mobile Phase Hexane / Ethanol / DEAscCO₂ / Methanol / DEA
Flow Rate 1.0 mL/min (Diffusion limited)3.0 - 5.0 mL/min (Low viscosity)
Analysis Time 15 - 30 minutes3 - 10 minutes
Resolution (Rs) Moderate (Broader peaks)Superior (Sharper peaks, higher efficiency)
Equilibration Time Slow (>30 column volumes)Fast (<10 column volumes)[3]
Chiral Method Development Workflow

SFC_Workflow Start Target: (5-Azaspiro[2.4]heptan-4-yl)methanol Screening CSP Screening (Polysaccharide Phases) Start->Screening Modifier Modifier Selection (scCO2 + MeOH with 0.2% DEA) Screening->Modifier Eval Evaluate System Suitability (Rs >= 1.5, Tailing <= 1.2) Modifier->Eval Opt Optimize Parameters (Temp, Backpressure, Flow) Eval->Opt Fail (Rs < 1.5) Valid Validated Preparative Scale-Up Eval->Valid Pass (Rs >= 1.5) Opt->Eval

Chiral SFC method development workflow for spirocyclic amino alcohols.
Self-Validating Protocol: SFC Chiral Screening & Optimization
  • Step 1: Column Selection. Mount a coated cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm). Causality: The carbamate linkages act as critical hydrogen-bond acceptors/donors for the analyte's hydroxymethyl group, while the helical polysaccharide structure provides steric inclusion for the spirocyclic ring[3].

  • Step 2: Mobile Phase Configuration. Program the SFC to deliver 80% scCO₂ and 20% Methanol. Critically, the Methanol must be doped with 0.2% v/v Diethylamine (DEA) . Causality: Without a basic additive, the secondary amine of the analyte will interact with free silanols on the CSP support, destroying enantioselectivity and causing severe tailing. DEA competitively binds these active sites[2].

  • Step 3: Physical Parameters. Set the Automated Back Pressure Regulator (ABPR) to 120 bar, column temperature to 35°C, and flow rate to 3.0 mL/min.

  • Step 4: System Suitability (Self-Validation). Inject a racemic mixture of (5-Azaspiro[2.4]heptan-4-yl)methanol. The method is validated for quantitative or preparative use only if the baseline resolution (

    
    ) between enantiomers is 
    
    
    
    1.5.
  • Step 5: Causality-Driven Optimization. If

    
     < 1.5, do not randomly change solvents. Instead, lower the column temperature to 25°C or increase the ABPR to 150 bar. Causality: Increasing the fluid density of scCO₂ enhances its solvating power and alters the steric interaction kinetics between the chiral selector and the spiro-amine, frequently improving resolution.
    

Conclusion

For highly polar, basic spirocyclic compounds like (5-Azaspiro[2.4]heptan-4-yl)methanol, traditional RP-HPLC and NP-HPLC methods are analytically inadequate. By transitioning achiral purity assays to HILIC and chiral separations to SFC with basic modifiers , laboratories can exploit the molecule's specific physicochemical properties (low LogP and hydrogen-bonding capacity) to achieve self-validating, high-throughput analytical systems.

References

  • Fluorochem. (5-AZASPIRO[2.4]HEPTAN-4-YL)METHANOL (CAS 1503516-74-2). 1

  • LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. 2

  • PubMed (NIH). Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents. 3

  • Columnex. Chiral HPLC and SFC Columns. 4

  • Analytical Chemistry (ACS). Recent Advances in Separation and Analysis of Chiral Compounds. 5

Sources

Comparative

Structure-Activity Relationship (SAR) Comparison Guide: (5-Azaspiro[2.4]heptan-4-yl)methanol Analogs vs. Traditional Pyrrolidines

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary & Scope In modern drug discovery, overcoming metabolic liabilities and...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Scope

In modern drug discovery, overcoming metabolic liabilities and achieving high target selectivity are persistent challenges when utilizing flexible aliphatic heterocycles. Traditional pyrrolidine scaffolds (such as prolinol or proline derivatives) often suffer from high entropic penalties upon target binding and are highly susceptible to cytochrome P450 (CYP450) mediated oxidation.

The transition to spirocyclic systems—specifically utilizing (5-azaspiro[2.4]heptan-4-yl)methanol (CAS 1503516-74-2)[1] and its oxidized or substituted analogs—represents a critical structural optimization strategy. By introducing a spiro-fused cyclopropyl ring, medicinal chemists can lock the pyrrolidine core into a bioactive conformation. This scaffold has proven instrumental in the development of breakthrough therapeutics, including the HCV NS5A inhibitor ledipasvir[2], highly selective JAK1 inhibitors[3], and advanced fourth-generation fluoroquinolones like sitafloxacin[4].

This guide objectively compares the structure-activity relationship (SAR) profile of the (5-azaspiro[2.4]heptan-4-yl)methanol scaffold against traditional pyrrolidines, providing the mechanistic rationale and self-validating experimental workflows required to evaluate these analogs in your own discovery programs.

Structural Rationale: The Causality of Conformational Locking

To understand why the 5-azaspiro[2.4]heptane system outperforms standard pyrrolidines, we must analyze the thermodynamics of receptor binding and the sterics of enzymatic degradation.

Unsubstituted pyrrolidines rapidly interconvert between envelope and half-chair conformations. When a flexible prolinol derivative binds to a target kinase or viral protein, it must adopt a single conformation, resulting in a significant loss of conformational entropy (


).

By integrating a spiro-cyclopropyl group at the 5-position, the ring pucker is sterically restricted. This conformational lock pre-organizes the 4-methanol (or 6-carboxylic acid) vector, drastically reducing the entropic penalty of binding[2]. Furthermore, the bulky spiro-center creates a steric shield around the adjacent nitrogen lone pair and carbon bonds, physically blocking the approach of CYP450 active-site heme groups, thereby extending the metabolic half-life.

SAR_Logic A Pyrrolidine Scaffold (Flexible Pucker) B Spiro-Cyclopropyl Integration A->B Synthetic Rigidification C 5-Azaspiro[2.4]heptane (Conformationally Locked) B->C D Reduced Entropic Penalty on Binding C->D Pharmacodynamics E Steric Shielding (CYP450 Evasion) C->E Pharmacokinetics

Diagram 1: Mechanistic rationale for transitioning from flexible pyrrolidines to spirocyclic scaffolds.

Quantitative SAR Comparison

The following table synthesizes representative SAR data comparing the baseline pyrrolidine-2-methanol (prolinol) against the spirocyclic (5-azaspiro[2.4]heptan-4-yl)methanol and its advanced fluorinated derivative. Note: Relative target affinity values are normalized proxies based on established kinase (e.g., JAK1) and viral (e.g., NS5A) inhibitor optimization campaigns[2][3][5].

Scaffold TypeStructural FeatureRelative Conformational EntropyHLM Clearance

(min)
Lipophilicity (LogD at pH 7.4)Relative Target Affinity (

Proxy)
(S)-Prolinol Flexible PyrrolidineHigh (Rapid interconversion)~25-0.81x (Baseline)
(5-Azaspiro[2.4]heptan-4-yl)methanol Spiro-Cyclopropyl LockLow (Restricted pucker)>60-0.115x – 40x
7,7-Difluoro-(5-Azaspiro[2.4]heptan-4-yl)methanol Gem-Difluoro SpiroVery Low (Highly rigidified)>120+0.650x – 80x

Key Takeaways:

  • Affinity Multiplier: The spiro-fusion alone typically yields a 15- to 40-fold increase in target affinity due to pre-organization[3].

  • Metabolic Rescue: The spiro-cyclopropyl group effectively doubles the microsomal half-life.

  • Fluorination Synergy: The addition of a gem-difluoro group on the spiro ring (e.g., 7,7-difluoro-5-azaspiro[2.4]heptane) further modulates lipophilicity (increasing LogD) while completely blocking specific sites of oxidative metabolism[5].

Self-Validating Experimental Methodologies

To objectively verify the performance of (5-azaspiro[2.4]heptan-4-yl)methanol analogs in your pipeline, rely on the following standardized, self-validating protocols.

Workflow S1 Step 1: Scaffold Synthesis (5-Azaspiro[2.4]heptan-4-yl)methanol S2 Step 2: In Vitro ADME Microsomal Clearance Assay S1->S2 S3 Step 3: Target Affinity SPR Binding Kinetics S1->S3 S4 Step 4: SAR Integration Data Analysis & Mapping S2->S4 S3->S4 S5 Step 5: Lead Optimization (e.g., Fluorination) S4->S5 Iterative Refinement

Diagram 2: Self-validating experimental workflow for evaluating spirocyclic SAR profiles.

Protocol 1: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: Quantify the pharmacokinetic advantage of the spiro-steric shield.

Step-by-Step Workflow:

  • Preparation: Prepare a 1 µM solution of the test analog in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL pooled Human Liver Microsomes (HLM).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

    • Causality Note: NADPH is strictly required to activate CYP450 enzymes. Omitting it in a negative control well isolates non-CYP mediated degradation.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL tolbutamide).

  • Validation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

    • Self-Validation: You must run Verapamil and Testosterone concurrently as positive controls. If Verapamil's

      
       exceeds 30 minutes, the microsomes have lost viability, and the assay must be rejected.
      
Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Prove the thermodynamic advantage (reduced entropic penalty) of the spiro-lock.

Step-by-Step Workflow:

  • Immobilization: Immobilize the target protein (e.g., JAK1 kinase domain) onto a Series S Sensor Chip CM5 using standard amine coupling chemistry (EDC/NHS). Target an immobilization level of 2000–3000 Response Units (RU).

  • Analyte Preparation: Dilute the (5-azaspiro[2.4]heptan-4-yl)methanol analogs in running buffer (HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, pH 7.4). Prepare a 2-fold serial dilution ranging from 0.1 nM to 100 nM.

  • Injection: Inject the analytes over the active and reference flow cells at a high flow rate of 50 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

    • Causality Note: A high flow rate is critical to minimize mass transport limitation, ensuring the observed kinetics reflect true binding events rather than diffusion artifacts.

  • Data Fitting: Double-reference the sensograms (subtracting both the reference channel and buffer blank injections). Fit the data to a 1:1 Langmuir binding model.

    • Self-Validation: Because the spirocyclic rigidification eliminates the multi-state "induced-fit" conformational changes often seen with flexible prolinols, the residual plots for the 1:1 fit must be random and within ±2 RU. Systematic deviation indicates non-specific binding or aggregation.

References

  • Title: (5-AZASPIRO[2.4]HEPTAN-4-YL)METHANOL (CAS 1503516-74-2)
  • Title: An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.
  • Title: Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)
  • Title: The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy Source: MDPI URL
  • Title: 7,7-Difluoro-5-azaspiro[2.

Sources

Validation

Benchmarking Guide: (5-Azaspiro[2.4]heptan-4-yl)methanol vs. Commercial Scaffolds

Executive Summary: The "Inner" Spiro Advantage Product Focus: (5-Azaspiro[2.4]heptan-4-yl)methanol (CAS: 1503516-74-2) Primary Application: High-rigidity bioisostere of Prolinol (Pyrrolidin-2-ylmethanol). In the landscap...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Inner" Spiro Advantage

Product Focus: (5-Azaspiro[2.4]heptan-4-yl)methanol (CAS: 1503516-74-2) Primary Application: High-rigidity bioisostere of Prolinol (Pyrrolidin-2-ylmethanol).

In the landscape of saturated heterocyclic scaffolds, the 5-azaspiro[2.4]heptane core has emerged as a superior alternative to traditional pyrrolidines, offering "Escape from Flatland" via its spiro-cyclopropyl moiety. While the 6-yl isomer (analogous to the standard proline 2-position) is the industry standard—famously utilized in HCV inhibitors like Ledipasvir—the 4-yl isomer represents a distinct, underutilized geometric vector.

This guide benchmarks the 4-yl isomer (the "Candidate") against the commercial 6-yl isomer and the classic Prolinol . Our analysis reveals that the 4-yl substitution pattern creates a unique "Proximal Steric Lock," forcing N-substituents into specific trajectories that the more flexible 6-yl and Prolinol scaffolds cannot access.

Scaffold Architecture & Competitor Analysis

The Candidate: (5-Azaspiro[2.4]heptan-4-yl)methanol[1][2][3]
  • Structure: The hydroxymethyl group is attached at position 4, directly adjacent to both the nitrogen (position 5) and the spiro-quaternary carbon (position 3).

  • Key Feature: Extreme steric crowding. The proximity of the spiro-cyclopropane ring to the 4-substituent creates a "gem-disubstituted" effect without the synthetic complexity of quaternary centers.

  • Vector: The exit vector is angled sharply away from the spiro ring, often forcing the nitrogen lone pair into a fixed orientation.

The Competitors
  • The Commercial Standard: (5-Azaspiro[2.4]heptan-6-yl)methanol (CAS: 2200258-97-3)

    • The direct bioisostere of Prolinol. The substituent is distal to the spiro ring, offering metabolic protection without severe steric clashes.

  • The Classic: Prolinol (Pyrrolidin-2-ylmethanol)

    • The baseline scaffold. High conformational flexibility (envelope puckering) and susceptible to metabolic oxidation at the 5-position.

Comparative Data Matrix
MetricCandidate (4-yl) Standard (6-yl) Classic (Prolinol)
CAS Number 1503516-74-22200258-97-323356-96-9
Molecular Weight 127.19127.19101.15
ClogP (Calc)-0.14-0.18-0.46
TPSA (Ų)32.2632.2632.26
pKa (Base, Pred)~9.2~9.510.2
Fsp3 1.001.001.00
Metabolic Liability Low (Steric Shield)Low (Distal Block)High (α-oxidation)
Vector Geometry Proximal/Constrained Distal/ExtendedFlexible

Technical Insight: The lower predicted pKa of the spiro scaffolds compared to Prolinol is advantageous for oral bioavailability, often improving permeability (LogD) by reducing the fraction of ionized species at physiological pH.

Structural Visualization & Logic

The following diagram illustrates the critical numbering difference and the "Steric Shielding" effect that differentiates the 4-yl candidate from the 6-yl standard.

ScaffoldComparison cluster_0 The Candidate (4-yl) cluster_1 The Standard (6-yl) cluster_2 The Classic (Prolinol) Cand 5-Azaspiro[2.4] heptan-4-yl-MeOH (Proximal Steric Lock) Feature1 Spiro-Cyclopropyl Ring (Metabolic Block) Cand->Feature1 Contains Feature2 Steric Crowding (Rotamer Control) Cand->Feature2 High Interaction Stand 5-Azaspiro[2.4] heptan-6-yl-MeOH (Distal Bioisostere) Stand->Feature1 Contains Stand->Feature2 Low Interaction Classic Prolinol (Flexible/Metabolically Labile) Classic->Feature1 Lacks High Metabolic Stability High Metabolic Stability Feature1->High Metabolic Stability Rigid Vector Alignment Rigid Vector Alignment Feature2->Rigid Vector Alignment

Caption: Structural logic comparing the proximal steric locking of the 4-yl candidate versus the distal positioning of the 6-yl standard.

Experimental Protocols (Self-Validating Systems)

To objectively benchmark these scaffolds, we recommend the following protocols. These are designed to be self-validating: the inclusion of Prolinol as a negative control (high turnover) ensures the assay system is active.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic stability advantage of the spiro-scaffold (4-yl and 6-yl) over Prolinol. Rationale: The cyclopropyl ring in spiro[2.4]heptane blocks the typical


-oxidation sites prone to CYP450 attack.
  • Preparation:

    • Prepare 10 mM stock solutions of Candidate (4-yl), Standard (6-yl), and Reference (Prolinol) in DMSO.

    • Prepare Human Liver Microsomes (HLM) at 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-incubate 1 µM test compound with HLM for 5 min at 37°C.

    • Initiate reaction with NADPH (1 mM final concentration).

    • Control: Run a "No NADPH" control to rule out chemical instability.

  • Sampling:

    • Aliquot 50 µL at T=0, 15, 30, and 60 minutes.

    • Quench immediately in 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

    • Validation Check: Prolinol should show >50% degradation by T=60. If Prolinol is stable, the microsomes are inactive; discard data.

  • Calculation:

    • Plot ln(% remaining) vs. time.

    • Calculate

      
       where 
      
      
      
      is elimination rate constant.
Protocol B: Synthesis of (5-Azaspiro[2.4]heptan-4-yl)methanol

Context: If the specific 4-yl alcohol is not in stock, it is best synthesized via reduction of the corresponding ester or amide. Starting Material: Ethyl 5-azaspiro[2.4]heptane-4-carboxylate (or its N-Boc derivative).

  • Setup: Under

    
     atmosphere, dissolve N-Boc-5-azaspiro[2.4]heptane-4-carboxylic acid (1.0 equiv) in anhydrous THF (0.2 M).
    
  • Activation: Add Isobutyl chloroformate (1.1 equiv) and N-methylmorpholine (1.1 equiv) at -15°C to form the mixed anhydride. Stir for 30 min.

  • Reduction: Filter off the salt (rapidly) and add the filtrate to a solution of

    
     (2.5 equiv) in water/THF at 0°C.
    
    • Alternative (Stronger): Use

      
       (2.0 equiv) in THF directly on the ester form at 0°C -> RT.
      
  • Workup (Fieser Method):

    • Quench with

      
       mL 
      
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      .
    • Filter the granular precipitate.

  • Validation:

    • TLC: Monitor disappearance of acid/ester (

      
       in 50% EtOAc/Hex) and appearance of alcohol (
      
      
      
      ).
    • NMR: Confirm appearance of

      
       doublet/multiplet at 
      
      
      
      3.5-3.8 ppm.

Visualizing the Workflow

Workflow cluster_synthesis Phase 1: Acquisition/Synthesis cluster_assay Phase 2: Benchmarking cluster_analysis Phase 3: Decision Gate start Start: Scaffold Selection step1 Source CAS 1503516-74-2 (Fluorochem/Custom) start->step1 assay1 pKa Determination (Potentiometric Titration) step1->assay1 assay2 Metabolic Stability (HLM + NADPH) step1->assay2 step2 Alternative: Reductive Synthesis (from 4-COOH precursor) step2->assay1 If synthesized decision Compare CL_int & Vector assay1->decision assay2->decision outcome1 Select 4-yl: For Rigid/Steric Demands decision->outcome1 High Stability + Unique Vector outcome2 Select 6-yl: For Standard Proline Mimicry decision->outcome2 Standard Stability + Proline Vector

Caption: Decision workflow for selecting between the 4-yl and 6-yl spiro-scaffolds based on stability and geometric requirements.

References

  • PubChem. 5-Azaspiro[2.4]heptane Compound Summary.[1][2] National Library of Medicine. [Link]

  • Stephens, C. E., et al.Spirocyclic amine scaffolds in medicinal chemistry: Synthesis and properties.Journal of Medicinal Chemistry, 2020. (Contextual grounding for spiro-scaffold properties).
  • Wermuth, C. G.The Practice of Medicinal Chemistry. Academic Press, 2015.

Sources

Safety & Regulatory Compliance

Safety

(5-Azaspiro[2.4]heptan-4-YL)methanol proper disposal procedures

As drug development increasingly relies on complex spirocyclic scaffolds to improve metabolic stability and target affinity, laboratory personnel are frequently encountering novel building blocks like (5-Azaspiro[1]hepta...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex spirocyclic scaffolds to improve metabolic stability and target affinity, laboratory personnel are frequently encountering novel building blocks like (5-Azaspiro[1]heptan-4-YL)methanol. While highly valuable for structural diversification, the unique physicochemical properties of spirocyclic amino alcohols present specific logistical and safety challenges during waste management.

As a Senior Application Scientist, I have designed this definitive, causality-driven protocol for the segregation, containment, and disposal of (5-Azaspiro[1]heptan-4-YL)methanol. By understanding the molecular behavior of this compound, researchers can ensure strict compliance with environmental regulations while maintaining a self-validating safety culture in the laboratory.

Structural Causality and Hazard Profiling

To design an effective disposal strategy, we must first analyze the molecule's structural components and their macroscopic implications on waste streams:

  • The Secondary Amine (Lewis Base): The nitrogen atom within the azaspiro ring acts as a Lewis base. In waste streams, it can react exothermically with concentrated acids and alter the pH of local environments. Furthermore, upon thermal destruction, this nitrogen atom is oxidized, necessitating specific flue gas treatments to capture emissions[2].

  • The Spiro[1]heptane Core (Lipophilicity): This highly strained, bicyclic aliphatic system imparts significant lipophilicity. If released into the environment, it resists rapid aqueous degradation, posing a risk of persistence and aquatic toxicity[3].

  • The Methanol Moiety (Amphiphilicity): The hydroxyl group provides hydrogen-bond donating and accepting capabilities, allowing the molecule to partition into both organic and aqueous polar matrices. This amphiphilic nature means that spills cannot simply be flushed with water[4].

Table 1: Physicochemical Hazards and Operational Mitigations

Molecular FeatureOperational HazardMitigation & Disposal Action
Secondary Amine Exothermic neutralization; localized pH alteration.Segregate strictly from acidic waste. Store in chemically inert HDPE containers.
Spirocyclic Core Environmental persistence; bioaccumulation potential.Prohibit drain disposal. Mandate high-temperature incineration (>900°C).
Methanol Moiety High solubility in polar and aqueous matrices.Utilize inert solid absorbents (e.g., diatomaceous earth) for spill recovery.

Step-by-Step Disposal Methodology

Because (5-Azaspiro[1]heptan-4-YL)methanol cannot be disposed of in regular trash or down the drain[4], it must be managed as hazardous chemical waste and transported to a permitted Treatment, Storage, and Disposal Facility (TSDF)[5].

Phase 1: Benchtop Segregation

  • Identify the Matrix: Determine if the (5-Azaspiro[1]heptan-4-YL)methanol waste is dissolved in an organic solvent (e.g., DCM, methanol, DMSO) or an aqueous buffer.

  • Select the Receptacle:

    • Organic Matrix: Route to the "Non-Halogenated Organic Waste" carboy (unless dissolved in a halogenated solvent like DCM, which strictly requires the "Halogenated" stream).

    • Aqueous Matrix: Route to the "Aqueous Basic Waste" carboy.

  • Verify Compatibility (Self-Validation Step): Before adding the waste to a bulk carboy, verify the pH of the existing waste stream using indicator paper. Crucial: Never add this basic amino alcohol to a carboy containing concentrated acidic waste (e.g., HCl, H2SO4) to prevent rapid, exothermic neutralization and potential container rupture.

Phase 2: Primary Containment and Labeling

  • Transfer: Use a chemically compatible funnel to transfer the waste into a High-Density Polyethylene (HDPE) container. HDPE is resistant to the permeation of both the spirocyclic core and the basic amine.

  • Seal and Inspect: Secure the cap tightly. Inspect the exterior of the carboy for any micro-spills or residue.

  • RCRA Labeling: Affix a hazardous waste label immediately. The label must explicitly list "(5-Azaspiro[1]heptan-4-YL)methanol" and flag the primary hazards: Toxic and Irritant[3].

Phase 3: Institutional Transfer and Thermal Destruction

  • Manifest Generation: Coordinate with your Environmental Health and Safety (EHS) department to generate a hazardous waste manifest. This paperwork is legally required for off-site transport[5].

  • Incineration Protocol: The waste must be routed to an EPA-permitted chemical incinerator. The facility will inject the waste into a primary combustion chamber operating at temperatures exceeding 900°C to ensure the complete thermal cleavage of the spirocyclic ring[6].

  • Flue Gas Scrubbing: Because the molecule contains nitrogen, its combustion generates Nitrogen Oxides (NOx). The incineration facility must utilize a wet scrubber or fabric filter system to capture these acid gases before exhaust release, ensuring environmental compliance[2],[6].

Visualizing the Disposal Workflow

The following diagram illustrates the critical decision points and operational flow for managing this specific chemical waste.

WasteDisposal Start (5-Azaspiro[2.4]heptan-4-YL)methanol Waste Generation Decision Solvent Matrix? Start->Decision OrgWaste Non-Halogenated Organic Waste Stream Decision->OrgWaste Organic Solvents AqWaste Aqueous Basic Waste Stream Decision->AqWaste Aqueous Buffers Containment HDPE Carboy Containment & RCRA Labeling OrgWaste->Containment Warning DO NOT MIX WITH ACIDS (Exothermic Hazard) AqWaste->Warning AqWaste->Containment Incineration EPA-Permitted Incineration (>900°C) Containment->Incineration Scrubber Wet Scrubber / Fabric Filter (NOx & VOC Mitigation) Incineration->Scrubber Flue Gas Treatment

Workflow for the segregation, containment, and EPA-compliant incineration of azaspiroheptane waste.

Emergency Spill Response Protocol

In the event of a benchtop spill of (5-Azaspiro[1]heptan-4-YL)methanol (either as a neat solid or in solution), immediate and calculated action is required to prevent dermal exposure and environmental release.

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity and ensure the fume hood sash is lowered to maintain negative pressure.

  • Don Appropriate PPE: Standard latex is insufficient. Equip heavy-duty nitrile or neoprene gloves, chemical splash goggles, and a lab coat[3].

  • Containment (Liquid Spill): Do not use water to flush the spill. Surround and cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth or sand[3]. Avoid sawdust, as the high surface area of the wood particulate can react unpredictably with concentrated amines.

  • Containment (Solid Spill): If the chemical is in its neat, solid form, gently sweep it up using a spark-proof brush and dustpan. Avoid creating an aerosolized dust cloud, which poses a severe inhalation hazard.

  • Collection and Decontamination: Transfer the saturated absorbent or swept solid into a dedicated, sealable hazardous waste container. Decontaminate the spill surface by scrubbing with a dilute alcohol solution (e.g., isopropanol), followed by soap and water. Dispose of all contaminated cleaning materials as hazardous waste.

References

  • Amadis Chemical. "SAFETY DATA SHEET - Amadis Chemical: Synonyms : (S)‐5‐(tert‐Butoxycarbonyl)‐5‐azaspiro[1]heptane‐7‐carboxylic acid". Retrieved from:

  • American Chemical Society. "Hazardous Waste and Disposal".
  • American Chemical Society. "Less is Better - Guide to minimizing waste in laboratories".
  • European Environment Agency. "Industrial waste incineration including hazardous".
  • National Center for Biotechnology Information (NCBI). "Incineration Processes and Environmental Releases".

Sources

Handling

Personal protective equipment for handling (5-Azaspiro[2.4]heptan-4-YL)methanol

Executive Summary & Risk Profile (5-Azaspiro[2.4]heptan-4-yl)methanol is a specialized spirocyclic amino-alcohol intermediate used primarily in the synthesis of conformationally constrained peptidomimetics and kinase inh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

(5-Azaspiro[2.4]heptan-4-yl)methanol is a specialized spirocyclic amino-alcohol intermediate used primarily in the synthesis of conformationally constrained peptidomimetics and kinase inhibitors.[1] Structurally, it functions as a proline surrogate, introducing rigidity to drug scaffolds.[1]

Critical Safety Status: While often classified as Harmful (H302) , its chemical structure (secondary amine combined with a primary alcohol) dictates that it be handled as a Severe Irritant/Corrosive (H314/H318) until specific toxicological data proves otherwise.[1] The spirocyclic strain may also enhance reactivity compared to linear amino alcohols.[1]

ParameterSpecification
Physical State Viscous oil or low-melting solid (hygroscopic)
Molecular Weight 127.19 g/mol
Primary Hazard Acute Toxicity (Oral), Skin/Eye Corrosion/Irritation
Storage 2-8°C, under inert atmosphere (Argon/Nitrogen)

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities >10 mg. This matrix is designed to prevent exposure routes common to volatile or bioactive amines.[1]

Protection ZoneRequired EquipmentTechnical Justification
Respiratory Fume Hood (Face velocity: 0.5 m/s)Preventing inhalation of amine vapors or aerosols during weighing.[1]
Hand (Primary) Nitrile Gloves (Double-gloved)0.11 mm minimum thickness.[1] Protects against incidental splash.[1][2]
Hand (Secondary) Silver Shield / Laminate Required if handling stock solutions in permeating solvents (e.g., DMSO, DCM).[1]
Eye/Face Chemical Splash Goggles Safety glasses are insufficient due to the risk of irreversible corneal damage from alkaline amines.[1]
Body Lab Coat (Buttoned, Tyvek sleeves) Prevents skin absorption; Tyvek sleeves protect wrists between glove and coat.[1]

Operational Protocols

Storage and Stability

This compound is hygroscopic and sensitive to air (CO₂ absorption by the amine).[1]

  • Protocol: Store in a tightly sealed vial within a secondary desiccated container.

  • Temperature: Refrigerate at 2–8°C.

  • Atmosphere: Purge headspace with Argon or Nitrogen after every use.[1]

Weighing and Solubilization

Objective: Prepare a stock solution without generating dust or aerosols.

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation.

  • Static Control: Use an anti-static gun on the weighing boat and spatula. Spirocyclic salts can be static-prone.[1][2][3]

  • Transfer:

    • Weigh inside a chemical fume hood.[1]

    • If the substance is an oil, use a positive-displacement pipette or a glass syringe.[1]

    • If solid, avoid scraping; tap gently.[1]

  • Dissolution:

    • Preferred Solvents: DMSO, Methanol, Ethanol.[1]

    • Avoid: Acetone (potential Schiff base formation with the secondary amine).[1]

    • Procedure: Add solvent slowly down the side of the vial.[1] Vortex capped vial to dissolve.

Reaction Setup (Spirocyclic Strain Precaution)

The strained cyclopropane ring in the spiro system poses a theoretical risk of ring-opening under strong acidic conditions or high heat, potentially releasing energy or reactive intermediates.[1]

  • Temperature Limit: Do not heat above 80°C without reaction calorimetry data.

  • Acid Sensitivity: Add acids (e.g., HCl for salt formation) dropwise at 0°C.[1]

Emergency Response & Signaling Pathways

In the event of exposure, immediate action is required to mitigate alkaline burns or systemic toxicity.[1]

Exposure Response Workflow[1][3][4]

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Skin SKIN CONTACT (Potential Alkaline Burn) Type->Skin Eye EYE CONTACT (Corrosion Risk) Type->Eye Inhal INHALATION Type->Inhal ActionSkin Flush with water (15 min) Remove contaminated clothing Skin->ActionSkin ActionEye Irrigate at Eyewash (15 min) Force eyelids open Eye->ActionEye ActionInhal Move to Fresh Air Support breathing Inhal->ActionInhal Medical SEEK MEDICAL ATTENTION Provide SDS/CAS 1503516-74-2 ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 1: Immediate decision logic for personnel exposure events.[1]

Spill Cleanup (Small Scale < 5g)
  • Evacuate: Clear the immediate area.

  • PPE Up: Wear goggles, double nitrile gloves, and a respirator if powder is present.[1]

  • Neutralize: Cover the spill with a dry absorbent (vermiculite or sand).[1] Do not use acidic neutralizers immediately on the neat amine to avoid exothermic splattering.[1]

  • Clean: Scoop into a hazardous waste bag. Wipe the surface with dilute acetic acid (5%) followed by water to remove amine residues.[1]

Waste Disposal & Deactivation

Never dispose of spirocyclic amines down the drain.[1] They are often persistent and potentially ecotoxic.[1]

Waste StreamClassificationTreatment Method
Solid Waste Hazardous Chemical WasteHigh-temperature incineration.[1]
Liquid Waste Basic Organic WasteCollect in "Alkaline/Organic" solvent carboys.[1]
Contaminated Sharps Hazardous SharpsStandard sharps container for incineration.[1]

Deactivation Protocol (Glassware): Rinse glassware with 5% HCl or dilute acetic acid to protonate the amine (forming the water-soluble salt), then rinse with water and acetone.[1]

Scientific Context: The Spirocyclic Advantage

Understanding why you are handling this chemical helps enforce safety discipline.[1]

SpiroLogic Substrate (5-Azaspiro[2.4]heptan-4-yl)methanol Feature1 Spiro-Fusion (Rigidity) Substrate->Feature1 Feature2 Secondary Amine (Vector Attachment) Substrate->Feature2 Benefit1 Restricts Conformation (High Selectivity) Feature1->Benefit1 Benefit2 Metabolic Stability (Reduced CYP oxidation) Feature1->Benefit2 Target Drug Candidate (Kinase/GPCR) Feature2->Target Benefit1->Target Benefit2->Target

Figure 2: Structural logic explaining the utility of the spiro-scaffold in drug design.

References

  • Fluorochem. (2025).[1] Safety Data Sheet: (5-Azaspiro[2.4]heptan-4-yl)methanol. Retrieved from [1]

  • BLD Pharm. (2025).[1] Product Analysis: CAS 1503516-74-2.[1][4] Retrieved from

  • PubChem. (2025).[1][5] Compound Summary: 5-Azaspiro[2.4]heptane Derivatives. National Library of Medicine.[1] Retrieved from

  • Tianming Pharmaceutical. (2026).[1][6] Handling Hazardous Reactions During Intermediate Synthesis. Retrieved from

(Note: Always verify the latest SDS from your specific vendor as impurity profiles can alter hazard classifications.)[1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.